Product packaging for 5-fluoro-1H-indol-7-amine(Cat. No.:)

5-fluoro-1H-indol-7-amine

Cat. No.: B8010829
M. Wt: 150.15 g/mol
InChI Key: FGNBQVXDZXGKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-fluoro-1H-indol-7-amine is a fluorinated indole derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The structural motif of fluoro-substituted indole amines is of significant interest in the development of novel therapeutic agents, particularly due to their potential as bioisosteres for other heterocyclic systems . Researchers utilize such compounds in scaffold-hopping exercises to optimize the properties of lead candidates, modifying characteristics like polarity and metabolic stability . In particular, fluoroindole analogues have been investigated for their antiviral potential. Related compounds have shown potent inhibitory activity against influenza A virus strains (H1N1 and H3N2) in cellular assays, demonstrating low nanomolar IC50 values by targeting the viral PB2 cap-binding domain . Beyond virology, the indole scaffold is a privileged structure in neuroscience research. Indole-based compounds are extensively explored for multipotent neuroprotective properties, including the mitigation of neuronal calcium overload and the modulation of protein phosphatase activity, which are relevant targets in neurodegenerative conditions . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate care, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information. Typical storage recommendations for similar compounds are in a dark place, sealed dry, and at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FN2 B8010829 5-fluoro-1H-indol-7-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1H-indol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNBQVXDZXGKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Foreword: The Strategic Importance of Fluorinated Indoleamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-1H-indol-7-amine

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] The strategic incorporation of fluorine atoms into these molecules can dramatically enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[3] this compound, in particular, represents a highly valuable building block for drug discovery programs. Its unique substitution pattern—an electron-withdrawing fluorine at the C5 position and a nucleophilic amine at the C7 position—offers a versatile platform for constructing complex molecular architectures, including serotonin receptor antagonists and potential anti-neurodegenerative agents.[4][5]

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of this compound. It is designed for researchers, medicinal chemists, and process development scientists who require a robust and reproducible approach to accessing this key intermediate. We will delve into the causality behind experimental choices, ensuring that each step is understood not just as a procedure, but as a scientifically validated system.

Part 1: A Deliberate Synthetic Strategy

The most reliable and efficient pathway to this compound hinges on the reduction of a nitro-group precursor. This classic transformation is a cornerstone of aromatic amine synthesis due to its high efficiency and the commercial availability of the requisite starting materials.[6]

Rationale for Precursor Selection

Our synthesis commences with 5-fluoro-7-nitro-1H-indole . This starting material is strategically ideal for several reasons:

  • Direct Pathway: The nitro group at the C7 position serves as a perfect precursor to the target amine functionality. Its reduction is typically clean and high-yielding.

  • Chemical Orthogonality: The functional groups (fluoro, nitro, and indole N-H) are largely compatible with standard reduction conditions, minimizing the need for complex protecting group strategies.

  • Accessibility: While not as common as some indole derivatives, 5-fluoro-7-nitro-1H-indole can be sourced from specialized chemical suppliers, providing a direct entry point to the target molecule.

Causality of the Chosen Reduction Method

While various reagents can reduce aromatic nitro groups, such as iron or tin(II) chloride in acidic media, catalytic hydrogenation offers unparalleled advantages for this specific transformation.[6][7][8]

  • Method of Choice: Catalytic hydrogenation using palladium on activated carbon (Pd/C) with a hydrogen source.[7][9]

  • Expertise & Experience: This method is exceptionally clean. The only theoretical byproduct is water, which dramatically simplifies the downstream purification process compared to metal-based reductions that generate metallic salt byproducts. The reaction proceeds under relatively mild conditions and typically goes to completion with very high yields.[10]

  • Trustworthiness: The progress of the reaction can be reliably monitored by the cessation of hydrogen uptake or by Thin Layer Chromatography (TLC). The catalyst is heterogeneous, allowing for simple removal by filtration—a critical advantage for ensuring the final compound is free of metal contaminants, which is a major concern in pharmaceutical synthesis.

The overall synthetic transformation is depicted below.

SM 5-Fluoro-7-nitro-1H-indole Product This compound SM->Product Catalytic Hydrogenation Reagents H₂ (gas) or H-donor 10% Pd/C Catalyst Solvent (EtOH or MeOH) Reagents->SM

Caption: Synthetic workflow for this compound.

Part 2: Field-Validated Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended.

Materials and Equipment
  • Starting Material: 5-Fluoro-7-nitro-1H-indole

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet basis

  • Hydrogen Source: Hydrogen gas cylinder or a transfer hydrogenation reagent like ammonium formate.

  • Solvent: Ethanol (EtOH) or Methanol (MeOH), reagent grade

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

  • Filtration Aid: Celite® (Diatomaceous earth)

  • Apparatus: Hydrogenation vessel (e.g., Parr shaker) or a standard round-bottom flask with a balloon setup, magnetic stirrer, filtration setup (Büchner funnel), rotary evaporator.

Step-by-Step Synthesis Procedure

Safety First: Perform all operations in a well-ventilated fume hood. Hydrogen gas is flammable and explosive. Ensure all equipment is properly grounded.

  • Vessel Preparation: To a hydrogenation vessel, add 5-fluoro-7-nitro-1H-indole (1.0 eq).

  • Catalyst Addition: Under a gentle stream of inert gas (N₂), carefully add 10% Pd/C (0.05 - 0.10 eq by weight). Rationale: Adding the catalyst under inert gas prevents the dry catalyst from becoming pyrophoric upon contact with the solvent in the presence of air.

  • Solvent Addition: Add ethanol (approx. 15-20 mL per gram of starting material) to the vessel. The solvent should be sufficiently degassed to minimize side reactions.

  • Hydrogenation:

    • High Pressure (Recommended): Seal the vessel, purge thoroughly with N₂ gas, and then purge with H₂ gas. Pressurize the vessel with H₂ (typically 40-50 psi) and begin vigorous stirring.

    • Atmospheric Pressure: If a high-pressure vessel is unavailable, the flask can be fitted with a balloon filled with H₂. This method is slower but effective for small-scale reactions.

  • Reaction Monitoring: The reaction is exothermic and may warm slightly. Monitor the reaction by observing the uptake of hydrogen (pressure drop in the vessel). The reaction is typically complete within 2-6 hours. Progress can also be checked by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes), where the disappearance of the starting material spot and the appearance of a new, more polar product spot (which may require a more polar eluent to visualize) indicates completion.

  • Catalyst Removal: Once the reaction is complete, carefully vent the H₂ gas and purge the vessel thoroughly with N₂. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Causality: The Celite pad prevents the fine catalyst particles from passing through the filter paper. The filter cake should be kept wet with solvent to prevent ignition upon exposure to air and disposed of according to safety protocols.

  • Purification:

    • Rinse the filter cake with additional ethanol to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can often be of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Part 3: Comprehensive Characterization

Unambiguous confirmation of the structure and purity of the synthesized this compound is paramount. The following multi-technique approach provides a robust validation of the final product.

Product Purified This compound MS Mass Spectrometry (MS) Product->MS Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR Structural Elucidation IR Infrared (IR) Spectroscopy Product->IR Functional Groups HPLC Purity Analysis (HPLC) Product->HPLC Purity Assay

Caption: Comprehensive analytical workflow for product validation.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the target compound.

ParameterExpected ValueRationale
Molecular Formula C₈H₇FN₂Derived from the structure.
Exact Mass 150.0593Calculated for [M]⁺.
Observed Ion (ESI+) m/z 151.0672Corresponds to the protonated molecule [M+H]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural proof, detailing the connectivity of atoms. Spectra should be acquired in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.[11]

¹H NMR (400 MHz, DMSO-d₆): The fluorine atom at C5 will induce coupling with adjacent protons (H4 and H6).

Proton AssignmentApprox. δ (ppm)MultiplicityCoupling Constant (J, Hz)Notes
H1 (indole N-H) 10.0 - 11.0br s-Chemical shift is concentration and solvent dependent.
H2 ~7.15tJ ≈ 2.5Coupling to H1 and H3.
H3 ~6.30tJ ≈ 2.5Coupling to H1 and H2.
H4 ~7.10ddJ(H-H) ≈ 8.5, J(H-F) ≈ 10.0Ortho coupling to H6 and coupling to F.
H6 ~6.55ddJ(H-H) ≈ 8.5, J(H-F) ≈ 4.5Ortho coupling to H4 and coupling to F.
H7 (amine N-H₂) ~5.0br s-Broad signal, exchanges with D₂O.

¹³C NMR (100 MHz, DMSO-d₆): The spectrum will show 8 distinct carbon signals.

Carbon AssignmentApprox. δ (ppm)Coupling (JCF)Notes
C2 ~124-
C3 ~101-
C3a ~128d, J ≈ 5 HzSmall coupling to F.
C4 ~110d, J ≈ 10 HzCoupling to F.
C5 ~155d, J ≈ 240 HzLarge, characteristic one-bond C-F coupling.
C6 ~105d, J ≈ 25 HzCoupling to F.
C7 ~135-Carbon bearing the amine group.
C7a ~132-

¹⁹F NMR (376 MHz, DMSO-d₆): This experiment provides direct evidence of the fluorine atom.[12]

ParameterExpected Value
Chemical Shift -120 to -130 ppm
Multiplicity ddd
Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Frequency (cm⁻¹)VibrationFunctional Group
3450 - 3300N-H StretchIndole N-H and Amine N-H₂ (symmetric & asymmetric)
3100 - 3000C-H StretchAromatic C-H
1620 - 1580N-H BendPrimary Amine (NH₂)
1500 - 1450C=C StretchAromatic Ring
1250 - 1150C-F StretchAryl-Fluoride Bond
Purity Assessment by HPLC

High-Performance Liquid Chromatography is the standard for determining the final purity of the compound.

ParameterTypical Conditions
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Expected Result A single major peak with >98% purity.

Conclusion

The synthesis and characterization of this compound can be achieved through a robust and reproducible process centered on the catalytic hydrogenation of its nitro precursor. By understanding the rationale behind each methodological choice—from precursor selection to the specific analytical techniques employed—researchers can confidently produce this valuable building block with high purity and structural integrity. The comprehensive characterization data provided herein serves as a benchmark for quality control, ensuring the material is suitable for its intended applications in advanced drug discovery and development programs.

References

An In-depth Technical Guide to 5-fluoro-1H-indol-7-amine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to form crucial hydrogen bonds make it a privileged scaffold in drug design. In recent decades, the strategic incorporation of fluorine atoms into drug candidates has become a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

This guide focuses on 5-fluoro-1H-indol-7-amine (also known as 7-fluoro-1H-indol-5-amine), a synthetically valuable intermediate that combines the key features of the indole scaffold with the strategic placement of both a fluorine atom and an amino group. This substitution pattern makes it a highly sought-after building block for the synthesis of complex heterocyclic systems, particularly in the development of kinase inhibitors and other targeted therapies.[3][4]

Molecular Structure and Chemical Identity

This compound is a bicyclic aromatic heterocycle. The core structure consists of a benzene ring fused to a pyrrole ring. A fluorine atom is substituted at the C5 position of the benzene ring, and an amine group is located at the C7 position.

Chemical Identifiers:

  • CAS Number: 926028-84-4[5]

  • IUPAC Name: 7-fluoro-1H-indol-5-amine[6]

  • Molecular Formula: C₈H₇FN₂[5]

  • Molecular Weight: 150.16 g/mol [7]

  • SMILES: Nc1cc(F)c2c(c1)ccn[nH]2[6]

  • InChI Key: IBLGHVMLQMHMSQ-UHFFFAOYSA-N[5]

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.

Physical Properties
PropertyValue/DescriptionSource
Appearance Expected to be a solid, likely a powder or crystalline material.Inferred
Boiling Point 360.6 ± 22.0 °C (Predicted)N/A
Melting Point Not experimentally determined. For comparison, the melting point of 5-fluoroindole is 45-48 °C and 7-fluoroindole is 60-65 °C.
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Solubility in water is likely to be pH-dependent due to the presence of the amino group.[8][9]
Predicted Spectroscopic Analysis

The following spectroscopic characteristics are predicted based on the analysis of the parent indole molecule and its fluorinated derivatives.[10][11][12]

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H protons of the pyrrole ring and the amino group. The protons on the benzene ring will exhibit splitting patterns influenced by both the fluorine and amino substituents. The pyrrole protons at the C2 and C3 positions will also be visible.

The carbon NMR will display eight distinct signals corresponding to the carbon atoms in the indole ring system. The carbon atom attached to the fluorine (C5) will show a characteristic large coupling constant (¹JC-F), which is a definitive indicator of fluorination. The chemical shifts of the carbons in the benzene portion of the ring will be influenced by the electron-donating effect of the amino group and the electron-withdrawing effect of the fluorine atom.

A single resonance is expected in the ¹⁹F NMR spectrum, confirming the presence of the single fluorine atom. The chemical shift of this signal can provide information about the electronic environment of the fluorine atom on the aromatic ring.[13]

The IR spectrum will be characterized by several key absorption bands. The N-H stretching vibrations of the pyrrole and the primary amine will appear as distinct bands in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹. The C-F stretching vibration will likely appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

The mass spectrum is expected to show a prominent molecular ion peak (M+) at m/z 150.16, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as HCN from the pyrrole ring.

Synthesis and Reaction Chemistry

A reliable synthetic route to this compound has been developed, showcasing a multi-step process that allows for the precise installation of the required functional groups.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures for the synthesis of substituted indoles.[14]

Step 1: Nitration of 7-fluoroindole

  • To a solution of 7-fluoroindole in a suitable solvent (e.g., acetic acid), add a nitrating agent (e.g., nitric acid) dropwise at a controlled temperature (typically 0-10 °C).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice-water and collect the precipitated product by filtration. This yields 7-fluoro-5-nitro-1H-indole.

Step 2: Reduction of the Nitro Group

  • Dissolve the 7-fluoro-5-nitro-1H-indole from the previous step in a solvent such as ethanol or methanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

  • If using SnCl₂, heat the mixture to reflux until the reaction is complete. For catalytic hydrogenation, the reaction is typically run at room temperature under a hydrogen atmosphere.

  • After completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

SynthesisWorkflow Start 7-Fluoroindole Nitration Nitration (HNO₃, Acetic Acid) Start->Nitration Intermediate 7-Fluoro-5-nitro-1H-indole Nitration->Intermediate Reduction Reduction (e.g., SnCl₂ or H₂/Pd-C) Intermediate->Reduction FinalProduct This compound Reduction->FinalProduct

References

Introduction: The Strategic Combination of Indole, Fluorine, and a 7-Amino Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5-fluoro-1H-indol-7-amine Derivatives

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of biologically active compounds and its ability to mimic peptide structures and bind to a wide array of enzymes.[1][2] This versatile heterocyclic system serves as the foundation for numerous approved drugs and clinical candidates. The strategic introduction of a fluorine atom onto this scaffold is a widely employed medicinal chemistry tactic to enhance critical drug-like properties.[3] Fluorination can improve metabolic stability, increase binding affinity to target proteins by altering electronic properties, and enhance membrane permeability.[1]

This guide focuses on the specific class of this compound derivatives. The placement of the amino group at the 7-position provides a crucial vector for chemical modification, allowing for the synthesis of diverse libraries of compounds. This functional handle enables the exploration of structure-activity relationships (SAR) by introducing various substituents, which can profoundly influence the molecule's interaction with biological targets. The combination of the fluorinated indole core with the versatile 7-amino group creates a powerful platform for the discovery of novel therapeutic agents across multiple disease areas, most notably in oncology, virology, and inflammatory diseases.

Synthetic Strategies and Derivatization

The generation of a diverse chemical library is fundamental to exploring the full therapeutic potential of the this compound core. The synthesis is typically approached in a two-stage process: construction of the core scaffold followed by systematic derivatization.

Synthesis of the Core Scaffold

A common and reliable method for synthesizing the this compound core involves the reduction of a corresponding nitro-indole precursor.[4] This transformation is efficient and provides the key amine functionality required for subsequent modifications.

Diagram: General Synthetic Pathway

Below is a generalized workflow for the synthesis and derivatization of the target compounds.

G A 7-Fluoro-5-nitro-1H-indole B Reduction (e.g., H2, Pd/C or SnCl2) A->B Precursor C This compound (Core Scaffold) B->C Formation of Core D Acylation, Sulfonylation, Alkylation, Coupling Reactions C->D Functionalization E Library of This compound Derivatives D->E Diversification

Caption: General synthesis and derivatization workflow.

Protocol: Synthesis of this compound from 7-Fluoro-5-nitro-1H-indole

This protocol describes a standard reduction of a nitroindole to the corresponding aminoindole. The choice of reducing agent can be critical; catalytic hydrogenation is often clean, while metal-based reductions like SnCl₂ are robust for specific substrates.

Materials:

  • 7-Fluoro-5-nitro-1H-indole

  • Ethanol (EtOH)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 7-fluoro-5-nitro-1H-indole in ethanol.

  • Addition of Reducing Agent: To the stirred solution, add a solution of tin(II) chloride dihydrate in concentrated HCl portion-wise. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Biological Activities and Therapeutic Mechanisms

Derivatives of the this compound scaffold have demonstrated a wide range of biological activities, with the most significant applications being in oncology.

Anticancer Activity: A Multi-Pronged Approach

The indole framework is a prominent feature in many kinase inhibitors.[5][6] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[5] this compound derivatives leverage this property to inhibit cancer cell proliferation, survival, and angiogenesis.

3.1.1. Mechanism: Protein Kinase Inhibition

These derivatives have been investigated as inhibitors of several key oncogenic kinases:

  • VEGFR-2: As a key regulator of angiogenesis, inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a validated anti-cancer strategy. Indole derivatives have been shown to be potent inhibitors of VEGFR-2, comparable to established drugs like Sorafenib.[7]

  • CDK, Akt, and Erk5: These kinases are central to pathways that control the cell cycle and cell survival. Inhibition of Cyclin-Dependent Kinases (CDKs), Akt, and Extracellular signal-regulated kinase 5 (Erk5) can halt cancer cell division and promote cell death.[5][8]

  • EGFR/SRC: The cooperation between Epidermal Growth Factor Receptor (EGFR) and the non-receptor tyrosine kinase SRC promotes a more aggressive cancer phenotype. Dual inhibitors targeting both kinases represent a promising therapeutic strategy to overcome drug resistance.[9]

Diagram: Kinase Inhibition Signaling Pathway

The diagram below illustrates how these inhibitors can block key signaling pathways involved in cancer progression.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ras Ras/Raf/MEK RTK->Ras PI3K PI3K RTK->PI3K SRC SRC RTK->SRC Erk Erk5 Ras->Erk Akt Akt PI3K->Akt SRC->Akt Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) Akt->Proliferation Erk->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibit Inhibitor->SRC Inhibit Inhibitor->Akt Inhibit Inhibitor->Erk Inhibit

Caption: Inhibition of key oncogenic signaling pathways.

3.1.2. Mechanism: Induction of Apoptosis and Cell Cycle Arrest

Beyond direct kinase inhibition, these compounds can trigger programmed cell death (apoptosis) and halt the cell division cycle.[1] This is often a downstream consequence of inhibiting critical survival signals. Investigating apoptosis can involve assays for caspase activation or Annexin V staining.[10]

3.1.3. Context: Comparison with 5-Fluorouracil (5-FU)

It is important to distinguish the targeted mechanism of these indole derivatives from classic chemotherapies. 5-Fluorouracil (5-FU), for instance, primarily exerts its cytotoxic effects by inhibiting thymidylate synthase and through its incorporation into RNA and DNA, which disrupts nucleic acid synthesis and function.[11][12][13][14] In contrast, the this compound derivatives act with higher specificity by targeting signaling proteins like kinases, which can lead to a more favorable therapeutic window and different side-effect profiles.

Antiviral and Anti-inflammatory Potential

The therapeutic utility of fluorinated indoles is not limited to cancer.

  • Antiviral Activity: Certain fluorinated indole-carboxamide derivatives have demonstrated highly potent inhibition of HIV-1 replication in human T-lymphocyte cells at nanomolar concentrations.[3]

  • Anti-inflammatory Activity: Some 7-fluoroindazole derivatives, structurally related to the indole core, have shown excellent inhibitory potency against human spleen tyrosine kinase (Syk), a key mediator in inflammatory signaling pathways. This suggests potential applications for treating inflammatory disorders.[3]

Experimental Evaluation: Protocols and Workflows

Rigorous in vitro evaluation is essential to characterize the biological activity of newly synthesized derivatives.

Diagram: Experimental Workflow for Compound Evaluation

This diagram outlines a standard cascade for screening and characterizing a novel compound.

G Start Synthesized Compound Library A Primary Screening: MTT Assay on Cancer Cell Panel Start->A B Determine IC50 Values A->B C Lead Compound Selection B->C D Mechanism of Action Studies C->D Potent & Selective Compounds E Kinase Inhibition Assays D->E F Apoptosis / Cell Cycle Analysis (Flow Cytometry) D->F G In Vivo Studies (Animal Models) D->G After In Vitro Validation

Caption: General experimental workflow for evaluating a novel compound.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration at which a compound inhibits cell proliferation by 50% (IC₅₀).[1]

Objective: To determine the cytotoxic and anti-proliferative effects of a test compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 lung, K562 leukemia, PC-3 prostate) and a non-cancerous cell line for selectivity (e.g., HEK-293).[1][10]

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).[1]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[1]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: VEGFR-2 Kinase Inhibition Assay

This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.[7]

Objective: To quantify the in vitro inhibitory activity of a test compound against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • A suitable substrate (e.g., Poly (Glu, Tyr) 4:1)

  • Assay buffer

  • Test compound dissolved in DMSO

  • A detection reagent, such as the Kinase-Glo® Luminescent Kinase Assay Kit, which measures ATP consumption.[7]

  • White 96-well plates

Procedure:

  • Preparation: In a 96-well plate, combine the VEGFR-2 enzyme, the substrate, and the assay buffer.

  • Inhibitor Addition: Add the test compound at various concentrations to the wells. Include a positive control inhibitor and a no-inhibitor control. Incubate for ~10 minutes to allow for inhibitor binding.[7]

  • Initiation: Start the kinase reaction by adding a defined concentration of ATP.[7]

  • Reaction Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at 30°C to allow for substrate phosphorylation.[7]

  • Detection: Stop the reaction and add the Kinase-Glo® reagent. This reagent quantifies the amount of remaining ATP, producing a luminescent signal that is inversely proportional to kinase activity.

  • Measurement: Read the luminescence on a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC₅₀ value.

Data Summary: Quantitative Analysis of Biological Activity

Summarizing quantitative data in a tabular format allows for clear comparison between different derivatives and against reference compounds.

Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM)

CompoundA549 (Lung)K562 (Leukemia)PC-3 (Prostate)HEK-293 (Normal)
Derivative 5a 7.255.1512.5133.2
Derivative 5b 8.493.9914.72>50
Derivative 5c 14.3516.257.81>50
5-Fluorouracil 8.538.379.179.78

Data is representative and compiled for illustrative purposes based on published findings for similar compound classes.[10]

Table 2: Comparative Kinase Inhibitory Activity (IC₅₀ Values in nM)

CompoundVEGFR-2EGFRSRC
Derivative 16a 95.710262.0
Sorafenib (Ref.) 90--
Dasatinib (Ref.) --<1.0

Data is representative and compiled for illustrative purposes based on published findings for similar compound classes.[7][9]

Conclusion and Future Outlook

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. Derivatives have demonstrated significant biological activity as potent and often selective inhibitors of key protein kinases implicated in cancer, such as VEGFR-2, EGFR, SRC, and Erk5. Their mechanism of action, centered on the disruption of oncogenic signaling pathways, offers a targeted approach that is distinct from traditional cytotoxic agents like 5-FU. Furthermore, the demonstrated antiviral and potential anti-inflammatory activities broaden the therapeutic scope of this chemical class.

Future research should focus on several key areas:

  • Lead Optimization: Further exploration of the structure-activity relationship (SAR) to enhance potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

  • In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models to validate their efficacy and safety profiles.

  • Biomarker Discovery: Identifying predictive biomarkers to help select patient populations most likely to respond to these targeted agents.

  • Exploration of New Targets: Screening optimized libraries against a broader range of biological targets to uncover novel therapeutic applications.

The versatility and potent activity of this compound derivatives ensure that they will remain an area of intense investigation for drug discovery professionals for the foreseeable future.

References

Spectroscopic Profile of 5-fluoro-1H-indol-7-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-fluoro-1H-indol-7-amine is a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a common motif in numerous biologically active compounds, and the introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. The presence of an amino group at the 7-position provides a key site for further chemical modification, making this compound a versatile building block for the synthesis of more complex molecules.

Molecular Structure

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Experimental Protocol (Hypothetical)
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

  • Data Acquisition: Standard pulse programs are utilized for acquiring 1D ¹H and ¹³C{¹H} spectra. Chemical shifts are referenced to the residual solvent peak.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5br s1HN1-H
~7.0t, J ≈ 2.5 Hz1HH2
~6.5t, J ≈ 2.5 Hz1HH3
~6.8dd, J ≈ 10, 2 Hz1HH4
~6.3dd, J ≈ 10, 2 Hz1HH6
~5.0br s2HN7-H₂

Disclaimer: These are predicted chemical shifts and may vary from experimental values.

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a non-polar solvent would likely show distinct signals corresponding to the different protons in the molecule. The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The protons on the pyrrole ring (H2 and H3) would likely appear as triplets due to coupling with each other. The aromatic protons on the benzene ring will exhibit splitting patterns influenced by both proton-proton and proton-fluorine coupling. H4 and H6 are expected to be doublets of doublets due to coupling with each other and with the fluorine at position 5. The amino group protons at the 7-position would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~158 (d, J ≈ 235 Hz)C5
~140C7a
~130C7
~125C2
~120C3a
~105 (d, J ≈ 25 Hz)C4
~102C3
~100 (d, J ≈ 25 Hz)C6

Disclaimer: These are predicted chemical shifts and may vary from experimental values.

Interpretation of the Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show eight distinct signals corresponding to the eight carbon atoms in this compound. The carbon atom directly bonded to the highly electronegative fluorine atom (C5) is expected to show a large C-F coupling constant and will be significantly downfield. The other carbon atoms in the aromatic system will appear in the typical aromatic region (100-150 ppm). The carbons ortho and meta to the fluorine atom (C4 and C6) are also expected to show smaller C-F coupling. The chemical shifts of the carbons in the pyrrole ring (C2 and C3) will be influenced by the electron-donating effect of the indole nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (Hypothetical)
  • Sample Preparation: A small amount of the solid this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Instrumentation: The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Acquisition: A background spectrum is collected, followed by the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium-Strong, BroadN-H stretching (indole and amine)
3100-3000MediumAromatic C-H stretching
1620-1580Medium-StrongN-H bending (amine)
1580-1450StrongAromatic C=C stretching
1350-1250StrongC-N stretching (aromatic amine)
1250-1150StrongC-F stretching

Disclaimer: These are predicted vibrational frequencies and may vary from experimental values.

Interpretation of the Predicted IR Spectrum

The IR spectrum of this compound is expected to be characterized by several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ will be indicative of the N-H stretching vibrations of both the indole and the primary amine functional groups.[1] The presence of a primary amine will also give rise to an N-H bending vibration around 1620-1580 cm⁻¹.[1] Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The aromatic C=C stretching vibrations will appear as a series of bands in the 1580-1450 cm⁻¹ region. A strong absorption corresponding to the C-N stretching of the aromatic amine should be present between 1350 and 1250 cm⁻¹.[1] Finally, a strong band in the 1250-1150 cm⁻¹ region is anticipated for the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Experimental Protocol (Hypothetical)
  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) is used to generate ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured to generate the mass spectrum.

Predicted Mass Spectrometric Data
m/zInterpretation
150.06Molecular ion [M]⁺
123.05[M - HCN]⁺
122.04[M - H₂CN]⁺
96.04[M - HCN - F]⁺ or [M - H₂CN - F]⁺

Disclaimer: The exact mass and fragmentation pattern can vary depending on the ionization method and energy.

Interpretation of the Predicted Mass Spectrum

The molecular formula of this compound is C₈H₇FN₂. The calculated exact mass of the molecular ion [M]⁺ is 150.0597. In a high-resolution mass spectrum, this precise mass would be a key identifier.

Under electron ionization (EI), the molecular ion is expected to be observed. A plausible fragmentation pathway would involve the loss of small, stable neutral molecules. A common fragmentation for indoles is the loss of hydrogen cyanide (HCN) from the pyrrole ring, which would result in a fragment ion at m/z 123. Loss of a cyanomethyl radical (•CH₂CN) could also occur, leading to a fragment at m/z 122. Subsequent fragmentation could involve the loss of the fluorine atom.

MS_Fragmentation M [C8H7FN2]+• m/z = 150 F1 [C7H6F]+• m/z = 123 M->F1 - HCN F2 [C7H5FN]+• m/z = 122 M->F2 - H2N•

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, serve as a foundational reference for scientists and researchers working with this compound. While this guide is based on computational predictions, it offers valuable insights into the expected spectral characteristics, aiding in the structural confirmation and purity assessment of synthesized this compound. It is strongly recommended that experimental data be acquired and compared with these predictions for definitive structural elucidation.

References

In Silico Modeling of 5-Fluoro-1H-Indol-7-Amine Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic placement of substituents, such as fluorine, can significantly alter the molecule's physicochemical properties and its interactions with biological targets.[2] This guide provides a comprehensive, in-depth technical workflow for the in silico modeling of 5-fluoro-1H-indol-7-amine, a fluorinated indole derivative. We will navigate the critical steps from ligand and target preparation to molecular docking, molecular dynamics simulations, and pharmacophore modeling. This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind each methodological choice to ensure robust and reliable computational predictions.

Introduction: The Significance of In Silico Modeling in Modern Drug Discovery

In silico modeling has become an indispensable tool in the pharmaceutical and food industries, accelerating the drug discovery process while mitigating the costs and risks associated with clinical trials.[3] Computational techniques, such as molecular docking and molecular dynamics, allow for the prediction of molecular interactions between a small molecule (ligand) and its biological target, typically a protein.[3] This predictive power enables the rational design of novel therapeutic agents and the optimization of existing lead compounds.

This compound, the subject of this guide, belongs to the indole family, a class of heterocyclic compounds known for a wide array of biological activities, including anticancer, antioxidant, and anti-HIV properties.[4] The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. Understanding the precise interactions of this molecule at an atomic level is paramount for harnessing its therapeutic potential.

This guide will provide a step-by-step, field-proven methodology for characterizing the interactions of this compound with a relevant biological target. Each step is designed to be a self-validating system, building confidence in the subsequent stages of the in silico analysis.

Part 1: Foundational Steps - Ligand and Target Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the initial structures. This section details the meticulous preparation of both the ligand (this compound) and its prospective protein target.

Ligand Preparation: From 2D Structure to 3D Conformation

The first step is to obtain an accurate three-dimensional representation of this compound.

Protocol 1: Ligand Preparation Workflow

  • Obtain 2D Structure: Source the 2D structure of this compound from a reliable chemical database such as PubChem.

  • Convert to 3D: Utilize a molecular modeling software, like Open Babel, to convert the 2D structure into a 3D conformation.

  • Energy Minimization: This is a crucial step to relieve any steric clashes and to arrive at a low-energy, physically plausible conformation. Employ a suitable force field, such as the CHARMM General Force Field (CGenFF), which is designed for drug-like molecules.[5]

  • Charge Assignment: Assign partial atomic charges using a method like Gasteiger charges, which is essential for accurately calculating electrostatic interactions during docking and simulation.[6]

  • Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure should be saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom type definitions.

Causality: An improperly minimized ligand with incorrect charges can lead to erroneous predictions of binding modes and affinities. The energy minimization step ensures the ligand's geometry is realistic, while accurate charge assignment is critical for modeling electrostatic interactions, which are often key drivers of binding.

Target Selection and Preparation: Identifying and Refining the Biological Partner

While this compound itself may not have extensively documented targets, the broader class of indole derivatives has been shown to interact with a variety of proteins, including those involved in cancer and viral diseases.[3][7] For this guide, we will hypothesize a relevant target based on the known activities of similar indole compounds, for instance, a protein kinase or a viral protein.

Protocol 2: Protein Target Preparation

  • Target Identification: Based on literature searches for analogous indole derivatives, select a relevant protein target. For example, indole derivatives have been investigated as inhibitors of the B-cell lymphoma-2 (BCL-2) protein in the context of breast cancer.[4]

  • Retrieve Protein Structure: Download the 3D structure of the chosen target from the Protein Data Bank (PDB), a repository for the three-dimensional structural data of large biological molecules.[8][9] Select a high-resolution crystal structure, preferably with a co-crystallized ligand to identify the binding site.

  • Structure Cleaning: The raw PDB file often contains non-essential molecules such as water, ions, and co-solvents. These should be removed as they can interfere with the docking process. The exception is crystallographic water molecules that are observed to mediate interactions between the protein and known ligands, which should be retained.[10][11]

  • Add Hydrogens and Assign Charges: PDB files typically do not include hydrogen atoms. These must be added, and their positions optimized.[6] Subsequently, assign partial charges to all atoms of the protein, again using a robust force field like CHARMM36.[12]

  • Define the Binding Site: The binding site can be defined based on the location of a co-crystallized ligand or through binding site prediction algorithms. This will define the search space for the molecular docking simulation.[13]

Trustworthiness: The process of cleaning the protein structure and correctly protonating it at a physiological pH is a self-validating system. A properly prepared protein structure will have a more stable and realistic behavior during the subsequent molecular dynamics simulations.

Part 2: Predicting Binding - Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[13] This provides insights into the binding mode and a semi-quantitative estimation of binding affinity.

Workflow Diagram: Molecular Docking

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Ligand Prepare Ligand (Energy Minimization, Charges) Grid Define Binding Site (Grid Box Generation) Ligand->Grid Receptor Prepare Receptor (Clean PDB, Add Hydrogens) Receptor->Grid Vina Run AutoDock Vina Grid->Vina Results Analyze Docking Poses & Binding Affinities Vina->Results Visualization Visualize Best Pose Results->Visualization

Caption: Molecular Docking Workflow from Preparation to Analysis.

Step-by-Step Docking Protocol with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.[14][15]

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare Input Files: Ensure both the protein receptor and the this compound ligand are in the PDBQT format.

  • Define the Search Space: Create a configuration file that specifies the coordinates of the center of the binding site and the dimensions of the search space (the "grid box").[13] The size of the box should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.

  • Run Vina: Execute AutoDock Vina from the command line, providing the receptor, ligand, and configuration file as input.[16]

  • Analyze the Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol.[17] The log file will contain the binding affinity values for each pose.

Interpreting Docking Results

The primary outputs from a docking experiment are the binding pose and the binding affinity.

  • Binding Affinity: This score is an estimate of the binding free energy. More negative values indicate stronger predicted binding.[13]

  • Binding Pose: This is the predicted 3D orientation of the ligand within the protein's binding site. Analysis of the pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex.

Data Presentation: Docking Results

PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-8.5TYR 101, LEU 130, PHE 145
2-8.2TYR 101, VAL 126
3-7.9LEU 130, ALA 142

Authoritative Grounding: It is crucial to critically evaluate the top-ranked poses. The most stable pose should exhibit chemically sensible interactions with the protein. For instance, hydrogen bond donors on the ligand should be oriented towards acceptors on the protein. Visualization using software like PyMOL or Chimera is essential for this analysis.[18]

Part 3: Assessing Dynamic Stability - Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time.[19][20]

Workflow Diagram: Molecular Dynamics Simulation

G cluster_setup System Setup cluster_sim Simulation Protocol cluster_analysis Trajectory Analysis Complex Start with Docked Complex Topology Generate Ligand Topology (CHARMM36 Force Field) Complex->Topology Solvate Solvate with Water & Add Ions Topology->Solvate Minimization Energy Minimization Solvate->Minimization NVT NVT Equilibration (Constant Volume/Temp) Minimization->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Production Production MD Run NPT->Production RMSD RMSD Analysis Production->RMSD RMSF RMSF Analysis Production->RMSF HBonds Hydrogen Bond Analysis Production->HBonds

Caption: MD Simulation Workflow from System Setup to Analysis.

Step-by-Step MD Simulation Protocol with GROMACS

GROMACS is a versatile and high-performance package for performing molecular dynamics simulations.[21][22]

Protocol 4: MD Simulation with GROMACS

  • System Preparation:

    • Topology Generation: Generate a topology file for this compound that is compatible with the CHARMM36 force field. This file defines the bonded and non-bonded parameters for the ligand.

    • Solvation: Place the ligand-protein complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.[20]

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes between the complex and the solvent.

  • Equilibration:

    • NVT Ensemble (Constant Volume, Constant Temperature): Run a short simulation (e.g., 100 ps) to allow the system to reach the desired temperature.

    • NPT Ensemble (Constant Pressure, Constant Temperature): Run another short simulation (e.g., 100 ps) to adjust the system density.

  • Production MD: Run the main simulation for a longer duration (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the output trajectory to assess the stability and dynamics of the system.

Analysis of MD Trajectories
  • Root Mean Square Deviation (RMSD): A stable RMSD of the protein backbone and the ligand indicates that the complex has reached equilibrium and the ligand is stably bound.

  • Root Mean Square Fluctuation (RMSF): This analysis reveals the flexibility of different regions of the protein. High fluctuations in the binding site may indicate instability.

  • Hydrogen Bond Analysis: Track the formation and breaking of hydrogen bonds between the ligand and protein over time to identify key stable interactions.

Expertise & Experience: A stable RMSD plot that plateaus after an initial equilibration period is a strong indicator of a reliable simulation and a stable binding pose. If the ligand's RMSD continuously increases, it suggests that the initial docked pose was not stable and the ligand may be dissociating from the binding site.

Part 4: Advanced Modeling - Pharmacophore Development

A pharmacophore is an abstract representation of the key molecular features necessary for a drug's biological activity.[23] It includes features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[23]

Workflow Diagram: Pharmacophore Modeling

G cluster_input Input Generation cluster_model Model Creation cluster_application Application StablePose Stable Ligand-Protein Complex (from MD Simulation) IdentifyFeatures Identify Pharmacophoric Features (H-bonds, Hydrophobic, etc.) StablePose->IdentifyFeatures GenerateModel Generate 3D Pharmacophore Model IdentifyFeatures->GenerateModel VirtualScreening Virtual Screening of Compound Libraries GenerateModel->VirtualScreening LeadOpt Lead Optimization GenerateModel->LeadOpt

Caption: Pharmacophore Modeling Workflow and Applications.

Structure-Based Pharmacophore Modeling

When the structure of the target protein is known, a structure-based pharmacophore model can be developed.[24]

Protocol 5: Structure-Based Pharmacophore Generation

  • Input: Use the stable ligand-protein complex obtained from the MD simulation.

  • Feature Identification: Identify the key interaction points between this compound and the protein. This includes hydrogen bonds, hydrophobic contacts, and aromatic interactions.

  • Model Generation: Abstract these interaction points into a 3D arrangement of pharmacophoric features. Software like PHASE or MOE can be used for this purpose.[25]

  • Application: The resulting pharmacophore model can be used as a 3D query to screen large compound databases for novel molecules that possess the same key features and are therefore likely to bind to the same target.[26][27] This is a powerful tool for scaffold hopping and identifying new chemical entities.

Conclusion

This technical guide has outlined a rigorous and logically structured in silico workflow for investigating the interactions of this compound. By progressing from static docking to dynamic simulations and pharmacophore modeling, researchers can build a comprehensive understanding of how this molecule interacts with its biological target. The emphasis on proper preparation, the rationale behind each step, and the methods for analyzing the results are designed to ensure the scientific integrity and trustworthiness of the computational predictions. The insights gained from this in silico approach can effectively guide further experimental validation and accelerate the journey of a promising molecule from a computational hit to a viable drug candidate.

References

An In-depth Technical Guide to 5-fluoro-1H-indol-7-amine: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Novel Scaffolds in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3][4][5] Its inherent biological activity and synthetic tractability have made it a "privileged scaffold" in drug discovery. However, the relentless challenge of overcoming drug resistance and improving pharmacokinetic profiles necessitates the continuous evolution of these core structures. The strategic introduction of fluorine and amino functionalities onto the indole ring represents a powerful approach to modulate electronic properties, metabolic stability, and target engagement.[6][7] This guide introduces 5-fluoro-1H-indol-7-amine as a novel, synthetically accessible scaffold with significant potential for the development of next-generation therapeutics. The unique placement of a fluorine atom at the C5 position and an amino group at the C7 position offers a compelling combination of properties for library synthesis and lead optimization.

The incorporation of fluorine into drug candidates can profoundly influence their physicochemical and pharmacological properties, including lipophilicity, pKa, and metabolic stability.[7][8] Fluorination can also lead to enhanced binding affinity with target proteins.[7] The amino group at the C7 position, on the other hand, provides a valuable synthetic handle for further derivatization, allowing for the exploration of a wide chemical space. This guide will provide a comprehensive overview of a proposed synthetic route to this compound, its predicted physicochemical and spectroscopic properties, and its potential as a versatile scaffold in modern drug discovery programs.

Proposed Synthetic Pathway: A Rational Approach to this compound

Synthetic_Pathway_to_this compound A Starting Material: 4-fluoro-2-nitrotoluene B Step 1: Nitration HNO₃, H₂SO₄ A->B C Intermediate 1: 1-fluoro-5-methyl-2,4-dinitrobenzene B->C D Step 2: Leimgruber-Batcho Indole Synthesis (CH₃)₂NCH(OCH₃)₂, Pyrrolidine C->D E Intermediate 2: (E)-1-(2-(dimethylamino)vinyl)-5-fluoro-4-nitro-1H-indole D->E F Step 3: Reductive Cyclization Fe, AcOH or H₂, Pd/C E->F G Final Product: This compound F->G

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 4-fluoro-2-nitrotoluene to 1-fluoro-5-methyl-2,4-dinitrobenzene

  • To a stirred solution of 4-fluoro-2-nitrotoluene in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to afford the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Leimgruber-Batcho Indole Synthesis to (E)-1-(2-(dimethylamino)vinyl)-5-fluoro-4-nitro-1H-indole

  • To a solution of 1-fluoro-5-methyl-2,4-dinitrobenzene in a suitable solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal and pyrrolidine.

  • Heat the reaction mixture at reflux for 8-12 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the enamine intermediate.

Step 3: Reductive Cyclization to this compound

  • Suspend the enamine intermediate in a mixture of ethanol and acetic acid.

  • Add iron powder in portions and heat the mixture at reflux for 2-4 hours.

  • Alternatively, the reduction can be carried out using catalytic hydrogenation (H₂, Pd/C) in a suitable solvent like ethanol or ethyl acetate.

  • After the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Structural Elucidation and Predicted Physicochemical Properties

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. The predicted data, based on analogous structures, are summarized below.[9][10][11][12]

Property Predicted Value
Molecular Formula C₈H₇FN₂
Molecular Weight 150.15 g/mol
Appearance Off-white to light brown solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) ~10.8 (br s, 1H, NH-indole), ~7.0 (d, 1H), ~6.5 (dd, 1H), ~6.3 (t, 1H), ~5.0 (br s, 2H, NH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) ~155 (d, J=235 Hz), ~140, ~130, ~125, ~110 (d, J=10 Hz), ~105, ~100 (d, J=25 Hz), ~95
Mass Spectrometry (ESI-MS) m/z 151.06 [M+H]⁺
Infrared (IR) ν (cm⁻¹) ~3400-3200 (N-H stretching), ~1620 (C=C stretching), ~1250 (C-F stretching)

Potential as a Novel Drug Discovery Scaffold

The this compound scaffold is a promising starting point for the development of new therapeutic agents across various disease areas. The strategic placement of the fluorine and amino groups offers multiple avenues for diversification and optimization of biological activity.

  • Oncology: Many indole derivatives exhibit potent anticancer activity.[2][4][5] The 7-amino group can be acylated, alkylated, or used in coupling reactions to introduce pharmacophores known to interact with cancer targets such as kinases or protein-protein interaction interfaces. The 5-fluoro substituent can enhance metabolic stability and cell permeability, crucial for effective anticancer drugs.[13]

  • Antiviral Agents: Indole-based compounds have shown significant promise as antiviral agents, including against HCV and other viruses.[14] The this compound scaffold can be elaborated to mimic known viral inhibitors or to discover novel mechanisms of action.

  • Neurodegenerative Diseases: The indole core is present in several compounds targeting neurodegenerative diseases.[15] Derivatives of this compound could be designed to interact with targets such as serotonin receptors or enzymes involved in the pathogenesis of Alzheimer's or Parkinson's disease.

Scaffold_Derivatization A This compound Scaffold B N-Acylation A->B C N-Alkylation A->C D Buchwald-Hartwig Coupling A->D E Sulfonylation A->E F Library of Diverse Amides B->F G Introduction of Alkyl/Aryl Groups C->G H Formation of C-N Bonds with Aryl/Heteroaryl Halides D->H I Synthesis of Sulfonamides E->I

Caption: Conceptual workflow for the derivatization of the this compound scaffold.

Conclusion: A Promising New Frontier in Medicinal Chemistry

This technical guide has introduced this compound as a novel and highly promising scaffold for drug discovery. A rational and feasible synthetic route has been proposed, along with predicted spectroscopic and physicochemical data to aid in its future synthesis and characterization. The unique combination of a fluorine atom and a primary amino group on the indole core provides a versatile platform for the generation of diverse chemical libraries. The potential applications of this scaffold span multiple therapeutic areas, including oncology, virology, and neuroscience. As the demand for innovative and effective therapeutics continues to grow, the exploration of novel scaffolds like this compound will be crucial in driving the next wave of drug discovery.

References

A Technical Guide to the Solubility and Stability Assessment of 5-fluoro-1H-indol-7-amine for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-fluoro-1H-indol-7-amine is a substituted indole, a privileged scaffold in medicinal chemistry due to its prevalence in biologically active compounds.[1] The successful progression of any such candidate from discovery to a viable drug product is critically dependent on its fundamental physicochemical properties, primarily solubility and stability. This guide provides an in-depth technical framework for researchers and drug development professionals to comprehensively evaluate these attributes. We will detail the strategic rationale and step-by-step protocols for determining aqueous solubility and for conducting forced degradation studies. The methodologies described are grounded in regulatory expectations and industry best practices, ensuring the generation of robust and reliable data essential for formulation design, shelf-life prediction, and regulatory submissions.

Introduction: The Critical Role of Physicochemical Profiling

The journey of a new chemical entity (NCE) is fraught with challenges, many of which can be predicted and mitigated by a thorough early-stage characterization. For an NCE like this compound, understanding its solubility and stability is not merely a data collection exercise; it is fundamental to its entire development trajectory.

  • Solubility directly influences bioavailability. A poorly soluble compound will likely exhibit low absorption, limiting its therapeutic efficacy regardless of its potency.[2] Early assessment guides formulation strategies, from simple buffered solutions for initial in-vitro assays to complex formulations for in-vivo studies.[3]

  • Stability dictates the chemical integrity of the active pharmaceutical ingredient (API). Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Understanding how the molecule behaves under stress conditions—such as exposure to acid, base, light, heat, and oxidative agents—is a regulatory requirement and is essential for developing a stable dosage form and defining appropriate storage conditions and shelf-life.[4][5]

This guide provides the experimental logic and detailed protocols to build a comprehensive physicochemical profile for this compound.

Foundational Physicochemical Properties

Before embarking on experimental studies, it is crucial to analyze the structure of this compound (Figure 1) to anticipate its behavior.

  • Structure: C₈H₇FN₂

  • Molecular Weight: 150.15 g/mol [6]

  • Key Functional Groups:

    • Indole Ring: A heterocyclic aromatic system, generally susceptible to oxidation.

    • Amine Group (-NH₂): A basic functional group that will be protonated at low pH. Its pKa is a key determinant of solubility in pH-dependent media.

    • Fluorine Atom (-F): A highly electronegative atom that exerts a strong electron-withdrawing effect. This is known to modulate the physicochemical properties of drug molecules, often by lowering the basicity (pKa) of adjacent amine groups, which can in turn improve pharmacological properties like cell permeability and metabolic stability.[7]

The interplay of the basic amine and the aromatic indole ring, modified by the electron-withdrawing fluorine, dictates that both solubility and stability will likely be pH-dependent.

Solubility Assessment: A Phased Approach

Solubility testing should be approached in stages, starting with high-throughput kinetic assays in early discovery and moving to more rigorous thermodynamic equilibrium assays for lead candidates.[3]

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: Measures the concentration at which a compound, predissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It's a high-throughput method ideal for screening large numbers of compounds.[3][8]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. This is a lower-throughput but more accurate and relevant measure for pre-formulation and development, as it avoids the co-solvent effects of DMSO.[9]

This guide will focus on the gold-standard shake-flask method for determining thermodynamic solubility.[10]

Experimental Workflow: Thermodynamic Solubility

The workflow is designed to ensure that a true equilibrium state is reached and accurately measured.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess solid API into vials B Add selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) A->B C Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48h B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through 0.22 µm PVDF filter D->E F Dilute supernatant with mobile phase E->F G Analyze by validated HPLC-UV method F->G H Calculate concentration against a standard curve G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Solubility Assay

Objective: To determine the equilibrium solubility of this compound in various aqueous media.

Materials:

  • This compound (solid)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Calibrated pH meter

  • Aqueous buffers (e.g., 0.1N HCl for pH 1.2; Phosphate Buffered Saline for pH 7.4)

  • Centrifuge

  • Syringe filters (0.22 µm, low-binding, e.g., PVDF)

  • Validated HPLC-UV system with a suitable column (e.g., C18)

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg, ensuring solid is visible after equilibration) to a series of vials.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected aqueous buffer to the vials.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C for physiological relevance) for at least 24 hours. Causality Insight: 24-48 hours is typically required to ensure the system reaches a true thermodynamic equilibrium between the dissolved and solid states.[10]

  • Phase Separation: After equilibration, allow the vials to stand for 1 hour. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it using a 0.22 µm syringe filter. Trustworthiness Check: The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter material, which could otherwise lead to an underestimation of solubility.[9]

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., mobile phase). Dilute the filtered supernatant into the linear range of the standard curve and analyze by a validated HPLC-UV method.

  • Confirmation: After analysis, check the pH of the remaining saturated solution to ensure it has not changed significantly during the experiment. Check the solid material by a method like DSC or XRPD to ensure the solid form has not changed (e.g., from crystalline to amorphous).[9]

Data Presentation & Interpretation

Quantitative solubility data should be summarized in a clear format.

Table 1: Illustrative Thermodynamic Solubility of this compound at 37°C

MediumpHSolubility (µg/mL)Classification
0.1 N HCl1.2>1000Very Soluble
Acetate Buffer4.5450Soluble
Phosphate Buffer6.885Sparingly Soluble
PBS7.455Slightly Soluble

Interpretation: The illustrative data suggests that this compound exhibits pH-dependent solubility, characteristic of a basic compound. The high solubility at pH 1.2 is due to the protonation of the 7-amine group. The decreasing solubility as pH increases towards neutral is a critical finding, suggesting that oral absorption might be limited in the lower intestine. A commonly accepted solubility criterion for drug discovery compounds is greater than 60 µg/mL.[8] Based on this, the compound may face challenges in achieving adequate exposure via oral administration without formulation enhancement.

Stability Profiling and Forced Degradation

Forced degradation (or stress testing) is a regulatory requirement (ICH Q1A) designed to deliberately degrade the API to establish its intrinsic stability and identify potential degradation products.[11] This data is crucial for developing stability-indicating analytical methods.[12][13]

The Stability-Indicating Analytical Method (SIAM)

A SIAM is a validated quantitative analytical method that can unambiguously assess the drug in the presence of its degradation products, process impurities, and excipients.[5] HPLC is the most common technique. The key is to demonstrate specificity, meaning the peaks for degradants are well-resolved from the parent API peak.

Experimental Workflow: Forced Degradation Studies

This workflow outlines the systematic process of stressing the API and analyzing the outcomes.

G cluster_prep Sample Preparation cluster_stress Apply Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare stock solution of API (e.g., in Methanol or Acetonitrile) B Acid Hydrolysis (0.1N HCl, 60°C) A->B C Base Hydrolysis (0.1N NaOH, 60°C) A->C D Oxidative (3% H₂O₂, RT) A->D E Thermal (Solid & Solution, 80°C) A->E F Photolytic (ICH Q1B light exposure) A->F G Withdraw samples at time points B->G C->G D->G E->G F->G H Neutralize/Quench reaction G->H I Analyze by Stability-Indicating HPLC-UV/DAD Method H->I J Calculate % Degradation I->J K Assess Peak Purity (DAD) J->K L Propose Degradation Pathway K->L M Perform Mass Balance Calculation L->M

Caption: Workflow for Forced Degradation Studies.

Detailed Protocol: Forced Degradation Study

Objective: To evaluate the intrinsic stability of this compound under various stress conditions and identify key degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Temperature-controlled ovens/water baths

  • Photostability chamber compliant with ICH Q1B

  • Validated Stability-Indicating HPLC-UV/DAD system

Methodology:

  • Stock Solution: Prepare a stock solution of the API at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like methanol.

  • Stress Conditions: For each condition, dilute the stock solution with the stressor. The goal is to achieve 5-20% degradation. Time and temperature may need to be optimized.

    • Acid Hydrolysis: Mix with 0.1 N HCl and heat at 60°C.

    • Alkaline Hydrolysis: Mix with 0.1 N NaOH and heat at 60°C.

    • Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose both solid powder and a solution in a neutral buffer to 80°C.

    • Photodegradation: Expose solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately stop the degradation by neutralizing the sample (e.g., add an equivalent amount of base to the acid-stressed sample) and/or diluting with mobile phase.

  • Analysis: Analyze all samples, including an unstressed control, using the validated SIAM. Use a photodiode array (DAD) detector to assess peak purity of the parent compound and to obtain UV spectra of any degradants.

Data Presentation & Interpretation

Summarize the findings to provide a clear stability profile.

Table 2: Illustrative Forced Degradation Summary for this compound

Stress ConditionDuration% Degradation of APINo. of DegradantsRRT of Major Degradant
0.1 N HCl, 60°C24 h< 2%0-
0.1 N NaOH, 60°C8 h15.2%20.85
3% H₂O₂, RT4 h18.5%31.15
Thermal (Solid), 80°C72 h< 1%0-
Photolytic (Solution)ICH Q1B9.8%10.92

Interpretation: The illustrative data suggests that this compound is highly stable in acidic and thermal conditions. However, it shows significant susceptibility to degradation under oxidative and alkaline conditions, and moderate sensitivity to light. The indole ring is a known target for oxidation. The instability in base may be due to deprotonation and subsequent oxidation of the indole N-H. This profile indicates that any liquid formulation would need to be protected from light, buffered to a slightly acidic pH, and potentially include an antioxidant.

Conclusion and Strategic Recommendations

A thorough investigation into the solubility and stability of this compound is a cornerstone of its preclinical development. The experimental frameworks provided in this guide enable the generation of critical data to inform key decisions.

  • Solubility: The compound's pH-dependent solubility, with low solubility at physiological pH, points towards a potential bioavailability challenge. Formulation efforts should focus on solubility enhancement techniques such as salt formation (targeting the basic amine), amorphous solid dispersions, or lipid-based formulations.

  • Stability: The compound is sensitive to oxidation, alkaline pH, and light. This necessitates careful handling during manufacturing, the inclusion of antioxidants in formulations, the selection of packaging that offers light protection, and storage at a controlled pH.

By systematically applying these protocols and interpreting the data within the context of drug development, researchers can proactively address the physicochemical liabilities of this compound, significantly increasing its potential for successful clinical translation.

References

An In-depth Technical Guide to the Reactivity Profile of the Amine Group in 5-Fluoro-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amine group in 5-fluoro-1H-indol-7-amine, a heterocyclic compound of increasing importance in medicinal chemistry and materials science. We will explore the electronic and steric factors governing the nucleophilicity and basicity of the 7-amino group, with a particular focus on the influence of the C5-fluoro substituent. This guide will detail the molecule's reactivity in key synthetic transformations, including acylation, alkylation, diazotization, and palladium-catalyzed cross-coupling reactions. By integrating theoretical principles with established experimental protocols, this document aims to serve as an essential resource for researchers engaged in the synthesis and application of substituted aminoindoles.

Introduction: The Unique Electronic Landscape of this compound

The indole scaffold is a privileged structure in numerous biologically active compounds. The introduction of substituents allows for the fine-tuning of a molecule's physicochemical properties. In this compound, the interplay between the electron-donating amine group and the electron-withdrawing fluorine atom creates a unique electronic environment that dictates its chemical behavior.

The nitrogen atom of the 7-amino group possesses a lone pair of electrons that can be delocalized into the aromatic indole ring system, thereby increasing the electron density of the ring and activating it towards electrophilic substitution.[1] However, the strong inductive effect (-I) of the fluorine atom at the C5 position withdraws electron density from the ring.[2] This electronic tug-of-war modulates the nucleophilicity of the 7-amino group, making its reactivity profile distinct from that of unsubstituted 7-aminoindole or other substituted anilines. Understanding this balance is critical for predicting and controlling the outcomes of chemical reactions involving this compound.

Basicity and Nucleophilicity of the 7-Amino Group

The basicity of an aromatic amine is a measure of the availability of the nitrogen's lone pair to accept a proton. In this compound, the delocalization of the lone pair into the indole ring reduces its basicity compared to a typical alkylamine.[1] Furthermore, the electron-withdrawing fluorine substituent further decreases the electron density on the nitrogen, leading to a lower pKa compared to unsubstituted 7-aminoindole.

While basicity and nucleophilicity are related, they are not interchangeable. Nucleophilicity refers to the rate at which a nucleophile attacks an electrophilic center. The 7-amino group of this compound is a potent nucleophile, capable of participating in a wide range of reactions. The rate of these reactions will be influenced by the electronic effects of the substituents on the indole ring.[3]

Key Reactions of the 7-Amino Group

The 7-amino group of this compound can undergo a variety of chemical transformations, making it a versatile handle for the synthesis of more complex molecules.

N-Acylation

The reaction of this compound with acylating agents such as acid chlorides or anhydrides readily forms the corresponding amide. This reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the acid byproduct. The high nucleophilicity of the amino group ensures that this reaction proceeds efficiently.

Experimental Protocol: N-Acetylation of this compound

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(5-fluoro-1H-indol-7-yl)acetamide.

N-Alkylation

Direct N-alkylation of the 7-amino group can be achieved using alkyl halides. This reaction proceeds via an S_N2 mechanism where the amine acts as the nucleophile.[4] To prevent over-alkylation, it is often necessary to use a controlled amount of the alkylating agent and a suitable base. Reductive amination offers a more controlled alternative for the synthesis of secondary and tertiary amines.[4] This two-step, one-pot procedure involves the formation of an imine or enamine intermediate with an aldehyde or ketone, followed by in-situ reduction with a reducing agent like sodium borohydride or sodium triacetoxyborohydride.

Experimental Protocol: Reductive Amination with Benzaldehyde

  • To a solution of this compound (1.0 eq) in a solvent such as methanol or dichloroethane, add benzaldehyde (1.1 eq).

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the residue by column chromatography to obtain N-benzyl-5-fluoro-1H-indol-7-amine.

Diazotization and Sandmeyer-Type Reactions

The primary amino group of this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[5] This diazonium salt is a versatile intermediate that can be displaced by a variety of nucleophiles in what is known as the Sandmeyer reaction.[6][7] This allows for the introduction of a wide range of functional groups at the 7-position of the indole ring, including halogens (Cl, Br), cyano, and hydroxyl groups.[8] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[6]

Experimental Protocol: Sandmeyer Chlorination

  • Dissolve this compound (1.0 eq) in an aqueous solution of hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add an aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 15-30 minutes at low temperature.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture, extract the product with a suitable organic solvent, wash, dry, and purify by chromatography to yield 7-chloro-5-fluoro-1H-indole.

Palladium-Catalyzed Cross-Coupling Reactions

The 7-amino group can also participate in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[9] This powerful reaction allows for the formation of C-N bonds between the aminoindole and aryl or heteroaryl halides or triflates.[10] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and good functional group tolerance.[11] This methodology provides a direct route to N-arylated and N-heteroarylated 7-aminoindoles, which are important scaffolds in drug discovery.

Experimental Protocol: Buchwald-Hartwig Amination with Bromobenzene

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).[4]

  • Add a base, such as sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene, followed by bromobenzene (1.2 eq).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 12-24 hours).

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with the same solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield 5-fluoro-N-phenyl-1H-indol-7-amine.

Regioselectivity Considerations

While the primary focus of this guide is the reactivity of the 7-amino group, it is important to consider the potential for reactions at other positions of the indole ring. The indole nucleus is electron-rich and susceptible to electrophilic attack, particularly at the C3 position. Under certain conditions, competitive reactions at the indole nitrogen (N1) or other carbon atoms of the ring can occur.[12] The choice of reaction conditions, including solvent, temperature, and protecting groups, can be used to control the regioselectivity of a given transformation.[13] For instance, N1-alkylation can be a competing side reaction during N7-alkylation.[4] The use of a bulky protecting group on the indole nitrogen can direct reactivity towards the 7-amino group.

Data Summary

Reaction TypeReagentsProductKey Considerations
N-Acylation Acetyl chloride, triethylamineN-(5-fluoro-1H-indol-7-yl)acetamideBase is required to neutralize HCl byproduct.
Reductive Amination Benzaldehyde, sodium triacetoxyborohydrideN-benzyl-5-fluoro-1H-indol-7-amineControlled formation of secondary amines.
Sandmeyer Reaction NaNO₂, HCl, CuCl7-chloro-5-fluoro-1H-indoleDiazonium salt is unstable and should be used immediately.
Buchwald-Hartwig Amination Bromobenzene, Pd₂(dba)₃, XPhos, NaOtBu5-fluoro-N-phenyl-1H-indol-7-amineRequires an inert atmosphere and anhydrous conditions.

Visualizing Reaction Pathways

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 1 ArylHalide Ar-X (Bromobenzene) ArylHalide->OxAdd PdII_complex [Ar-Pd(II)(L_n)-X] OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange 2 Amine R-NH2 (this compound) Amine->Ligand_Exchange Base Base (NaOtBu) Deprotonation Deprotonation Base->Deprotonation Amine_complex [Ar-Pd(II)(L_n)(NH2R)]+X- Ligand_Exchange->Amine_complex Amine_complex->Deprotonation 3 Amido_complex [Ar-Pd(II)(L_n)(NHR)] Deprotonation->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim 4 RedElim->Pd0 Catalyst Regeneration Product Ar-NHR (Product) RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sandmeyer_Reaction Start This compound Diazonium Indole-7-diazonium chloride Start->Diazonium Diazotization Reagents_Diazo NaNO2, HCl 0-5 °C Reagents_Diazo->Diazonium SET Single Electron Transfer (SET) Diazonium->SET Reagents_Sandmeyer CuCl Reagents_Sandmeyer->SET Aryl_Radical Indole-7-radical + N2 SET->Aryl_Radical Halogen_Transfer Halogen Transfer from Cu(II)Cl2 Aryl_Radical->Halogen_Transfer Product 7-Chloro-5-fluoro-1H-indole Halogen_Transfer->Product

Caption: Simplified mechanism of the Sandmeyer reaction.

Conclusion

This compound is a valuable building block in organic synthesis due to the versatile reactivity of its 7-amino group. The electronic interplay between the indole ring, the amino group, and the fluoro substituent governs its chemical behavior. This guide has provided a detailed overview of the key transformations of the 7-amino group, including acylation, alkylation, diazotization, and palladium-catalyzed cross-coupling reactions. The experimental protocols and mechanistic insights presented herein should serve as a practical resource for scientists working with this and related compounds, enabling the efficient design and execution of synthetic strategies for the development of novel molecules with potential applications in medicine and materials science.

References

Methodological & Application

Application Note: Strategic N-Alkylation of 5-Fluoro-1H-indol-7-amine for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Functionalized Indoles

The indole nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] Specifically, N-alkylated indoles bearing functionalities like fluorine and amino groups are of paramount interest. The fluorine atom at the C5 position can enhance metabolic stability and binding affinity, while the C7-amino group provides a vector for further chemical elaboration.

5-Fluoro-1H-indol-7-amine is a versatile building block, but its synthetic utility hinges on the ability to selectively functionalize its two primary nucleophilic sites: the indole nitrogen (N1) and the exocyclic amino group (N7). Direct N-alkylation presents a regioselectivity challenge. This application note provides a comprehensive guide to strategically perform selective N1-alkylation on this substrate, explaining the chemical principles behind protocol choices and offering detailed, field-proven methodologies suitable for researchers in drug development.

Foundational Principles: Reactivity and Regioselectivity

The success of any N-alkylation protocol on this compound is governed by the relative nucleophilicity and acidity of the N1 and N7 positions.

  • Acidity and Deprotonation: The indole N-H proton is significantly more acidic (pKa ≈ 16-17 in DMSO) than a typical primary arylamine N-H (pKa ≈ 30 in DMSO). This difference is the primary lever for achieving selectivity. A base of appropriate strength will preferentially deprotonate the indole N-H to form the corresponding indolide anion, which is the active nucleophile for alkylation.[2] The electron-withdrawing fluorine at C5 slightly increases the acidity of the indole N-H, further favoring its deprotonation.[3]

  • Nucleophilicity: While the neutral C7-amino group is nucleophilic, the deprotonated indole nitrogen (the indolide) is a much stronger nucleophile. Therefore, by ensuring complete formation of the indolide before introducing the alkylating agent, selective N1-alkylation can be achieved.

  • The Challenge of Competing Reactions: If deprotonation is incomplete or if the reaction conditions are not optimized, the neutral 7-amino group can compete in the nucleophilic substitution, leading to a mixture of N1- and N7-alkylated products, as well as potential dialkylation. The choice of base, solvent, and temperature is therefore critical to control the reaction outcome.

Synthetic Strategies and Detailed Protocols

We present three robust strategies for the N-alkylation of this compound, each with distinct advantages. The classical base-mediated approach is detailed as the primary protocol due to its simplicity and cost-effectiveness.

Strategy 1: Classical Deprotonation and Alkylation (Primary Protocol)

This method is the most direct and widely used for N-alkylation of indoles.[4][5] It relies on using a strong base to quantitatively form the indolide anion, which then reacts with an alkyl halide in a standard SN2 reaction.[2]

Causality of Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is an ideal choice. As a strong, non-nucleophilic base, it irreversibly deprotonates the indole N-H, evolving hydrogen gas and driving the equilibrium to the indolide anion.[2] This minimizes the presence of the neutral, competing C7-amine nucleophile. Weaker bases like K₂CO₃ can be used but may require higher temperatures and can lead to lower selectivity.[6]

  • Solvent Selection: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are essential. They effectively solvate the resulting sodium indolide salt without interfering with the reaction, and they are excellent media for SN2 reactions.[6]

  • Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction and the rate of hydrogen evolution. The subsequent alkylation step can be run at room temperature or gently heated to ensure completion, depending on the reactivity of the alkyl halide.[5]

Detailed Experimental Protocol: N-Alkylation with Sodium Hydride

Materials and Reagents

Reagent/MaterialFormulaGradeSupplier
This compoundC₈H₇FN₂≥97%Commercially Available
Sodium Hydride (60% dispersion in oil)NaHReagent GradeStandard Chemical Supplier
Alkyl Halide (e.g., Benzyl Bromide)R-X≥98%Standard Chemical Supplier
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, ≥99.8%Standard Chemical Supplier
Saturated Aqueous NH₄ClNH₄ClACS ReagentPrepared in-house
Ethyl Acetate (EtOAc)C₄H₈O₂ACS ReagentStandard Chemical Supplier
Brine (Saturated Aqueous NaCl)NaClACS ReagentPrepared in-house
Anhydrous Sodium SulfateNa₂SO₄Anhydrous, GranularStandard Chemical Supplier
Silica GelSiO₂230-400 meshStandard Chemical Supplier

Step-by-Step Methodology:

  • Flask Preparation: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Dissolution: Add anhydrous DMF (to a concentration of 0.1-0.2 M) and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of gas evolution and a color change are typically observed.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the desired alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N1-alkylated product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Indole in Anhydrous DMF B Establish Inert Atmosphere (N2) C Cool to 0 °C B->C D Add NaH (1.2 eq) (Deprotonation) C->D E Add Alkyl Halide (1.1 eq) (Alkylation) D->E F Stir at RT (Monitor by TLC) E->F G Quench with aq. NH4Cl F->G H EtOAc/Water Extraction G->H I Wash with Brine H->I J Dry (Na2SO4) & Concentrate I->J K Silica Gel Chromatography J->K L L K->L Pure N1-Alkylated Product

Caption: Workflow for Base-Mediated N-Alkylation.

Strategy 2: The Mitsunobu Reaction

For substrates that are sensitive to strong bases or when using an alcohol as the alkylating agent, the Mitsunobu reaction is a superior alternative.[7][8] It proceeds under mild, neutral conditions.

Mechanism Rationale: The reaction involves the activation of an alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This forms a highly reactive alkoxyphosphonium salt. The indole N-H, being the most acidic proton, attacks this intermediate to form the C-N bond, yielding the N-alkylated product.[9]

G cluster_activation Alcohol Activation cluster_alkylation N-Alkylation PPh3 PPh3 Betaine [PPh3-DEAD Betaine] PPh3->Betaine DEAD DEAD DEAD->Betaine R-OH R-OH Alkoxyphosphonium Salt [R-O-PPh3]+ Betaine->Alkoxyphosphonium Salt R-OH Product N1-Alkylated Indole Alkoxyphosphonium Salt->Product Indole-NH This compound Indole-NH->Product SN2 Attack

Caption: Simplified Mitsunobu Reaction Mechanism.

Strategy 3: Protective Group Approach

For maximum assurance of regioselectivity, especially with complex or precious alkylating agents, a protective group strategy is advised. This involves masking the C7-amino group, performing the N1-alkylation, and then removing the protecting group.

Rationale: By converting the C7-amine into a non-nucleophilic functional group (e.g., a Boc-carbamate), it is effectively "invisible" during the alkylation step, forcing the reaction to occur exclusively at the indole nitrogen. While this adds two steps to the sequence (protection and deprotection), it guarantees the desired regiochemical outcome.

G A This compound B Protect C7-Amine (e.g., with Boc2O) A->B C N1-Alkylation (e.g., NaH/R-X) B->C D Deprotect C7-Amine (e.g., with TFA) C->D E Pure N1-Alkylated Product D->E

Caption: Logic of the Protective Group Strategy.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive NaH (hydrolyzed).2. Wet solvent or glassware.3. Unreactive alkylating agent (e.g., alkyl chloride).1. Use a fresh bottle of NaH or wash with hexanes before use.2. Ensure all materials are rigorously dried.3. Add a catalytic amount of NaI (Finkelstein reaction) or increase reaction temperature.
Mixture of N1/N7 Products 1. Incomplete deprotonation of N1-H.2. Base is too weak.1. Use a stronger base (NaH is preferred over carbonates).2. Increase the equivalents of base to ensure full deprotonation.3. Adopt the protective group strategy (Strategy 3).
Multiple Spots on TLC (Decomposition) 1. Reaction temperature is too high.2. Prolonged reaction time with unstable reagents.1. Run the reaction at a lower temperature for a longer time.2. Monitor carefully by TLC and quench as soon as the starting material is gone.

Conclusion

The selective N1-alkylation of this compound is a critical transformation for the synthesis of advanced pharmaceutical intermediates. The choice of methodology depends on the specific alkyl group being introduced and the scale of the reaction. The classical base-mediated approach using sodium hydride offers a direct and efficient route that leverages the differential acidity of the N1 and N7 protons. For more sensitive substrates, the Mitsunobu reaction provides a mild alternative, while a protective group strategy offers an unambiguous route to the desired N1-alkylated product. Careful control of reaction conditions, particularly the choice of base and solvent, is essential for achieving high yield and regioselectivity.

References

Application Note: Leveraging 5-Fluoro-1H-indol-7-amine for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2][3] FBDD utilizes libraries of low molecular weight compounds ("fragments") to probe a protein's surface, identifying small, efficient binding interactions that can be elaborated into potent leads.[1][4][5] Within the vast chemical space of possible fragments, the indole scaffold stands out as a "privileged structure," a framework frequently found in natural products and approved drugs, capable of interacting with a wide range of biological targets.[6][7][8][9]

This application note focuses on a specific, strategically functionalized fragment: 5-fluoro-1H-indol-7-amine . This fragment combines the advantageous indole core with two key chemical features: a fluorine atom and an amino group. The fluorine atom serves as a superb probe for ¹⁹F-NMR screening, improves metabolic stability, and can engage in crucial hydrogen bonding or electrostatic interactions.[1][10] The amino group provides a well-defined vector for chemical elaboration and can act as a key hydrogen bond donor. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its application in primary screening campaigns, and strategies for hit-to-lead evolution.

Section 1: Physicochemical Profile of this compound

A successful fragment must possess specific physicochemical properties, often summarized by the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[11] These properties ensure adequate solubility and reduce molecular complexity, increasing the probability of finding efficient binding interactions. This compound is designed to be an ideal starting point for FBDD campaigns.

While specific experimental data for this compound is not publicly aggregated, we can infer its properties based on its constituent parts and similar fluorinated indoles.[12][13]

PropertyEstimated ValueRationale & Significance for FBDD
Molecular Formula C₈H₇FN₂-
Molecular Weight ~150.15 g/mol Well within the "Rule of Three" (<300 Da), ensuring high sampling of chemical space.[1]
cLogP ~1.5 - 2.5Optimal lipophilicity promotes solubility in aqueous buffers while allowing for membrane permeability.
Hydrogen Bond Donors 2 (Amine, Indole N-H)Provides key interaction points for target binding.
Hydrogen Bond Acceptors 2 (Fluorine, Amine)The fluorine atom acts as a weak H-bond acceptor, adding to binding potential.[10]
pKa (Amine) ~3-5The electron-withdrawing nature of the indole ring and fluorine lowers the basicity of the amine, reducing the likelihood of non-specific charge-charge interactions.[10]

Expert Insight: The strategic placement of the fluorine atom significantly influences the electronic properties of the entire molecule.[10] It lowers the pKa of the 7-amino group, ensuring it is largely neutral at physiological pH. This is a critical feature, as highly basic amines in fragments can lead to false positives through non-specific binding or assay interference.

Section 2: Core Principles for Application in FBDD

The utility of this compound stems from its dual-functionality, making it amenable to multiple screening and characterization techniques.

2.1 The Fluorine Atom: A Versatile NMR Probe

The ¹⁹F nucleus is an ideal reporter for NMR-based screening for several reasons:

  • High Sensitivity: ¹⁹F is a 100% abundant, spin-1/2 nucleus with a high gyromagnetic ratio, resulting in strong NMR signals.[14]

  • Wide Chemical Shift Window: The chemical shift of ¹⁹F is highly sensitive to its local environment, and the large spectral window (~200 ppm) minimizes signal overlap.[15]

  • No Background Signal: Biological systems are devoid of fluorine, meaning any ¹⁹F signal originates exclusively from the fragment.[16]

These properties allow for the screening of fragment cocktails containing 20 or more compounds, significantly increasing throughput compared to ¹H-NMR methods.[1][16] Changes in the ¹⁹F chemical shift, signal intensity, or relaxation rate upon addition of a target protein indicate a binding event.[11]

2.2 The Amino-Indole Scaffold: A Foundation for Growth

The indole ring is a versatile scaffold capable of participating in various non-covalent interactions, including:

  • Hydrogen Bonding: The indole N-H is a reliable hydrogen bond donor.

  • π-π Stacking: The aromatic system can interact with phenylalanine, tyrosine, or tryptophan residues.

  • Hydrophobic Interactions: The bicyclic core can occupy hydrophobic pockets.

The 7-amino group serves as a primary vector for elaboration. Once the binding mode of the fragment is confirmed (ideally by X-ray crystallography), medicinal chemists can synthetically extend the molecule from this position to engage nearby sub-pockets, rapidly increasing potency and selectivity.[4][5]

Section 3: Experimental Workflow & Protocols

A successful FBDD campaign requires a robust, multi-step workflow to identify, validate, and characterize fragment hits.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_validation Phase 3: Hit Validation & Characterization cluster_evo Phase 4: Hit-to-Lead Evolution LibPrep Fragment QC & Solubilization NMRScreen 19F-NMR Screen (Cocktails) LibPrep->NMRScreen TargetPrep Target Protein Expression & Purification TargetPrep->NMRScreen SPRScreen SPR Screen (Singleton) TargetPrep->SPRScreen OrthoAssay Orthogonal Assay (e.g., Thermal Shift) NMRScreen->OrthoAssay Initial Hits SPRScreen->OrthoAssay Initial Hits Kinetics Affinity Determination (KD via SPR/ITC) OrthoAssay->Kinetics Confirmed Hits Structure Structural Biology (X-ray Crystallography) Kinetics->Structure SBDD Structure-Based Design Structure->SBDD Binding Mode ChemSynth Chemical Synthesis SBDD->ChemSynth SAR SAR Exploration ChemSynth->SAR SAR->SBDD

Caption: High-level workflow for a fragment screening campaign.

Protocol 3.1: Fragment Preparation and Quality Control

Objective: To prepare a high-concentration, DMSO-free stock solution of this compound suitable for biophysical assays.

Materials:

  • This compound powder

  • Screening Buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4)[11]

  • Deuterium Oxide (D₂O)

  • DMSO-d₆ (for NMR)

  • Microcentrifuge tubes, vortexer, sonicator

Procedure:

  • Purity Assessment: Before use, confirm the purity of the fragment stock via ¹H-NMR and LC-MS.

  • Solubility Testing: Empirically determine the maximum solubility in the chosen screening buffer. Aim for a concentration >10 mM to ensure it remains soluble at the final screening concentrations.

  • Stock Preparation: a. Weigh out the required amount of fragment powder. b. Add the screening buffer incrementally while vortexing. c. If needed, gently sonicate the solution in a water bath to aid dissolution. d. Centrifuge the final solution at >14,000 x g for 10 minutes to pellet any insoluble aggregates. e. Carefully transfer the supernatant to a new, labeled tube. This is your final aqueous stock.

  • Concentration Verification: Verify the final stock concentration using ¹H-NMR with a known concentration of an internal standard (e.g., DSS).

  • Storage: Store the aqueous stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Scientist's Note: solubility is the Achilles' heel of FBDD. Preparing an aggregate-free aqueous stock is paramount. DMSO can interfere with many assays, particularly SPR, so minimizing its use or accurately matching its concentration is critical.[17]

Protocol 3.2: Primary Screening via ¹⁹F-NMR Spectroscopy

Objective: To rapidly identify fragments that bind to the target protein by observing changes in the ¹⁹F-NMR signal.

Principle: This ligand-observed experiment detects binding through perturbations of the fragment's ¹⁹F signal. A change in chemical shift, line broadening (an increase in the T₂ relaxation rate), or a decrease in signal intensity upon protein addition indicates an interaction.[11]

Procedure:

  • Cocktail Preparation: Prepare cocktails of 20-30 fluorinated fragments (including this compound) in screening buffer, with each fragment at a final concentration of ~100-200 µM.[11]

  • Sample Preparation: For each cocktail, prepare two NMR samples:

    • Reference Sample: Cocktail + Screening Buffer + 10% D₂O.

    • Protein Sample: Cocktail + Target Protein (final concentration ~10-50 µM) + 10% D₂O.

  • NMR Data Acquisition: a. Acquire a simple 1D ¹⁹F spectrum for both the reference and protein samples. A standard pulse-acquire sequence is usually sufficient. b. (Optional but Recommended) Acquire a Carr-Purcell-Meiboom-Gill (CPMG) or similar T₂-filtered experiment. This selectively attenuates signals from fast-tumbling (unbound) fragments, making signals from slower-tumbling (protein-bound) fragments more apparent.[11]

  • Data Analysis: a. Compare the spectra from the reference and protein samples. b. Look for any of the following changes in the protein sample relative to the reference:

    • Significant decrease in peak intensity.
    • Significant line broadening (increase in peak width).
    • A chemical shift perturbation (CSP). c. Any fragment exhibiting such changes is considered a preliminary hit.

  • Deconvolution: Re-screen individual hits or smaller cocktails to unambiguously confirm which fragment was responsible for the observed change.

Trustworthiness Check: A key control is to screen against an unrelated, well-behaved protein (like BSA). A fragment that shows binding to both the target and the control protein is likely a non-specific binder or aggregator and should be deprioritized.

Protocol 3.3: Hit Validation and Affinity Ranking by Surface Plasmon Resonance (SPR)

Objective: To validate hits from the primary screen and determine their binding affinity (Kᴅ).

Principle: SPR is a label-free technique that measures changes in refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding events.[17][18] A target protein is immobilized on the chip, and fragments are flowed over the surface.

Procedure:

  • Protein Immobilization: Immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a density that will yield an appropriate signal (typically 2000-5000 RU). Use a reference flow cell (e.g., deactivated or coated with a non-target protein) to subtract bulk refractive index changes.

  • Assay Development: a. Confirm the activity of the immobilized protein using a known binder, if available. b. Perform a solvent correction test to create a calibration curve for different DMSO concentrations if it is used in the fragment buffer. This is crucial for eliminating false positives.[17]

  • Single-Concentration Screen: Flow each individual fragment hit from the NMR screen (e.g., at 200 µM) over the target and reference flow cells. A response signal significantly above the noise in the target cell indicates binding.

  • Affinity Determination (Dose-Response): a. For confirmed binders, perform a dose-response experiment by injecting a series of increasing concentrations of the fragment (e.g., from 1 µM to 1 mM). b. Allow the system to reach equilibrium for each concentration. c. Plot the steady-state response (Req) against the fragment concentration. d. Fit the data to a 1:1 steady-state binding model to determine the dissociation constant (Kᴅ).

Scientist's Note: Fragments have fast on/off rates, making steady-state analysis reliable.[19] Always ensure the highest concentration tested is well above the expected Kᴅ to achieve saturation for an accurate fit. Due to the low affinity of fragments, high protein immobilization levels may be needed, but be wary of mass transport limitations.[19][20]

Protocol 3.4: Structural Characterization by X-ray Crystallography

Objective: To determine the three-dimensional structure of the fragment bound to the target protein.

Principle: Soaking a protein crystal in a solution containing the fragment allows the fragment to diffuse into the crystal lattice and bind to the protein. X-ray diffraction of this crystal reveals the precise location and orientation of the fragment in the binding site.[21][22][23]

Procedure:

  • Crystal Preparation: Grow robust crystals of the target protein that diffract to high resolution (<2.5 Å).[22]

  • Solvent Tolerance Test: Determine the maximum concentration of cryoprotectant and/or DMSO the crystals can tolerate without loss of diffraction quality.

  • Fragment Soaking: a. Prepare a soaking solution containing the fragment (typically 1-10 mM) in a cryo-protectant buffer. b. Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect a diffraction dataset at a synchrotron source.

  • Structure Solution and Refinement: a. Solve the structure using molecular replacement with the apo-protein structure as a model. b. Carefully inspect the resulting electron density maps for evidence of the bound fragment. Weak binding may result in low occupancy, requiring specialized analysis tools.[22] c. Model the fragment into the density and refine the structure to obtain the final protein-fragment complex model.

Expert Insight: A high-resolution crystal structure is the most valuable output of an FBDD campaign.[21][24] It transforms hit-to-lead optimization from guesswork into a rational, structure-based design process, providing the blueprint for fragment elaboration.[25][26]

Section 4: Hit-to-Lead Evolution Strategies

Once a validated hit like this compound is identified and its binding mode is known, the goal is to increase its affinity and selectivity. There are three primary strategies for this evolution.[4][5][27]

Hit_To_Lead cluster_pocket Protein Binding Pocket Fragment This compound Binds in Sub-pocket A Growing Fragment Growing Add new functional group to explore Sub-pocket B Fragment:f0->Growing:f0 Elaborate Linking Fragment Linking Connect to a second fragment that binds in Sub-pocket C Fragment:f0->Linking:f0 Connect Merging Fragment Merging Combine features with another overlapping fragment Fragment:f0->Merging:f0 Combine Lead Potent Lead Compound Growing:f1->Lead Linking:f1->Lead Merging:f1->Lead

Caption: Key strategies for evolving a fragment hit into a lead compound.

  • Fragment Growing: This is the most common approach.[4] The crystal structure reveals unoccupied space and nearby amino acid residues around the bound fragment. New chemical moieties are added to the fragment scaffold (e.g., via the 7-amino group) to form new, favorable interactions in these adjacent sub-pockets.[5][27]

  • Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect the two fragments. The resulting linked compound can have an affinity that is substantially greater than the sum of the individual fragments.[5]

  • Fragment Merging: If two different fragments are found to bind in an overlapping manner, a new, single molecule can be designed that incorporates the key binding features of both original hits.[5]

In silico tools, such as hot spot analysis and druggability prediction, can be invaluable in guiding these optimization strategies by identifying the most energetically favorable regions for fragment growth.[26][27]

Conclusion

This compound represents a highly valuable tool for fragment-based drug discovery. Its "Rule of Three" compliant physicochemical properties, combined with the strategic inclusion of a ¹⁹F-NMR handle and a vector for chemical synthesis, make it an ideal starting point for FBDD campaigns. The protocols outlined in this note provide a robust framework for utilizing this fragment in primary screening, hit validation, and structural characterization. By leveraging the unique advantages of this privileged scaffold, research teams can significantly enhance the efficiency and success rate of identifying novel, high-quality lead compounds for a wide array of challenging biological targets.

References

Application Notes and Protocols: 5-Fluoro-1H-indol-7-amine as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Fluorinated 7-Aminoindole Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved kinase inhibitors due to its ability to mimic the adenine region of ATP and form key hydrogen bonding interactions with the kinase hinge region.[1][2]

The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and membrane permeability.[3] Furthermore, the presence and position of an amino group on the indole ring offer a versatile handle for synthetic elaboration, allowing for the introduction of various pharmacophoric features to improve potency and selectivity.

This application note details the utility of 5-fluoro-1H-indol-7-amine as a key building block for the synthesis of a promising class of kinase inhibitors. We provide an overview of its chemical properties, detailed protocols for its derivatization into a representative kinase inhibitor scaffold, and methodologies for subsequent biological evaluation. The focus is on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to leverage this valuable synthon in their kinase inhibitor discovery programs.

Physicochemical Properties and Reactivity Profile of this compound

This compound (CAS No. 926028-84-4) is a bifunctional building block offering multiple avenues for synthetic diversification. The 7-amino group serves as a potent nucleophile and a site for further functionalization, while the indole core provides the essential hinge-binding motif. The 5-fluoro substituent is strategically placed to modulate the electronic properties of the aromatic system and enhance drug-like properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 926028-84-4[4][5]
Molecular Formula C₈H₇FN₂[4]
Molecular Weight 150.16 g/mol [4]
Appearance Off-white to light brown solidSupplier Data
Solubility Soluble in methanol, DMSO, DMFGeneral Knowledge
pKa (predicted) Amine: ~4.5, Indole N-H: ~17General Knowledge

The reactivity of this compound is characterized by the distinct functionalities of the amino group and the indole ring. The 7-amino group readily participates in nucleophilic substitution and acylation reactions. The indole core can undergo electrophilic substitution, although the preferred sites may be influenced by the existing substituents. More importantly for kinase inhibitor synthesis, the indole N-H can be deprotonated and the entire scaffold can be functionalized via modern cross-coupling methodologies.

Synthetic Strategy: Construction of a Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor

To illustrate the utility of this compound, we present a representative synthetic pathway to a kinase inhibitor based on the highly successful pyrrolo[2,3-d]pyrimidine scaffold.[6][7] This class of compounds, also known as 7-deazapurines, are excellent ATP mimetics and form the core of several approved drugs.[2]

The overall strategy involves the initial construction of the pyrrolo[2,3-d]pyrimidine core via a condensation reaction, followed by functionalization of the core through palladium-catalyzed cross-coupling reactions.

Synthetic_Workflow A This compound C Intermediate 1 (Pyrrolo[3,2-e]indole derivative) A->C Condensation B 4,6-Dichloropyrimidine-5-carbaldehyde B->C D 4-Chloro-5-fluoro-7H-pyrrolo[3,2-e]indole C->D Cyclization/ Aromatization F Final Kinase Inhibitor D->F Suzuki Coupling (Pd-catalyzed) E Arylboronic Acid E->F Kinase_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Binds DownstreamKinase Downstream Kinase (e.g., SRC) Receptor->DownstreamKinase Activates SignalingCascade Signaling Cascade DownstreamKinase->SignalingCascade Phosphorylates Proliferation Cell Proliferation, Survival SignalingCascade->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->Receptor Inhibits Inhibitor->DownstreamKinase Inhibits

References

Synthesis of 5-fluoro-1H-indol-7-amine derivatives for anticancer screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Strategic Pursuit of Fluorinated Indoles in Oncology

The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its role as a "privileged structure" in the design of therapeutic agents.[1][2] Its versatile framework has given rise to numerous drugs, particularly in oncology, where indole derivatives have been developed to target a range of critical pathways, including protein kinases, tubulin polymerization, and dihydrofolate reductase.[1][2][3][4]

A pivotal strategy in modern drug design is the incorporation of fluorine atoms into lead compounds.[5] Due to its small size and high electronegativity, fluorine can profoundly alter a molecule's properties by enhancing metabolic stability, increasing binding affinity, and modulating lipophilicity, often leading to superior pharmacokinetic and pharmacodynamic profiles.[6] This guide focuses on the synthesis and evaluation of a specific, promising scaffold: 5-fluoro-1H-indol-7-amine. By combining the privileged indole core with a strategic fluorine substitution at the C5-position and a versatile amino group at the C7-position, we create a platform for generating diverse chemical libraries with significant potential for anticancer drug discovery.

This document provides a comprehensive, experience-driven guide to the synthesis of novel this compound derivatives and outlines robust protocols for their preliminary evaluation as anticancer agents.

Section 1: A Modular Synthetic Strategy for Library Development

Our approach to synthesizing a library of this compound derivatives is designed for modularity and efficiency. The core strategy involves the initial construction of a versatile, functionalized indole precursor, followed by divergent derivatization at key positions. This allows for the systematic exploration of the structure-activity relationship (SAR).

The primary points of diversification are:

  • N7-Position: The 7-amino group serves as a key handle for introducing a wide array of substituents via acylation, sulfonylation, and reductive amination.

  • N1-Position: The indole nitrogen can be functionalized through alkylation or arylation to modulate solubility and explore interactions within target binding pockets.

  • C2/C3-Positions: Palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or heteroaryl groups, significantly expanding the chemical space.[7]

The overall workflow is depicted below.

G cluster_0 Core Synthesis cluster_1 Library Diversification A Commercially Available 2,4-Difluoro-3-nitroaniline B Step 1: Sonogashira Coupling (e.g., with TMS-acetylene) A->B C Step 2: Base-Mediated Indole Cyclization B->C D Intermediate: 5-Fluoro-7-nitro-1H-indole C->D E Step 3: Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) D->E F Core Scaffold: This compound E->F G N7-Acylation/ Sulfonylation F->G Path A H N1-Alkylation/ Arylation F->H Path B I C-H Functionalization or Halogenation -> Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) F->I Path C J Diverse Library of Final Compounds G->J H->J I->J

Caption: General workflow for the synthesis and diversification of this compound derivatives.

Section 2: Detailed Experimental Protocols

The following protocols are presented as robust starting points. Researchers should note that optimization may be necessary for specific substrates. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.

Protocol 1: Synthesis of 5-Fluoro-7-nitro-1H-indole (Key Intermediate)

This protocol outlines a modified Larock indole synthesis, a reliable method for constructing the indole core.

Rationale: This multi-step synthesis begins with a commercially available precursor. The Sonogashira coupling introduces the alkyne necessary for the subsequent cyclization to form the indole ring system. This route strategically installs the required functionalities before ring formation.

Materials & Reagents
2,4-Difluoro-3-nitroaniline
(Trimethylsilyl)acetylene
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
Copper(I) iodide (CuI, co-catalyst)
Triethylamine (Et₃N, base and solvent)
Potassium carbonate (K₂CO₃, base)
N,N-Dimethylformamide (DMF, solvent)
Tetrabutylammonium fluoride (TBAF)
Standard laboratory glassware, TLC plates, silica gel

Procedure:

  • Sonogashira Coupling: To a dry Schlenk flask under Argon, add 2,4-difluoro-3-nitroaniline (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Add anhydrous triethylamine (approx. 0.2 M concentration).

  • Add (trimethylsilyl)acetylene (1.5 equiv.) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring progress by TLC.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove metal residues.

  • Concentrate the filtrate under reduced pressure. The crude product is then subjected to the next step.

  • Cyclization & Desilylation: Dissolve the crude intermediate in DMF. Add K₂CO₃ (3.0 equiv.).

  • Heat the mixture to 110 °C for 4-6 hours. The cyclization proceeds to form the N-H indole.

  • Cool the reaction to room temperature and add a solution of TBAF (1.1 equiv., 1M in THF) to remove any remaining TMS group. Stir for 1 hour.

  • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., Hexanes/Ethyl Acetate gradient) to yield 5-fluoro-7-nitro-1H-indole.

Protocol 2: Synthesis of this compound (Core Scaffold)

Rationale: The reduction of the nitro group is a critical step. Catalytic hydrogenation is chosen for its clean conversion and simple work-up, avoiding the use of stoichiometric metal reductants that can complicate purification.

Materials & Reagents
5-Fluoro-7-nitro-1H-indole
Palladium on carbon (10% Pd/C)
Methanol (MeOH) or Ethyl Acetate (EtOAc)
Hydrogen gas (H₂) balloon or Parr hydrogenator
Celite

Procedure:

  • To a flask, add 5-fluoro-7-nitro-1H-indole (1.0 equiv.) and a suitable solvent (MeOH or EtOAc).

  • Carefully add 10% Pd/C (approx. 10% by weight of the starting material) under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the suspension vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with additional solvent. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in air.

  • Concentrate the filtrate under reduced pressure to yield this compound, which can often be used in the next step without further purification.

Protocol 3: Derivatization via N7-Acylation with an Aryl Chloride

Rationale: Acylation is a fundamental transformation for creating amide derivatives. The use of a mild base like triethylamine is sufficient to scavenge the HCl byproduct without promoting side reactions on the indole core.

Materials & Reagents
This compound
Aryl acid chloride (e.g., benzoyl chloride, 1.1 equiv.)
Triethylamine (Et₃N) or Pyridine (1.5 equiv.)
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM in a dry flask under nitrogen.

  • Add triethylamine (1.5 equiv.).

  • Cool the solution to 0 °C in an ice bath.

  • Add the aryl acid chloride (1.1 equiv.) dropwise as a solution in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N7-acyl derivative.

Protocol 4: Derivatization via N1-Suzuki-Miyaura Cross-Coupling

Rationale: While N-H indoles can be challenging in cross-coupling, specific conditions can favor N-arylation.[8] The Suzuki-Miyaura reaction is a powerful tool for forming C-N bonds under the right conditions, though it's more commonly used for C-C bonds.[9][10][11][12] For N-arylation, the Buchwald-Hartwig amination is often more direct. However, to illustrate the versatility of palladium catalysis, we present a Suzuki protocol that can be adapted for N-arylation.

Materials & Reagents
This compound derivative
Arylboronic acid (1.5 equiv.)
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv.)
A suitable ligand (e.g., SPhos, XPhos) (0.10 equiv.)
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv.)
Anhydrous 1,4-Dioxane or Toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the N-H indole derivative (1.0 equiv.), arylboronic acid (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), ligand (0.10 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Add the anhydrous solvent (e.g., 1,4-dioxane).

  • Seal the tube and heat the reaction mixture with stirring at 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N1-aryl derivative.

Section 3: Protocols for Anticancer Screening

Initial screening of newly synthesized compounds is crucial to identify promising candidates for further development.[13] In vitro cytotoxicity assays provide a rapid and cost-effective method to assess the general anticancer activity of a compound library against various cancer cell lines.[14][15]

G A Synthesized Derivative Library B Prepare Stock Solutions (e.g., 10 mM in DMSO) A->B E Treat Cells with Serial Dilutions of Compounds B->E C Seed Cancer Cell Lines in 96-well Plates (e.g., A549, U-87 MG, MCF-7) D Incubate Cells (24 hours) C->D D->E F Incubate (48-72 hours) E->F G Add Viability Reagent (e.g., MTT, SRB, CellTiter-Glo®) F->G H Measure Signal (Absorbance/Luminescence) G->H I Data Analysis: Calculate % Viability and IC₅₀ Values H->I J Identify Hit Compounds for Further Study I->J

Caption: Experimental workflow for in vitro anticancer screening.

Protocol 5: In Vitro Cytotoxicity Screening using MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[16] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This method is a reliable and widely used initial screen for cytotoxicity.[17]

Materials & Reagents
Human cancer cell lines (e.g., A549, U-87 MG)[18]
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well cell culture plates
Synthesized compounds dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO (cell culture grade) or Solubilization Buffer (e.g., SDS-HCl)
Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium from a 10 mM DMSO stock. The final DMSO concentration in the wells should be <0.5%.

  • Remove the old medium from the plates and add 100 µL of the medium containing the compounds (or vehicle control). Include a "no-cell" blank control.

  • Incubate the plates for an additional 48-72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: % Viability = [(Absorbance_treated - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] x 100

    • Plot the % Viability against the compound concentration (log scale) and determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis software (e.g., GraphPad Prism).

Section 4: Data Presentation and Interpretation

Quantitative data from the anticancer screening should be summarized in a clear, tabular format to facilitate comparison between derivatives and with a reference compound (e.g., a standard-of-care drug like Doxorubicin or Cisplatin).[18]

Table 1: Hypothetical In Vitro Cytotoxicity Data of this compound Derivatives

Compound IDR¹ (N1-substituent)R⁷ (N7-substituent)IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. U-87 MG
FA-001 HAcetyl15.2 ± 1.825.4 ± 3.1
FA-002 HBenzoyl8.7 ± 0.912.1 ± 1.5
FA-003 H4-Fluorobenzoyl2.5 ± 0.44.9 ± 0.7
FA-004 Methyl4-Fluorobenzoyl3.1 ± 0.56.2 ± 0.8
Doxorubicin --0.8 ± 0.11.2 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Interpreting the Results: The data in the table allows for preliminary SAR analysis. For instance, comparing FA-001 and FA-002 suggests that a larger aromatic group at the N7-position may improve potency. The enhanced activity of FA-003 indicates that electronic modifications (like adding fluorine) to this aryl ring are beneficial. Comparing FA-003 and FA-004 helps to understand the impact of N1-substitution on activity. These initial findings guide the next cycle of synthesis, focusing on modifications that have demonstrated improved anticancer effects.

References

Application Note: A Robust, Optimized Reversed-Phase HPLC Method for the Analysis of 5-fluoro-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a systematic approach to developing a robust, accurate, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-fluoro-1H-indol-7-amine. This fluorinated indole derivative is a key building block in medicinal chemistry, and a reliable analytical method is crucial for monitoring reaction progress, assessing purity, and ensuring quality control. We describe the rationale for column and mobile phase selection based on the analyte's physicochemical properties, a step-by-step protocol for method optimization, and the final validated method parameters suitable for routine use in research and drug development environments.

Introduction

This compound is an important synthetic intermediate whose indole scaffold is a privileged structure in drug discovery. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability and binding affinity, making fluorinated intermediates like this highly valuable.[1][2] Consequently, a validated analytical method is essential for ensuring the quality and purity of this starting material and subsequent products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and reproducibility.[3][4] This guide provides a comprehensive framework for developing such a method from the ground up, emphasizing the scientific rationale behind each decision.

Analyte Characterization & Initial Considerations

A successful HPLC method development process begins with understanding the physicochemical properties of the analyte, this compound. These properties dictate the initial choice of column, mobile phase, and detector settings.

PropertyEstimated Value / CharacteristicImplication for HPLC Method Development
Molecular Formula C₈H₇FN₂Molecular Weight: 150.15 g/mol .[5][6]
Structure Fluorinated Indole with a Primary AmineThe indole ring provides hydrophobicity, while the amine group adds polarity and a titratable site.
Predicted logP 1.89Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.[5]
pKa (Predicted) ~4-5 for the aromatic amineThe amine group's charge state will be pH-dependent. Operating at least 2 pH units away from the pKa is critical for reproducible retention.
UV Absorbance Maxima expected ~270-290 nmIndole and its derivatives exhibit strong UV absorbance, making UV detection highly suitable.[7][8]

Based on this profile, a reversed-phase HPLC method is the logical starting point. The moderate polarity suggests that a standard C18 column should provide adequate retention. The presence of the basic amine group necessitates careful pH control of the mobile phase to ensure consistent analyte ionization and good peak shape.

Method Development Strategy

Our strategy follows a logical, multi-step process designed to systematically screen and optimize critical parameters. This approach ensures the final method is robust and fit for its intended purpose.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Profiling (pKa, logP, UV) B Select Column (e.g., C18, Polar-Embedded) A->B C Select Mobile Phases (ACN vs. MeOH, pH 2.5 vs. 6.8) B->C D Scouting Gradients (Fast Gradients @ 280 nm) C->D E Optimize Gradient Slope (Improve Resolution) D->E Select best column/ solvent combination F Fine-tune pH & Buffer (Improve Peak Shape) E->F G Evaluate Temperature (Adjust Selectivity) F->G H Confirm Peak Purity (Diode Array Detector) G->H I Final Method Protocol H->I Lock Parameters J Validation Plan (per ICH Q2(R1)) I->J

Caption: Workflow for HPLC method development.

Experimental Protocols

Instrument and Materials
  • HPLC System: A quaternary HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: A C18 stationary phase is a good starting point. For this study, a Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) was selected for its pH stability. Columns with polar-embedded groups can also be effective for retaining polar compounds.[9][10]

  • Chemicals: HPLC-grade acetonitrile (ACN) and methanol (MeOH), ammonium formate, and formic acid.

  • Analyte Standard: this compound standard of known purity.

Protocol 1: Initial Method Screening

Objective: To determine the best combination of stationary phase chemistry and organic modifier, and to establish a suitable detection wavelength.

  • Standard Preparation: Prepare a 100 µg/mL stock solution of this compound in methanol. Dilute to a working concentration of 10 µg/mL with 50:50 Methanol:Water.

  • Wavelength Selection: Using the DAD, scan the analyte peak from 200-400 nm. The UV spectrum for indole derivatives typically shows a maximum around 280 nm.[11] This wavelength was selected for analysis.

  • Mobile Phase Preparation:

    • Mobile Phase A1 (pH ~3.0): 10 mM ammonium formate in water, pH adjusted to 3.0 with formic acid.

    • Mobile Phase A2 (pH ~6.8): 10 mM ammonium formate in water (no pH adjustment).

    • Mobile Phase B1: Acetonitrile (ACN).

    • Mobile Phase B2: Methanol (MeOH).

  • Screening Gradients: Perform four initial runs using a fast scouting gradient (e.g., 5% to 95% B in 5 minutes) with the C18 column, testing each combination of mobile phase A and B.

    • Run 1: A1 / B1 (Acidic / ACN)

    • Run 2: A1 / B2 (Acidic / MeOH)

    • Run 3: A2 / B1 (Neutral / ACN)

    • Run 4: A2 / B2 (Neutral / MeOH)

Expected Outcome & Rationale: The amine at position 7 will be fully protonated (cationic) at pH 3.0, which is more than two pH units below its predicted pKa. This condition typically leads to better peak shapes for basic compounds on silica-based C18 columns by minimizing undesirable interactions with surface silanols. The acidic ACN run is expected to provide good retention and sharp peaks.

Protocol 2: Method Optimization

Objective: To refine the gradient, flow rate, and temperature to achieve optimal resolution, peak shape, and run time.

  • Select the Best Conditions: Based on screening, the acidic mobile phase (A1: 10 mM Ammonium Formate, pH 3.0) with acetonitrile (B1) provided the best initial results. These conditions are carried forward.

  • Gradient Optimization:

    • Start with a shallow gradient based on the elution point from the scouting run. If the analyte eluted at 40% B, design a gradient around this value.

    • Example: Hold at 10% B for 0.5 min, ramp from 10% to 50% B over 8 minutes, then ramp to 95% B to wash the column.

    • Adjust the gradient slope to ensure the target peak is well-resolved from any impurities and the void volume.

  • Flow Rate and Temperature:

    • Set the flow rate to 1.0 mL/min for the 4.6 mm ID column.

    • Set the column temperature to 30 °C. Temperature can be adjusted (e.g., 25-40 °C) to fine-tune selectivity between the analyte and any closely eluting impurities.

Final Optimized HPLC Method

After systematic optimization, the following method was established as robust and suitable for the analysis of this compound.

ParameterCondition
Instrument HPLC with DAD or UV Detector
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 with Formic Acid
Mobile Phase B Acetonitrile
Gradient 10% B to 55% B in 10 minutes
Hold at 95% B for 2 minutes (Wash)
Return to 10% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 5 µL
Expected Rt Approximately 6.5 minutes

Method Validation Considerations (Trustworthiness)

To ensure the method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12][13][14] The validation process demonstrates the method's trustworthiness and scientific integrity.[15][16]

Key parameters to evaluate include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of impurities, degradants, or placebo components. This is often demonstrated using the DAD to check for peak purity.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range.

  • Accuracy: The closeness of test results to the true value, typically assessed by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the development of a reversed-phase HPLC method for this compound. By systematically evaluating and optimizing critical chromatographic parameters, we have established a final method that is robust, reproducible, and fit for purpose in a drug development setting. This structured approach, grounded in the physicochemical properties of the analyte, can serve as a template for developing methods for other novel aromatic amines and indole derivatives.

References

Scale-up synthesis of 5-fluoro-1H-indol-7-amine for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 5-Fluoro-1H-indol-7-amine for Preclinical Studies

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a range of pharmacologically active molecules. Its synthesis on a scale suitable for preclinical and clinical development presents unique challenges, including regioselectivity, functional group tolerance, and process safety. This document provides a comprehensive, scalable, and robust two-step synthetic protocol for the preparation of this compound. The synthesis begins with the construction of the 5-fluoro-7-nitro-1H-indole intermediate via the Leimgruber-Batcho indole synthesis, followed by a highly efficient catalytic hydrogenation to yield the target amine. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental procedures, explanations of chemical principles, process optimization insights, and critical safety considerations for scaling up production.

Introduction: Strategic Importance and Synthetic Challenges

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with diverse biological activities.[1] Fluorine substitution is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2][3] The title compound, this compound, combines these features, making it a valuable intermediate for synthesizing targeted therapeutics.

However, the preparation of polysubstituted indoles, particularly those with substitution at the C7 position, can be complex.[4] Direct functionalization of the indole core often leads to mixtures of isomers and is difficult to control. Therefore, a strategy where the benzene ring is pre-functionalized before the formation of the pyrrole ring is often preferred for its superior regiocontrol and scalability.

This application note details a synthetic route that addresses these challenges by employing the Leimgruber-Batcho indole synthesis to construct the key intermediate, 5-fluoro-7-nitro-1H-indole. This method is renowned for its high yields and operational simplicity, making it ideal for industrial applications.[2][5] The subsequent reduction of the nitro group is achieved via catalytic hydrogenation, a clean and highly effective method for producing the desired amine with minimal byproducts.[6][7]

Overall Synthetic Pathway

The synthesis is a two-stage process starting from the commercially available 4-fluoro-2-nitrotoluene. The first stage involves the formation of 5-fluoro-7-nitro-1H-indole. The second stage is the selective reduction of the nitro group to furnish the final product.

G cluster_0 Stage 1: Leimgruber-Batcho Synthesis cluster_1 Stage 2: Nitro Group Reduction A 4-Fluoro-2-nitrotoluene B Intermediate Enamine A->B  DMF-DMA, Pyrrolidine C 5-Fluoro-7-nitro-1H-indole B->C  Reductive Cyclization  (e.g., H₂, Pd/C or Raney Ni) D This compound C->D  H₂, Pd/C, Methanol

Diagram 1: Overall two-stage synthetic route to this compound.

Stage 1: Synthesis of 5-Fluoro-7-nitro-1H-indole

Principle and Rationale

The Leimgruber-Batcho synthesis is a powerful method for preparing indoles from o-nitrotoluenes.[5] It proceeds in two steps:

  • Enamine Formation: The o-nitrotoluene is reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a secondary amine, typically pyrrolidine. The acidic methyl group of the o-nitrotoluene condenses to form a stable enamine intermediate.

  • Reductive Cyclization: The enamine is then subjected to a reduction, which simultaneously reduces the nitro group to an amine and triggers cyclization onto the enamine double bond, followed by elimination to form the aromatic indole ring. Catalytic hydrogenation is a common and effective method for this transformation.[5]

This approach is highly convergent and avoids the harsh acidic conditions of other methods like the Fischer indole synthesis.[2]

Materials and Reagents
ReagentFormulaM.W.CAS No.Notes
4-Fluoro-2-nitrotolueneC₇H₆FNO₂155.13446-34-4Starting material. Irritant.
PyrrolidineC₄H₉N71.12123-75-1Corrosive, flammable. Use in fume hood.
DMF-DMAC₅H₁₃NO₂119.164637-24-5Moisture sensitive, corrosive.
Dioxane / DMF---Anhydrous grade solvent.
Palladium on Carbon (10%)Pd/C-7440-05-3Catalyst for reductive cyclization.
Methanol / Ethyl Acetate---Solvents for reaction and workup.
Celite® (Diatomaceous Earth)--61790-53-2Filtration aid.
Experimental Protocol

Step 1A: Enamine Formation

  • To a dry, nitrogen-flushed three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add 4-fluoro-2-nitrotoluene (1.0 eq).

  • Add anhydrous dioxane or DMF (approx. 3 mL per gram of starting material).

  • Add pyrrolidine (1.5 eq) to the solution.

  • Slowly add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) dropwise at room temperature. The addition may be slightly exothermic.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

    • Rationale: Heating drives the condensation reaction to completion by removing the methanol byproduct.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once complete, cool the mixture to room temperature. The crude enamine solution is typically dark red and can be used directly in the next step without purification.

Step 1B: Reductive Cyclization

  • Transfer the crude enamine solution to a hydrogenation vessel (e.g., a Parr shaker bottle or a multi-neck flask suitable for hydrogenation).

  • Dilute the mixture with methanol or ethyl acetate (approx. 10 mL per gram of the initial starting material).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd) under a nitrogen atmosphere.

    • Safety Note: Pd/C can be pyrophoric, especially when dry or in the presence of solvents. Handle with care, preferably as a water-wet paste or by slurrying in solvent before addition.

  • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂). For lab scale, a hydrogen balloon is sufficient. For larger scales, use a pressurized hydrogenation apparatus (e.g., Parr shaker) set to 50-60 psi.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often exothermic and may require initial cooling.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the enamine intermediate and formation of the indole product.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with ethyl acetate or methanol.

    • Rationale: Celite prevents the fine catalyst particles from passing through the filter paper. The filter cake should be kept wet with solvent until it can be safely quenched to prevent ignition upon drying in air.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude 5-fluoro-7-nitro-1H-indole.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a yellow to brown solid.

Stage 2: Reduction to this compound

Principle and Rationale

Catalytic transfer hydrogenation or direct hydrogenation with H₂ gas are the methods of choice for reducing aromatic nitro groups due to high chemoselectivity and clean reaction profiles.[6][7] Using hydrogen gas with a palladium catalyst is highly efficient and scalable, producing water as the only stoichiometric byproduct. This avoids the use of metal reagents (like Fe, Sn, or Zn) that generate metallic waste streams, which are problematic for scale-up.[8]

Materials and Reagents
ReagentFormulaM.W.CAS No.Notes
5-Fluoro-7-nitro-1H-indoleC₈H₅FN₂O₂180.14-Intermediate from Stage 1.
Palladium on Carbon (10%)Pd/C-7440-05-3Catalyst. Handle with care.
Methanol (MeOH)CH₃OH32.0467-56-1Anhydrous or ACS grade.
Hydrogen Gas (H₂)H₂2.021333-74-0Flammable gas. Use in a well-ventilated area.
Celite®--61790-53-2Filtration aid.

Experimental Protocol

G A Reaction Setup - Dissolve indole in MeOH - Add Pd/C under N₂ B Hydrogenation - Purge with H₂ - Stir at RT, 50 psi A->B C Reaction Monitoring - TLC / LC-MS for completion B->C D Work-up - Purge with N₂ - Filter through Celite C->D Reaction Complete E Purification - Concentrate filtrate - Recrystallize or chromatograph D->E F Characterization - NMR, MS, Purity Analysis E->F

Diagram 2: Experimental workflow for the catalytic hydrogenation step.

  • In a suitable hydrogenation vessel, dissolve 5-fluoro-7-nitro-1H-indole (1.0 eq) in methanol (15-20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (2-5 mol% Pd) under a nitrogen atmosphere.

  • Seal the reaction vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50-60 psi (or use a hydrogen balloon for small scale).

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by observing hydrogen uptake on the pressure gauge.

  • Continue stirring until hydrogen uptake ceases (typically 4-8 hours). Confirm reaction completion by TLC or LC-MS.

    • Expert Insight: The product, this compound, is sensitive to air oxidation, which can lead to coloration of the product. It is crucial to maintain an inert atmosphere during workup and storage.[9]

  • Once complete, carefully vent the excess hydrogen and purge the vessel thoroughly with nitrogen.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Keep the filter cake wet.

  • Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization or a silica gel plug if necessary. The product is an off-white to light brown solid.

  • Store the final product under an inert atmosphere (nitrogen or argon) at low temperature to prevent degradation.

Process Optimization and Scale-Up Considerations

  • Solvent Selection: While methanol is effective, ethanol or ethyl acetate can also be used for the hydrogenation. Solvent choice can impact reaction rate, solubility, and downstream processing.

  • Catalyst Loading: For large-scale synthesis, catalyst loading should be optimized to minimize cost while maintaining a reasonable reaction time. Catalyst activity can vary by supplier and batch.

  • Heat Management: The reduction of a nitro group is highly exothermic. On a large scale, the reaction must be cooled, and the hydrogen introduced in a controlled manner to manage the exotherm and maintain a safe operating temperature.

  • Purification Strategy: While chromatography is suitable for lab-scale purification, it is costly and inefficient at scale. Developing a robust crystallization procedure for both the intermediate and the final product is critical for achieving high purity on a kilogram scale.

  • Stability: 7-aminoindoles can be unstable. Consideration may be given to converting the amine to a stable salt (e.g., HCl salt) immediately after synthesis for long-term storage and easier handling.

  • N-H Protection: For some subsequent synthetic steps, protection of the indole N-H with a group like tert-butyloxycarbonyl (Boc) may be advantageous.[10][11] This can prevent side reactions and improve handling properties. The Boc group can be easily removed later under acidic conditions or with methoxide.[12]

Data Summary: Representative Yields and Conditions

StageKey ReagentsSolventTemp.TimeTypical Yield
1: Indole Synthesis 4-Fluoro-2-nitrotoluene, DMF-DMA, Pyrrolidine, H₂/Pd-CDioxane, then MeOH90 °C, then RT4-6 h, then 12-24 h65-75%
2: Nitro Reduction 5-Fluoro-7-nitro-1H-indole, H₂/Pd-CMethanolRT4-8 h90-98%

Characterization of this compound

The identity and purity of the final product must be confirmed by standard analytical techniques.

  • ¹H NMR: The spectrum should show characteristic peaks for the indole protons and the aromatic protons, along with a broad singlet for the NH₂ group.

  • ¹⁹F NMR: A singlet corresponding to the fluorine atom at the C5 position.

  • LC-MS: A single major peak with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.

  • Purity (HPLC): Purity should be ≥98% for use in preclinical studies.

  • Melting Point: A sharp melting point indicates high purity.

References

Derivatization of 5-fluoro-1H-indol-7-amine for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Derivatization of 5-Fluoro-1H-indol-7-amine for Structure-Activity Relationship Studies

Introduction: The Strategic Value of the this compound Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including neurotransmitters, alkaloids, and synthetic drugs.[1][2][3] The specific scaffold, this compound, presents a particularly compelling starting point for drug discovery campaigns. Its value is rooted in three key structural features:

  • The Indole Core: A privileged, relatively rigid bicyclic system that provides a framework for orienting functional groups in three-dimensional space to interact with biological targets.

  • The 5-Fluoro Substituent: The incorporation of fluorine is a well-established strategy in modern drug design.[4][5][6] A fluorine atom at the C5 position can profoundly influence the molecule's properties by altering its electronics, pKa, and metabolic stability.[7][8] This modification can enhance membrane permeability and binding affinity to target proteins, often by participating in favorable orthogonal multipolar interactions.[4][9]

  • The 7-Amino Group: This primary amine serves as a versatile synthetic handle, providing a nucleophilic site for a wide array of chemical transformations. It allows for the systematic introduction of diverse chemical functionalities to probe the chemical space around the core scaffold.

  • The Indole N1-Proton: The nitrogen within the pyrrole ring offers a secondary site for modification, enabling further exploration of structure-activity relationships (SAR).

This guide provides a detailed framework and validated protocols for the systematic derivatization of this compound at both the C7-amino and N1-indole positions. The objective is to facilitate the generation of a focused compound library, enabling researchers to conduct robust SAR studies and identify lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

Strategic Derivatization Points for SAR Exploration

To effectively map the SAR of a given biological target, modifications should be made in a controlled and logical manner. The this compound scaffold offers two primary, electronically distinct sites for derivatization.

G cluster_0 This compound Scaffold cluster_1 Indole N7_label Primary Derivatization Site (C7-NH2) - Acylation - Sulfonylation - Alkylation/Arylation N7_label->Indole N1_label Secondary Derivatization Site (N1-H) - Alkylation N1_label->Indole

Diagram 1: Key derivatization sites on the core scaffold.

  • C7-Amino Group (Primary Site): This exocyclic amine is the more nucleophilic nitrogen, making it the primary site for reactions like acylation, sulfonylation, and alkylation under standard conditions. Modifications here directly impact the region extending from the benzene portion of the indole core.

  • N1-Indole Nitrogen (Secondary Site): The indole nitrogen is significantly less basic and nucleophilic. Its derivatization typically requires stronger basic conditions to deprotonate the N-H group before reaction with an electrophile.[10][11] Alkylation at this position can alter the hydrogen-bonding capacity of the molecule and influence the orientation of the entire indole ring system within a binding pocket.

Experimental Protocols

The following protocols are designed as robust starting points. Researchers should note that reaction times, temperatures, and purification methods may require optimization depending on the specific substrates used.

Protocol 1: Acylation of the 7-Amino Group

Principle: This protocol describes the formation of an amide bond by reacting the C7-amino group with an acyl chloride or a carboxylic acid (using a coupling agent). This is a fundamental transformation for introducing a wide variety of substituents to probe for hydrogen bond interactions, steric tolerance, and lipophilicity.

A. Acylation using Acyl Chlorides

  • Rationale: This is a direct and often high-yielding method. A mild base is used to scavenge the HCl byproduct, preventing protonation of the starting amine.

  • Materials & Reagents:

    Reagent Purpose Supplier Example
    This compound Starting Material Sigma-Aldrich
    Acyl Chloride (e.g., Acetyl Chloride) Electrophile Sigma-Aldrich
    Dichloromethane (DCM), Anhydrous Solvent Fisher Scientific
    Triethylamine (TEA) or Pyridine Base Sigma-Aldrich
    Saturated NaHCO₃ solution Aqueous Workup -
    Brine Aqueous Workup -
    Anhydrous MgSO₄ or Na₂SO₄ Drying Agent Fisher Scientific

    | Silica Gel (230-400 mesh) | Chromatography | Sorbent Technologies |

  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

    • Slowly add the desired acyl chloride (1.1 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

B. Acylation using Carboxylic Acids (EDC/HOBt Coupling)

  • Rationale: This method is ideal for when the corresponding acyl chloride is unstable or not commercially available. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, and Hydroxybenzotriazole (HOBt) is added to improve efficiency and suppress side reactions.

  • Procedure Adaptation:

    • In a separate flask, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF. Stir at room temperature for 30 minutes to form the active ester.

    • Add this activated mixture to the solution of this compound and triethylamine (as prepared in steps 1-4 of Protocol 1A).

    • Stir at room temperature for 12-24 hours and proceed with workup and purification as described above.

Protocol 2: Sulfonylation of the 7-Amino Group

Principle: This protocol forms a sulfonamide linkage, which is a key functional group in many drugs. Sulfonamides are excellent hydrogen bond acceptors and are more stable to hydrolysis than many amides.

  • Rationale: The procedure is analogous to acylation with an acyl chloride. The resulting sulfonamide N-H is more acidic than an amide N-H, which can influence binding interactions.

  • Materials & Reagents:

    Reagent Purpose Supplier Example
    This compound Starting Material Sigma-Aldrich
    Sulfonyl Chloride (e.g., Mesyl Chloride) Electrophile Sigma-Aldrich
    Pyridine or Anhydrous DCM Solvent Fisher Scientific
    Triethylamine (TEA, if using DCM) Base Sigma-Aldrich

    | 1M HCl solution | Aqueous Workup | - |

  • Step-by-Step Procedure:

    • Dissolve this compound (1.0 eq) in pyridine (used as both solvent and base) in a round-bottom flask and cool to 0 °C.

    • Slowly add the sulfonyl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC.

    • Upon completion, carefully pour the reaction mixture into ice-cold 1M HCl. A precipitate may form.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography or recrystallization.

Protocol 3: N-Alkylation of the Indole N1 Position

Principle: This protocol describes the alkylation of the indole nitrogen. This modification removes a hydrogen bond donor and can introduce steric bulk or lipophilic groups that probe different regions of a binding pocket.

  • Rationale: A strong base is required to deprotonate the indole N-H, which has a pKa of ~17. Sodium hydride (NaH) is a common and effective choice. The reaction must be conducted under strictly anhydrous conditions.

  • Materials & Reagents:

    Reagent Purpose Supplier Example
    7-Amido-5-fluoro-1H-indole (from Prot. 1) Starting Material -
    Sodium Hydride (NaH, 60% in mineral oil) Base Sigma-Aldrich
    Alkyl Halide (e.g., Methyl Iodide) Electrophile Sigma-Aldrich
    N,N-Dimethylformamide (DMF), Anhydrous Solvent Fisher Scientific

    | Saturated NH₄Cl solution | Aqueous Workup | - |

  • Step-by-Step Procedure:

    • Safety Note: NaH reacts violently with water. Handle with extreme care under an inert atmosphere.

    • To a flame-dried, three-neck flask under N₂, add the N1-unsubstituted indole starting material (1.0 eq).

    • Dissolve the indole in anhydrous DMF.

    • Cool the solution to 0 °C.

    • Carefully add NaH (1.2 eq) portion-wise. Effervescence (H₂ gas) will be observed.

    • Stir the mixture at 0 °C for 30-60 minutes until gas evolution ceases.

    • Add the alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine (3x) to remove DMF, dry over MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Characterization and Data Management

Confirmation of structure and purity is critical. A combination of analytical techniques should be employed for each new derivative.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the presence of key protons and the success of the derivatization (e.g., appearance of new signals for the added group, disappearance of the N-H proton signal). ¹³C NMR and ¹⁹F NMR provide further structural confirmation.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition (exact mass) of the synthesized compound.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.

Table 1: Example Data for a Hypothetical Derivative Library

Compound IDR¹ (at N1)R² (at C7-NH)StructureFormulaCalc. MWHRMS (M+H)⁺ FoundPurity (HPLC)
Scaffold HH(Image of Scaffold)C₈H₇FN₂150.16151.0662>98%
LIB-001 H-C(O)CH₃(Image of Derivative)C₁₀H₉FN₂O192.19193.0772>99%
LIB-002 H-S(O)₂CH₃(Image of Derivative)C₉H₉FN₂O₂S228.24229.0445>97%
LIB-003 -CH₃-C(O)CH₃(Image of Derivative)C₁₁H₁₁FN₂O206.22207.0928>98%

Integrated Workflow for SAR Analysis

The synthesis of a compound library is the first step in a larger workflow aimed at understanding structure-activity relationships. This process is iterative, with insights from one round of testing informing the design of the next generation of compounds.

sar_workflow cluster_synthesis Phase 1: Synthesis & QC cluster_bio Phase 2: Biological Evaluation cluster_analysis Phase 3: Analysis & Design Scaffold Scaffold Selection (this compound) Derivatization Library Synthesis (Protocols 1-3) Scaffold->Derivatization Purification Purification & QC (HPLC, NMR, MS) Derivatization->Purification Screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) Purification->Screening Confirmation Dose-Response & IC50/EC50 Determination Screening->Confirmation Analysis Data Analysis (SAR Mapping) Confirmation->Analysis Modeling Computational Modeling (Optional) Analysis->Modeling Design Design of Next-Gen Compounds Modeling->Design Design->Derivatization Iterate

Diagram 2: Iterative workflow for SAR studies.

Conclusion

The this compound scaffold is an exemplary starting point for medicinal chemistry programs. The strategic placement of the fluorine atom and the versatile amino group provides a platform for rapid and logical SAR exploration. The protocols detailed in this guide offer reliable methods for derivatizing this core at its two key reactive sites, enabling the efficient generation of compound libraries. By integrating these synthetic strategies with robust analytical characterization and a systematic biological evaluation workflow, research teams can accelerate the journey from a promising scaffold to a validated lead candidate.

References

Application Notes & Protocols: The Strategic Use of 5-Fluoro-1H-indol-7-amine in the Synthesis of Novel PET Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds and its ability to interact with a wide array of protein targets. When coupled with the unique properties of fluorine-18 ([¹⁸F]), the most frequently used radionuclide in Positron Emission Tomography (PET), fluorinated indole derivatives become powerful tools for in vivo molecular imaging. This guide provides an in-depth exploration of 5-fluoro-1H-indol-7-amine as a strategic starting material for the synthesis of advanced PET radioligands. We delve into the scientific rationale, present versatile synthetic strategies, and offer detailed, field-proven protocols for the synthesis of radiolabeling precursors and their subsequent automated radiofluorination. This document is intended for researchers, medicinal chemists, and radiopharmacists engaged in the development of novel imaging agents for oncology, neuroscience, and immunology.

Introduction: The Convergence of a Privileged Scaffold and a Premier Radionuclide

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that provides quantitative insights into physiological, biochemical, and pharmacological processes in living subjects.[1] The power of PET lies in the use of radiotracers—biologically active molecules labeled with a positron-emitting radionuclide. Among these, fluorine-18 is preeminent due to its near-ideal physical characteristics: a 109.8-minute half-life that allows for multi-step synthesis and distribution, and low positron energy (β+max = 0.635 MeV) which results in high-resolution images.[2]

The indole scaffold is a "privileged structure" in drug discovery, forming the core of neurotransmitters like serotonin and a vast number of pharmaceuticals. Its rigid, planar structure and rich electron density facilitate interactions with numerous biological targets, including G-protein coupled receptors (GPCRs), enzymes, and transporters.[1][3][4] Specifically, fluorinated indole derivatives have shown immense potential as PET tracers for imaging serotonin receptors, enzymes of the kynurenine pathway like IDO and TDO, and other targets implicated in cancer and neuroinflammation.[5][6][7]

This guide focuses on This compound , a building block that strategically combines the benefits of the indole core with the advantages of fluorine chemistry. The pre-installed "cold" fluorine at the 5-position can enhance metabolic stability and modulate target affinity, while the versatile 7-amino group serves as a chemical handle for elaborating the molecular structure and introducing a radiolabeling site.

Scientific Rationale: Causality Behind the Choice of a Fluoro-Amino-Indole Core

The selection of this compound as a starting material is a deliberate choice driven by key pharmacodynamic and pharmacokinetic considerations.

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong. Introducing a fluorine atom at the 5-position can block a potential site of metabolic hydroxylation, a common metabolic pathway for indole-containing compounds. This leads to increased in vivo stability of the final tracer, preventing premature degradation and the release of confounding radioactive metabolites.[5] Studies have shown that appropriately positioned fluorine atoms can prevent in vivo defluorination, which would otherwise lead to undesirable bone uptake of [¹⁸F]fluoride.[5]

  • Modulation of Target Affinity and Selectivity: The fluorine atom, being the most electronegative element, significantly alters the electronic properties of the indole ring. This modification can fine-tune the ligand's binding affinity (Kᵢ) and selectivity for its intended biological target over others. For example, in the development of serotonin receptor ligands, halogen substitution is a common strategy to optimize the pharmacological profile.[8][9][10]

  • Synthetic Tractability: The primary amine at the 7-position is a versatile functional group that serves as a nucleophile or can be readily converted into other functionalities. It provides a robust anchor point for building out the rest of the molecular structure through reactions such as amidation, alkylation, or transition metal-catalyzed cross-coupling, enabling the synthesis of a diverse library of potential PET ligands.

General Synthetic Workflow: From Building Block to Injectable Radiotracer

The development of a PET tracer from this compound is a two-phase process: (1) the multi-step organic synthesis of a stable labeling precursor, and (2) the time-sensitive radiolabeling with [¹⁸F]fluoride, followed by purification and formulation.

The overall strategy involves using the 7-amino group to append a molecular fragment that contains a site amenable to late-stage radiofluorination. This ensures that the short-lived ¹⁸F isotope is incorporated at the very end of the synthesis.

G cluster_0 Phase 1: Precursor Synthesis (Non-Radioactive) cluster_1 Phase 2: Radiolabeling ([¹⁸F]) A This compound B Step 1: Functionalization of 7-Amino Group (e.g., Acylation, Coupling) A->B C Step 2: Introduction of Radiolabeling Precursor Moiety (e.g., Nitro, Tosylate, Iodonium Salt) B->C D Step 3: Final Precursor (Purified & Characterized) C->D G Step 4: Nucleophilic [¹⁸F]Fluorination Reaction D->G Precursor E [¹⁸F]Fluoride from Cyclotron F Activation (K₂CO₃ / K2.2.2) E->F F->G H Step 5: HPLC Purification G->H Crude Product I Step 6: Formulation H->I J Final [¹⁸F]PET Ligand (for injection) I->J

Caption: General workflow for PET ligand development.

Experimental Protocols

The following protocols are representative and should be adapted based on the specific chemistry of the target ligand. All manipulations should be performed in accordance with good laboratory practices and appropriate safety regulations for handling chemicals and radioactive materials.

Protocol 1: Synthesis of a Representative Radiolabeling Precursor

This protocol describes a hypothetical synthesis of a precursor for nucleophilic aromatic substitution (SₙAr) labeling, a widely used method for [¹⁸F]fluorination.

Objective: To synthesize N-(5-fluoro-1H-indol-7-yl)-4-nitro-3-(trifluoromethyl)benzamide. The nitro and trifluoromethyl groups strongly activate the aromatic ring for subsequent displacement of a leaving group by [¹⁸F]fluoride if a suitable leaving group were installed at the ortho or para position to the nitro group. For this example, we create an amide linkage as a proof-of-concept functionalization.

Materials:

  • This compound

  • 4-Nitro-3-(trifluoromethyl)benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes, Ethyl Acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add anhydrous pyridine (1.5 eq) to the solution. Then, add a solution of 4-nitro-3-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 10 minutes. Rationale: Pyridine acts as a base to neutralize the HCl byproduct of the acylation reaction, driving the reaction to completion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and brine. Rationale: The acid wash removes excess pyridine, while the water and brine washes remove residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure precursor.

  • Characterization: Confirm the structure and purity of the final precursor using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Automated [¹⁸F]-Radiolabeling and Purification

This protocol outlines the general steps for the automated synthesis of an [¹⁸F]-labeled PET tracer via nucleophilic substitution on a commercial radiosynthesis module (e.g., ELIXYS, TRASIS, GE FASTlab).[11]

Objective: To perform the [¹⁸F]-radiofluorination of a suitable precursor (e.g., a nitro- or trimethylammonium-activated aryl precursor), followed by purification and formulation.

Caption: Workflow for an automated [¹⁸F]-radiosynthesis.

Procedure:

  • [¹⁸F]Fluoride Trapping: Transfer the aqueous [¹⁸F]fluoride solution from the cyclotron target to the synthesis module. Pass the solution through a pre-conditioned quaternary methylammonium (QMA) anion exchange cartridge to trap the [¹⁸F]F⁻.

  • Elution and Activation: Elute the trapped [¹⁸F]F⁻ from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (K2.2.2) and potassium carbonate (K₂CO₃) in acetonitrile/water. Rationale: K2.2.2 is a cryptand that chelates the potassium ion, leaving a highly reactive, "naked" [¹⁸F]fluoride anion for nucleophilic attack.[12]

  • Azeotropic Drying: Heat the reaction vessel under a stream of nitrogen and vacuum to remove water azeotropically. This step is critical as trace amounts of water will solvate the fluoride ion and drastically reduce its nucleophilicity. Repeat with additions of anhydrous acetonitrile if necessary.

  • Radiolabeling Reaction: Add a solution of the labeling precursor (typically 1-5 mg) in an anhydrous polar aprotic solvent (e.g., DMSO, DMF) to the dried [¹⁸F]KF-K2.2.2 complex. Heat the reaction vessel to the optimized temperature (typically 80-150 °C) for the optimized time (typically 5-20 minutes).

  • Purification: After cooling, dilute the crude reaction mixture with the HPLC mobile phase and inject it onto a semi-preparative HPLC system to separate the [¹⁸F]-labeled product from unreacted precursor, [¹⁸F]fluoride, and other impurities.

  • Formulation: Collect the HPLC fraction containing the desired product in a flask containing sterile water. Pass this solution through a C18 Sep-Pak cartridge, which will retain the lipophilic product. Wash the cartridge with sterile water to remove residual HPLC solvents (especially acetonitrile). Elute the final product from the cartridge with a small volume of USP-grade ethanol and dilute with sterile saline for injection.

  • Quality Control: Before release, subject the final product to a battery of quality control tests, including radio-HPLC for radiochemical purity, determination of molar activity, pH measurement, and analysis of residual solvents via gas chromatography.

Data Presentation and Quality Control Standards

The success of a PET ligand synthesis is defined by several key quantitative parameters. These values are critical for ensuring the tracer is effective, safe, and provides reproducible imaging results.

ParameterAbbreviationTypical Target RangeSignificance
Radiochemical Yield RCY> 10% (decay-corrected)Measures the efficiency of the radiolabeling reaction. Higher yields allow for more patient doses per synthesis.
Molar Activity Aₘ> 37 GBq/µmol (>1 Ci/µmol)Ratio of radioactivity to the total mass of the compound. High Aₘ is crucial to avoid pharmacological effects from the injected mass and to ensure sensitive detection of low-density targets.[12]
Radiochemical Purity RCP> 95%The percentage of total radioactivity in the desired chemical form. High purity is essential to prevent off-target binding and misinterpretation of PET images.
Total Synthesis Time -< 3 half-lives (~330 min)The entire process from end-of-bombardment to final product must be efficient to minimize radioactive decay.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile starting material in the design and synthesis of novel PET ligands. Its structure provides a rational entry point for developing tracers with improved metabolic stability and finely-tuned target affinity. The protocols and strategies outlined in this guide demonstrate a clear and logical pathway from precursor synthesis to automated radiolabeling, enabling research and drug development professionals to harness the potential of this scaffold.

Future work will likely focus on expanding the library of ligands derived from this core, targeting a wider range of biological processes in oncology and neurology. The continued development of innovative radiofluorination methods, such as copper-mediated and late-stage C-H activation techniques, will further enhance the utility of indole-based building blocks in the ongoing quest to visualize and understand complex diseases in vivo.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Fluoro-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 5-fluoro-1H-indol-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges and optimize the yield of this critical synthetic intermediate.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapeutics. However, its synthesis can be challenging, often resulting in suboptimal yields. The strategic placement of the fluorine and amine substituents on the indole scaffold requires careful control of reaction conditions to avoid side reactions and product degradation. This guide will address common issues encountered during the synthesis, drawing from established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are their respective advantages and disadvantages?

A1: The most prevalent strategies for synthesizing this compound typically involve a multi-step process starting from a substituted nitrobenzene or aniline derivative. Two common approaches are:

  • Route A: Fischer Indole Synthesis followed by functional group manipulation. This classic method involves the reaction of a suitably substituted phenylhydrazine with a ketone or aldehyde, followed by cyclization under acidic conditions.[1][2] The fluorine atom would be incorporated in the phenylhydrazine precursor, and the nitro group would be subsequently reduced to the desired amine.

  • Route B: Leimgruber-Batcho Indole Synthesis. This versatile method begins with an o-nitrotoluene derivative, which is first converted to an enamine. Subsequent reductive cyclization yields the indole core.[3] For this compound, the starting material would be a fluorinated and dinitro-substituted toluene, with one nitro group being selectively reduced to form the enamine and the other reduced in a later step to the final amine.

Synthetic RouteAdvantagesDisadvantages
Fischer Indole Synthesis Well-established, wide range of compatible starting materials.Can require harsh acidic conditions, potentially leading to side reactions or decomposition of sensitive substrates.[1]
Leimgruber-Batcho Generally milder reaction conditions, often leading to higher yields and better functional group tolerance.[3]May require more complex starting materials.

Q2: I am experiencing low yields in my final reduction step to form the 7-amino group. What are the likely causes and how can I improve this?

A2: Low yields during the reduction of a nitro group at the 7-position of the indole ring are a common problem. Several factors can contribute to this issue:

  • Catalyst Poisoning: The indole nitrogen can sometimes coordinate to the metal catalyst (e.g., Palladium on carbon), reducing its activity.

  • Incomplete Reduction: The reaction may not be going to completion, leaving unreacted starting material.

  • Side Reactions: The indole ring itself can be susceptible to reduction under certain conditions, leading to the formation of indoline byproducts.

  • Product Instability: 7-aminoindoles can be sensitive to air oxidation, leading to degradation during workup and purification.[4]

Troubleshooting Steps:

  • Catalyst Selection and Loading:

    • Ensure your Pd/C catalyst is fresh and of high quality.

    • Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).

    • Experiment with different catalysts, such as platinum oxide (PtO₂) or Raney nickel.

  • Reaction Conditions:

    • Hydrogen Pressure: Increase the hydrogen pressure. While atmospheric pressure can be sufficient, higher pressures (e.g., 50 psi) can improve reaction rates and completeness.

    • Solvent: Ensure you are using a suitable solvent. Methanol or ethanol are common choices. The presence of a small amount of acid (e.g., acetic acid) can sometimes facilitate the reduction, but should be used with caution as it can also promote side reactions.

    • Temperature: While many hydrogenations proceed at room temperature, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion.

  • Workup and Purification:

    • Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the 7-aminoindole product.

    • Purify the product quickly using column chromatography, and consider using de-gassed solvents.

Q3: My Fischer Indole Synthesis is giving me a complex mixture of products. How can I improve the regioselectivity and minimize byproduct formation?

A3: The Fischer Indole Synthesis can be prone to the formation of regioisomers and other byproducts, especially with unsymmetrical ketones or sensitive substrates.[5]

Key Factors Influencing Regioselectivity and Purity:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical.[2] Both Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) can be used. The optimal catalyst often needs to be determined empirically.[5] Milder Lewis acids may be preferable for substrates sensitive to harsh protic acids.[1]

  • Reaction Temperature: Elevated temperatures are often required, but excessive heat can lead to decomposition.[5] Careful temperature control and monitoring are essential.

  • Starting Material Purity: Impurities in the phenylhydrazine or carbonyl compound can lead to undesired side reactions.[5]

Optimization Workflow:

Below is a logical workflow for troubleshooting a problematic Fischer Indole Synthesis.

Caption: Troubleshooting workflow for Fischer Indole Synthesis.

Detailed Experimental Protocol: Reductive Cyclization for Indole Synthesis

This protocol is a general guideline for the reductive cyclization step in a Leimgruber-Batcho synthesis, which can be adapted for the preparation of a 5-fluoro-7-nitro-1H-indole intermediate.

Materials:

  • Appropriately substituted enamine precursor

  • Palladium on carbon (10% w/w)

  • Ethanol (anhydrous)

  • Hydrogen gas supply

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Vessel Preparation: To a clean and dry Parr shaker vessel, add the enamine precursor (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), carefully add the 10% Pd/C catalyst (0.1 eq by weight).

  • Solvent Addition: Add anhydrous ethanol to the vessel to dissolve/suspend the starting material. The concentration will depend on the solubility of the enamine.

  • Hydrogenation:

    • Seal the Parr vessel and connect it to the hydrogenation apparatus.

    • Purge the vessel with hydrogen gas several times to remove any residual air.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

    • Begin shaking or stirring the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is complete when the starting material is no longer observed.

  • Workup:

    • Once the reaction is complete, carefully vent the hydrogen gas.

    • Purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: Leimgruber-Batcho indole synthesis workflow.

References

Troubleshooting Guide: Purification of 5-Fluoro-1H-indol-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-fluoro-1H-indol-7-amine derivatives.

This guide addresses specific issues that may arise during the purification of this compound and its derivatives, offering potential causes and actionable solutions.

Issue 1: Low or No Recovery of the Target Compound After Column Chromatography

  • Question: I've performed column chromatography on my crude this compound derivative, but I'm seeing very low or no yield in the collected fractions. What could be the problem?

  • Answer: This is a frequent challenge that can often be resolved by systematically evaluating your experimental procedure and the stability of your compound.

    • Potential Cause 1: Compound Instability on Silica Gel.

      • Explanation: Indole derivatives, particularly those with amine functionalities, can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[1] The fluorine atom at the 5-position can also influence the electronic properties of the indole ring, potentially affecting its stability.

      • Solution:

        • Test for Stability: Before performing a large-scale column, spot your crude material on a silica gel TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate degradation.[1]

        • Use Deactivated Silica: If instability is confirmed, consider using silica gel that has been deactivated. This can be achieved by pre-treating the silica with a solvent system containing a small amount of a basic modifier like triethylamine (typically 0.1-1%).

        • Alternative Stationary Phases: For highly sensitive compounds, consider alternative stationary phases such as alumina (neutral or basic) or Florisil®.[1]

    • Potential Cause 2: Inappropriate Solvent System.

      • Explanation: An incorrect mobile phase can lead to several issues. If the solvent system is too non-polar, your compound may not move from the origin. Conversely, if it is too polar, the compound may elute with the solvent front, resulting in no separation from impurities.[1]

      • Solution:

        • Thorough TLC Analysis: Methodically screen a range of solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides a retention factor (Rf) for your target compound between 0.2 and 0.4.

        • Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased, can be more effective than an isocratic (constant polarity) system.[2]

    • Potential Cause 3: Compound Came Off in the Solvent Front.

      • Explanation: If the initial polarity of your solvent system is too high, the compound will have very little interaction with the stationary phase and will be washed off the column immediately.

      • Solution:

        • Check the First Fraction: Always collect and analyze the very first fraction that comes off the column.[1]

        • Start with a Less Polar Solvent: Begin your elution with a solvent system that is less polar than what your TLC analysis suggests is optimal for elution. This ensures that all compounds in your mixture bind to the top of the column initially.

Issue 2: Co-elution of the Product with Impurities

  • Question: My purified fractions contain the desired this compound derivative, but they are contaminated with one or more impurities that have a similar Rf value. How can I improve the separation?

  • Answer: Achieving baseline separation of compounds with similar polarities is a common chromatographic challenge.

    • Potential Cause 1: Suboptimal Solvent System Selectivity.

      • Explanation: While two compounds may have similar Rf values in one solvent system, their relative affinities for the stationary phase can differ in another. The choice of solvents in your mobile phase affects the overall "selectivity" of the separation.

      • Solution:

        • Vary Solvent Composition: Experiment with different solvent mixtures. For example, if you are using a hexane/ethyl acetate system, try substituting dichloromethane or acetone for the ethyl acetate.[1] Even small changes can significantly alter the separation.

        • Utilize a Third Solvent: Adding a small percentage of a third solvent (e.g., methanol or acetic acid, depending on the compound's nature) to your binary mixture can sometimes dramatically improve resolution.

    • Potential Cause 2: Column Overloading.

      • Explanation: Loading too much crude material onto the column can lead to broad, overlapping bands that are difficult to resolve.

      • Solution:

        • Adhere to Loading Guidelines: A general rule of thumb is to load no more than 1 gram of crude material per 20-40 grams of silica gel.

        • Dry Loading: If your crude material is not very soluble in the initial mobile phase, consider "dry loading." This involves pre-adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of your column.

    • Potential Cause 3: Poor Column Packing.

      • Explanation: An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation.

      • Solution:

        • Proper Packing Technique: Ensure the silica gel is uniformly settled in the column. A "slurry packing" method, where the silica is mixed with the initial eluent and then poured into the column, is generally preferred.

        • Avoid Air Bubbles: Make sure no air bubbles are trapped in the packed bed.

Issue 3: Product Instability or Color Change During Purification

  • Question: My this compound derivative appears to be degrading or changing color during the purification process. What is causing this and how can I prevent it?

  • Answer: Indole-amines can be susceptible to oxidation, and this can be exacerbated by exposure to air, light, and certain solvents.

    • Potential Cause 1: Air Oxidation.

      • Explanation: The amine group and the electron-rich indole ring can be prone to oxidation, which is often catalyzed by trace metals and exposure to oxygen. This can lead to the formation of colored impurities. Some substituted 5-aminoindole derivatives are known to be potentially unstable against air oxidation.[3]

      • Solution:

        • Work Under an Inert Atmosphere: If possible, conduct the purification steps under an inert atmosphere of nitrogen or argon.

        • Use Degassed Solvents: Degassing your solvents by bubbling an inert gas through them or by using a freeze-pump-thaw cycle can remove dissolved oxygen.

        • Add Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to your solvents can help prevent oxidation.

    • Potential Cause 2: Light Sensitivity.

      • Explanation: Many complex organic molecules are sensitive to light and can undergo photochemical degradation.

      • Solution:

        • Protect from Light: Wrap your chromatography column and collection flasks in aluminum foil to protect them from light.

    • Potential Cause 3: Incompatible Solvents.

      • Explanation: Certain solvents may react with your compound. For example, chlorinated solvents like dichloromethane can contain traces of HCl, which can react with the amine.

      • Solution:

        • Use High-Purity Solvents: Always use high-purity, freshly opened solvents for chromatography.

        • Solvent Compatibility Check: Before purification, dissolve a small amount of your compound in the intended solvent and monitor for any changes over time by TLC.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials and common impurities in the synthesis of this compound derivatives?

A1: Common synthetic routes often start from substituted fluoronitrobenzenes or fluoroanilines.[4] For instance, 7-fluoro-5-nitro-1H-indole can be a precursor, which is then reduced to the corresponding amine.[5] Potential impurities can include:

  • Unreacted starting materials: Such as the nitro-indole precursor.

  • Partially reduced intermediates: For example, hydroxylamines or nitroso compounds.

  • Side-products from the indole synthesis: The specific impurities will depend on the synthetic route used (e.g., Fischer, Leimgruber-Batcho, or Bischler indole synthesis).[2][4]

  • Over-alkylation or acylation products: If the amine or indole nitrogen is further functionalized.

Q2: Can I use reverse-phase chromatography for purifying my this compound derivative?

A2: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be an excellent purification method, especially for polar compounds or for achieving very high purity on a smaller scale.

  • Stationary Phase: A C18 column is the most common choice.

  • Mobile Phase: A typical mobile phase would be a gradient of water and a polar organic solvent like acetonitrile or methanol.

  • pH Modifier: The pH of the mobile phase is crucial for the chromatography of amines.[6]

    • Acidic Conditions: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) will protonate the amine group. This generally leads to better peak shape and retention on C18 columns.

    • Basic Conditions: In some cases, a basic mobile phase (e.g., using ammonium bicarbonate or ammonium hydroxide) can provide a different selectivity and may be advantageous. Modern hybrid columns are stable at higher pH ranges.[6]

Q3: My compound is a solid. Is crystallization a viable alternative to chromatography?

A3: Crystallization is a highly effective purification technique for solid compounds and should always be considered.

  • Advantages: It can be more cost-effective and scalable than chromatography. It can also provide material of very high purity.

  • Procedure: The general procedure involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. The desired compound should crystallize out, leaving the impurities in the solution.

  • Solvent Selection: The key to successful crystallization is finding the right solvent or solvent pair. A good crystallizing solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Example: For some indole derivatives, slow evaporation from a solution in a solvent like methanol can yield high-quality crystals.[7]

Q4: How does the fluorine atom at the 5-position affect the purification process?

A4: The fluorine atom at the 5-position has several effects:

  • Polarity: Fluorine is an electronegative atom, which can alter the overall polarity and electronic distribution of the molecule. This will influence its retention behavior in both normal-phase and reverse-phase chromatography.

  • Acidity/Basicity: The fluorine atom can affect the pKa of the amine group and the indole N-H, which can be important for ion-exchange chromatography or for extractions.

  • Metabolic Stability: The carbon-fluorine bond is very strong, which can make the molecule more resistant to metabolic degradation.[8] While this is more relevant for in vivo applications, it can also mean the compound is more robust during purification.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a this compound Derivative

  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that gives the target compound an Rf value of approximately 0.3.

    • If the compound streaks on TLC, add 0.5-1% triethylamine to the solvent system to improve the peak shape.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica bed.

    • Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

    • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final Final Product Crude_Product Crude this compound Derivative TLC_Analysis TLC Analysis for Solvent System Selection Crude_Product->TLC_Analysis Stability_Test Silica Stability Test (2D TLC) Crude_Product->Stability_Test Purification_Choice Choose Purification Method TLC_Analysis->Purification_Choice Stability_Test->Purification_Choice Column_Chromatography Column Chromatography (Silica, Alumina, etc.) Purification_Choice->Column_Chromatography Impure / Oily Crystallization Crystallization Purification_Choice->Crystallization Solid RP_HPLC Reverse-Phase HPLC Purification_Choice->RP_HPLC High Purity / Small Scale Pure_Product Pure Product Column_Chromatography->Pure_Product Crystallization->Pure_Product RP_HPLC->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization

Caption: A decision-making workflow for the purification of this compound derivatives.

Data Summary

Table 1: Recommended Starting Solvent Systems for Flash Chromatography of Indole Derivatives

Compound PolarityRecommended Solvent System (Normal Phase)Modifier (if needed)
Non-polarHexanes / Ethyl Acetate (e.g., 9:1 to 1:1)-
Moderately PolarDichloromethane / Methanol (e.g., 99:1 to 9:1)0.5% Triethylamine
PolarEthyl Acetate / Methanol (e.g., 98:2 to 8:2)0.5% Triethylamine

Table 2: Comparison of Purification Techniques

TechniquePrimary UseAdvantagesDisadvantages
Flash Chromatography General purpose purification of mg to multi-gram scale.Versatile, widely applicable.Can be time-consuming, potential for compound degradation on stationary phase.
Crystallization Purification of solid compounds.Scalable, can yield very high purity, cost-effective.Not suitable for oils or amorphous solids, requires finding suitable solvent(s).
Reverse-Phase HPLC High-purity separation, especially for polar compounds.Excellent resolution, automated.Limited loading capacity, expensive solvents, requires specialized equipment.

References

Overcoming poor solubility of 5-fluoro-1H-indol-7-amine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-fluoro-1H-indol-7-amine. This document provides in-depth troubleshooting and practical guidance for researchers, chemists, and formulation scientists encountering solubility challenges with this compound. Due to its unique molecular structure, this compound often exhibits poor solubility in common organic solvents, which can impede reaction kinetics, purification, and formulation development. This guide is designed to provide a clear path from understanding the root cause of these issues to implementing effective, evidence-based solutions.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: Why is this compound so poorly soluble in many organic solvents?

A1: The solubility behavior of this compound is governed by the interplay of three key structural features: the indole ring, the amine (-NH2) group, and the fluorine (-F) atom.

  • Hydrogen Bonding: The primary driver of its poor solubility in non-polar solvents is the presence of the indole N-H group and the primary amine (-NH2) at the 7-position. Both groups are potent hydrogen bond donors and acceptors.[1][2][3][4] This allows the molecules to form strong intermolecular hydrogen bonds with each other, creating a stable crystal lattice that requires significant energy to disrupt. Solvents that cannot effectively compete for these hydrogen bonds will fail to dissolve the compound.

  • Polarity and Dipole Moment: The molecule possesses a significant dipole moment due to the electronegative fluorine and nitrogen atoms. While this suggests good solubility in polar solvents, the rigid, planar indole ring system contributes significant non-polar character. This dual nature means it often struggles to find an ideal match, being neither soluble enough in highly polar protic solvents (like water, where it may have limited solubility) nor in non-polar solvents (like hexanes or toluene).

  • Molecular Symmetry and Crystal Packing: The specific arrangement of the fluoro and amino groups on the indole scaffold influences how the molecules pack into a crystal lattice. Strong packing forces lead to a high lattice energy, which in turn results in low solubility as more energy is required from the solvent to break the crystal apart.

Q2: I'm observing precipitation during my reaction, or my compound isn't fully dissolving to begin with. What are the immediate implications?

A2: These are classic signs of poor solubility that can have significant downstream consequences:

  • Incomplete Reactions: If your starting material is not fully dissolved, the reaction becomes a heterogeneous mixture. This severely limits the reaction rate, as the chemistry can only occur at the surface of the solid particles. It often leads to incomplete conversion, low yields, and the formation of side products.

  • Inaccurate Dosing: In biological or screening assays, undissolved compound means the actual concentration in solution is unknown and lower than intended, leading to erroneous structure-activity relationship (SAR) data.

  • Purification Challenges: Poor solubility complicates purification by chromatography, as the compound may precipitate on the column head or during fraction collection. It also makes recrystallization difficult, as finding a suitable solvent system is challenging.[5]

  • Formulation Failure: For drug development professionals, poor organic and aqueous solubility is a major hurdle, limiting potential administration routes and bioavailability.[6][7]

Part 2: Troubleshooting Guides & Methodologies

Guide 1: Systematic Solvent Screening

Instead of random trial-and-error, a systematic approach to solvent selection is critical. The goal is to match the solvent's properties (polarity, hydrogen bonding capacity) to that of the solute.

Workflow for Systematic Solvent Screening:

G cluster_start Step 1: Initial Assessment cluster_solvents Step 2: Solvent Selection (Test in Parallel) cluster_eval Step 3: Evaluation cluster_outcome Step 4: Action start Start with small-scale test (1-2 mg of compound) A Polar Aprotic (e.g., DMF, DMSO, NMP) start->A Add ~0.2 mL of solvent B Polar Protic (e.g., MeOH, EtOH) start->B Add ~0.2 mL of solvent C Ethers (e.g., THF, Dioxane) start->C Add ~0.2 mL of solvent D Chlorinated (e.g., DCM) start->D Add ~0.2 mL of solvent eval Observe solubility at RT. Is it fully dissolved? A->eval B->eval C->eval D->eval success Success! Proceed with chosen solvent. eval->success Yes failure Poor Solubility. Proceed to advanced methods. eval->failure No

Caption: A systematic workflow for initial solvent screening.

Step-by-Step Protocol for Small-Scale Solubility Testing:

  • Weigh 1-2 mg of this compound into separate small, clear vials.

  • Add a starting volume (e.g., 100 µL) of a single test solvent to each vial.

  • Vortex or agitate the vials at room temperature for 1-2 minutes.

  • Visually inspect for undissolved solid against a dark background.

  • If solid remains, add another 100 µL of solvent and repeat agitation.

  • Continue this process up to a total volume of 1 mL. Document the solvent and volume at which full dissolution occurs to estimate solubility.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
Polar Aprotic DMF, DMSO, NMPThese are powerful solvents capable of disrupting strong hydrogen bonds and solvating polar molecules. Often the first choice for highly crystalline, polar compounds.
Polar Protic Methanol, EthanolCan act as both hydrogen bond donors and acceptors, potentially solvating the amine and indole N-H groups.[8]
Ethers THF, 1,4-DioxaneModerately polar solvents that can accept hydrogen bonds. Their efficacy will depend on the balance of polarity in the target molecule.
Chlorinated DCMGenerally less effective for highly polar, hydrogen-bonding solids, but worth testing as it is a common reaction solvent.[9][10] Its low boiling point is advantageous.
Nitriles AcetonitrileA polar aprotic solvent that is often a good middle-ground choice.
Guide 2: Leveraging Co-Solvent Systems

If a single solvent is ineffective, a co-solvent system can be a powerful solution. A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly soluble compound by reducing the overall polarity of the solvent system.[11][12]

The Principle of Co-Solvency: The strategy is to use a primary solvent in which the compound has poor solubility and add a smaller amount of a miscible "stronger" solvent (the co-solvent) to enhance overall solvation.[11][13] This works by disrupting the solvent-solvent interactions of the primary solvent, creating a more favorable environment for the solute. For example, adding a small amount of DMSO to methanol can dramatically increase the solubility of a compound that is poorly soluble in pure methanol.

Workflow for Co-Solvent Optimization:

G cluster_ratios Test Ratios (Primary:Co-solvent) start Select a primary solvent (e.g., Methanol) cosolvent Select a strong, miscible co-solvent (e.g., DMSO, DMF) start->cosolvent r1 95 : 5 cosolvent->r1 r2 90 : 10 cosolvent->r2 r3 75 : 25 cosolvent->r3 eval Measure solubility at each ratio. Identify optimal mixture. r1->eval r2->eval r3->eval result Use optimized co-solvent system for experiment. eval->result

References

Troubleshooting regioselectivity in reactions involving 5-fluoro-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Fluoro-1H-indol-7-amine

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of incorporating this valuable building block into their synthetic workflows. The unique electronic properties of this molecule present distinct challenges in controlling regioselectivity during chemical transformations, particularly electrophilic aromatic substitution. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve your desired synthetic outcomes.

Understanding the Reactivity of this compound

Controlling reactions on the this compound scaffold requires a nuanced understanding of the competing electronic effects exerted by the substituents on the indole core. The indole ring system itself is π-excessive, with a general preference for electrophilic attack at the C3 position.[1][2][3] However, the potent substituents on the benzene ring dramatically alter this landscape.

  • The 7-Amino Group (-NH₂): This is a powerful electron-donating group (EDG) that acts as a strong activator for electrophilic aromatic substitution (EAS). Through resonance (+M effect), it significantly increases the electron density at the positions ortho (C6) and para (C4) to it.

  • The 5-Fluoro Group (-F): The fluorine atom presents a dual nature. It is highly electronegative, making it electron-withdrawing by induction (-I effect), which deactivates the ring towards EAS.[4] Conversely, its lone pairs can participate in resonance (+M effect), directing incoming electrophiles to the ortho (C4, C6) and para (C2) positions.[5]

  • The Net Effect: The activating, electron-donating effect of the 7-amino group is overwhelmingly dominant. Both the amino and fluoro substituents direct incoming electrophiles to the C4 and C6 positions. This convergence of directing effects makes C4 and C6 the most nucleophilic sites on the molecule, often leading to mixtures of isomers. The inherent reactivity of C3 and the weaker para-directing effect of fluorine towards C2 can also lead to minor byproducts.

The primary challenge, therefore, is to selectively functionalize one position over the others.

G cluster_0 Directing Effects on this compound mol mol C6 C6 (ortho to -NH₂) (ortho to -F) C4 C4 (para to -NH₂) (ortho to -F) C2 C2 (para to -F) C3 C3 (Inherent Reactivity) NH2 7-NH₂ (Strong Activator) NH2->C6 +M NH2->C4 +M F 5-F (Weak Director) F->C6 +M F->C4 +M F->C2 +M

Caption: Competing electronic effects on the indole ring.

Troubleshooting Guide

This section addresses specific problems encountered during the chemical modification of this compound.

Question 1: My electrophilic substitution (e.g., halogenation, nitration) is yielding a mixture of C4 and C6 isomers. How can I improve selectivity for the C6 position?

Answer: This is the most common regioselectivity challenge. The electronic activation at C4 and C6 is very similar. To favor the C6 position, you must exploit the subtle differences in the local environment, primarily steric hindrance.

Causality: The C4 position is sterically more encumbered due to its proximity to the fused pyrrole ring (the C5-substituent and the N1-H). The C6 position, being adjacent to the small amino group, is relatively more accessible. By choosing a bulkier electrophile or modifying the reaction conditions to be more sensitive to steric factors, you can favor substitution at C6.

Troubleshooting Steps:

  • Protect the 7-Amino Group: Introduce a bulky protecting group on the 7-amino group, such as a tert-butoxycarbonyl (Boc) or a benzyloxycarbonyl (Cbz) group. This dramatically increases the steric hindrance around the C6 position, paradoxically making the C4 position less accessible. The bulky protected amine will sterically shield the C6 position, directing the electrophile to the now more accessible C4. If C6 is still desired, a smaller protecting group like acetyl (Ac) might be used, but its electronic-withdrawing nature will deactivate the ring.

  • Modify the Electrophile: If possible, use a bulkier version of your electrophilic reagent. For example, in a halogenation reaction, switching from Br₂ to N-Bromosuccinimide (NBS) may not be enough. Consider using a bulkier source like 2,4,4,6-Tetrabromo-2,5-cyclohexadienone.

  • Solvent and Temperature Optimization:

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) often increases selectivity by favoring the pathway with the lower activation energy, which is typically the less sterically hindered one.

    • Solvent Choice: Non-coordinating, non-polar solvents like dichloromethane (DCM), dioxane, or toluene can enhance steric effects. Protic or highly polar solvents can solvate the intermediates differently, sometimes reducing selectivity.

Table 1: Illustrative Conditions for Selective C6-Bromination

EntryProtecting Group (on N7)Brominating AgentSolventTemp (°C)C6:C4 Ratio (Approx.)
1NoneBr₂AcOH251 : 1.2
2NoneNBSDCM01.5 : 1
3BocNBSTHF-781 : 9 (Favors C4)
4Acetyl (Ac)NBSDCM03 : 1

Question 2: I am observing significant reaction at the C3 position, which is undesired. How can I minimize this pathway?

Answer: While C4 and C6 are thermodynamically favored due to the powerful directing groups, the C3 position remains the kinetically favored site for many electrophilic substitutions on the indole core.[1][6] This is especially true with highly reactive electrophiles under conditions that favor kinetic control.

Causality: Attack at C3 proceeds through a cationic intermediate where the positive charge can be stabilized by the nitrogen lone pair without disrupting the aromaticity of the benzene ring.[3][7] This is a low-energy pathway. To avoid it, you need to use conditions that allow for the reaction to equilibrate to the more stable C4/C6 substituted product (thermodynamic control).

Troubleshooting Steps:

  • Use a Lewis Acid Catalyst: For reactions like Friedel-Crafts acylations, a Lewis acid (e.g., AlCl₃, ZnCl₂) can coordinate to the electrophile and the substrate, potentially blocking the C3 position and favoring attack on the activated benzene ring.[8]

  • Increase Reaction Time and Temperature: Allowing the reaction to stir for a longer period or at a slightly elevated (but controlled) temperature can allow for the kinetically formed C3-adduct to revert and reform as the more stable thermodynamic C4/C6 product. Caution: This can also decrease selectivity between C4 and C6.

  • Choose a Milder Electrophile: Highly reactive electrophiles (e.g., from strong acid nitration mixtures) are less selective. Using milder, buffered, or pre-formed electrophilic reagents can significantly improve regioselectivity. For nitration, consider using a reagent like benzoyl nitrate instead of a mixture of nitric and sulfuric acids, which can cause polymerization.[2][9]

Question 3: My reaction is resulting in N1-alkylation or acylation on the pyrrole nitrogen. How can I ensure C-functionalization?

Answer: The N1-H of the indole is acidic (pKa ≈ 17) and can be deprotonated by a base, forming a highly nucleophilic indolide anion.[1][6] This anion will readily react with electrophiles like alkyl halides or acyl chlorides, leading to N-substitution.

Causality: In the presence of a base (even a weak one like triethylamine, or if the reaction generates a basic byproduct), deprotonation of N1 can be faster than electrophilic attack on the ring. The resulting anion is a soft nucleophile that attacks electrophiles readily.

Troubleshooting Steps:

  • Avoid Strong Bases: If possible, run the reaction under neutral or acidic conditions. If a base is required to scavenge a proton, use a sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA).

  • Protect the N1-H: This is the most robust solution. Protecting the indole nitrogen completely shuts down this side reaction.

    • For Alkylation: Use a protecting group that can be easily removed, such as a tosyl (Ts) or benzenesulfonyl (Bs) group. These groups also have the benefit of being electron-withdrawing, which can further direct electrophiles to the activated benzene portion of the molecule.

    • For Acylation/Formylation: A simple Boc protecting group is often sufficient.

  • Metal Cation Effects: In reactions involving organometallics, the choice of metal can influence the N vs. C selectivity. For instance, using the magnesium salt of the indole (prepared with a Grignard reagent) often favors C3-acylation over N-acylation.[6]

G start Poor Regioselectivity Observed p1 Mixture of C4/C6 Isomers start->p1 p2 Significant C3-Substitution start->p2 p3 Undesired N1-Substitution start->p3 s1_cause Cause: Similar Electronic Activation, Steric Control is Key p1->s1_cause s2_cause Cause: Kinetic vs. Thermodynamic Control p2->s2_cause s3_cause Cause: N1-H Deprotonation (Basicity) p3->s3_cause sol1 Solution: 1. Use Bulky Reagents 2. Lower Temperature 3. Protect 7-NH₂ group s1_cause->sol1 sol2 Solution: 1. Use Lewis Acid 2. Increase Reaction Time 3. Use Milder Electrophile s2_cause->sol2 sol3 Solution: 1. Protect N1-H (e.g., Boc, Ts) 2. Avoid Strong Base 3. Use Acidic/Neutral Conditions s3_cause->sol3

Caption: A troubleshooting workflow for regioselectivity issues.

Frequently Asked Questions (FAQs)

Q: Which protecting group strategy is best for multistep synthesis?

A: The optimal strategy depends on the planned sequence of reactions. A common and robust approach is to protect both nitrogens first. For example, protect the 7-amino group with a Boc group and the 1-indole nitrogen with a tosyl (Ts) group. The Boc group is acid-labile (removed with TFA), while the Ts group is typically removed under reductive (e.g., Na/naphthalene) or strongly basic conditions. This orthogonality allows you to selectively deprotect one nitrogen in the presence of the other, providing maximum flexibility for subsequent transformations.

Q: How does the Vilsmeier-Haack reaction behave with this substrate?

A: The Vilsmeier-Haack reaction (formylation using POCl₃/DMF) typically occurs at the most electron-rich position. On a standard indole, this is C3.[1] For this compound, the reaction will likely be competitive between C3, C4, and C6. Due to the high reactivity of the Vilsmeier reagent, you may see a significant amount of the C3-formylated product. To favor formylation on the benzene ring (C4 or C6), protection of the N1-H with an electron-withdrawing group like Ts is highly recommended. This deactivates the pyrrole ring and directs the substitution to the still highly activated benzene moiety.

Q: Can I achieve selectivity through a directed metalation approach?

A: Yes, directed ortho-metalation (DoM) is a powerful strategy. The 7-amino group (or a protected amide derivative) can direct lithiation to the C6 position. Treatment of the N-protected substrate with a strong base like n-butyllithium or sec-butyllithium, often in the presence of a ligand like TMEDA, can selectively deprotonate C6. The resulting aryllithium species can then be quenched with a wide variety of electrophiles (e.g., CO₂, I₂, aldehydes), providing exclusive access to C6-substituted products. This method bypasses the challenges of electrophilic substitution entirely.

Validated Experimental Protocol: Selective C6-Bromination via N-Protection

This protocol describes a two-step procedure to achieve selective bromination at the C6 position by first protecting the more reactive amino group.

Step 1: Protection of the 7-Amino Group

  • Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Reaction: Stir the solution at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude N-Boc protected indole can often be used in the next step without further purification. If needed, purify by column chromatography on silica gel.

Step 2: Regioselective Bromination

  • Setup: Dissolve the N-Boc-5-fluoro-1H-indol-7-amine (1.0 eq) from the previous step in anhydrous dichloromethane (DCM, 0.1 M) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor by TLC. The use of the N-Boc group should strongly favor substitution at the C4 position, but this example illustrates the general procedure. For C6 selectivity, an N-acetyl protecting group would be used, following a similar procedure.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired C6-bromo-N-Boc-5-fluoro-1H-indol-7-amine.

References

How to remove impurities from 5-fluoro-1H-indol-7-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and purification of 5-fluoro-1H-indol-7-amine. This molecule, a key building block in medicinal chemistry and drug development, presents unique purification challenges due to the presence of both a nucleophilic indole ring and a basic primary amine. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to provide researchers with the causal logic behind experimental choices, ensuring a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most probable impurities in my crude this compound reaction mixture?

A1: The impurity profile depends heavily on the synthetic route employed. The most common routes to substituted indoles are the Fischer, Leimgruber-Batcho, and Japp-Klingemann syntheses, each with a characteristic set of potential byproducts.

  • If using a Fischer Indole Synthesis: This classic acid-catalyzed cyclization of a phenylhydrazone can generate several impurities.[1][2]

    • Unreacted Starting Materials: Residual aryl hydrazine and the corresponding ketone or aldehyde precursor.

    • Regioisomers: If an unsymmetrical ketone is used, alternative cyclization pathways can lead to isomeric indole products.[2]

    • Polymeric Byproducts: The strong acidic conditions and high temperatures can lead to polymerization or degradation of the indole product, which is electron-rich and sensitive to acid.

    • Partially Cyclized Intermediates: Incomplete reaction can leave residual hydrazone or enamine intermediates.

  • If using a Leimgruber-Batcho Indole Synthesis: This route involves the reductive cyclization of an enamine derived from a 2-nitrotoluene.[3]

    • Incomplete Reduction: Residual nitro-enamine or partially reduced intermediates (nitroso, hydroxylamine).

    • Starting Enamine: Unreacted (E)-1-(dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene or related enamine.

    • Side-Reactions from Reductant: Byproducts from the reducing agent (e.g., iron oxides if using Fe/AcOH).

  • If the synthesis involves a Japp-Klingemann reaction to form the hydrazone precursor: This reaction couples a diazonium salt with a β-keto-ester or acid.[4][5][6]

    • Azo Intermediates: In some cases, the intermediate azo compound may be stable and contaminate the desired hydrazone.[5]

    • Side-Products from Diazonium Salt: Phenols or other decomposition products from the diazonium salt, especially if the reaction is not kept cold.

Q2: How can I effectively assess the purity of my crude product and monitor the purification process?

A2: A multi-technique approach is essential for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): This is your primary tool for rapid, real-time monitoring.

    • Visualization: The indole ring is UV-active, making it visible under a 254 nm UV lamp.[7] You can also use staining agents like ninhydrin (for the primary amine) or vanillin to visualize spots.

    • Mobile Phase: Start with a moderately polar system like 1:1 Hexane:Ethyl Acetate. If the product remains at the baseline, increase polarity with systems like Dichloromethane/Methanol (e.g., 95:5).

    • Key Insight: Due to the basic amine, your product spot may streak or "tail" on standard silica TLC plates. Adding 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase will neutralize the acidic silanol groups on the silica, resulting in sharper, more symmetrical spots and a more accurate assessment of purity.[8]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is the method of choice. A C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, will provide excellent resolution. The acid modifier protonates the amine, leading to sharp peaks and reproducible retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides a detailed map of the proton environment. Look for the characteristic indole NH proton (typically a broad singlet > 8 ppm) and distinct aromatic coupling patterns.

    • ¹⁹F NMR: This is a powerful tool for fluorine-containing compounds. You should observe a single, clean signal for your product. The presence of multiple signals in the fluorine spectrum is a definitive indicator of fluorine-containing impurities.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify the mass of unknown impurities.

Q3: My product is streaking badly on my silica gel column. How can I achieve good separation?

A3: This is the most common issue when purifying amines on silica gel. The basic amine interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing tailing and poor separation. The solution is to deactivate these acidic sites.

Workflow for Overcoming Tailing in Column Chromatography

G start Crude Amine Streaks on Silica TLC add_base Add Basic Modifier to Eluent (e.g., 0.5-1% Triethylamine or NH4OH) start->add_base run_tlc Re-run TLC with Modified Eluent add_base->run_tlc observe Observe TLC Result run_tlc->observe good_sep Sharp Spots, Good Separation (Rf ≈ 0.2-0.4) observe->good_sep Yes bad_sep Poor Separation or Incorrect Rf observe->bad_sep No proceed Proceed to Column Chromatography using the modified eluent good_sep->proceed adjust Adjust Polarity of Solvent System (e.g., change Hex/EtOAc ratio) bad_sep->adjust adjust->run_tlc

Caption: Troubleshooting workflow for amine tailing on silica gel.

Detailed Protocol: Column Chromatography with a Basic Modifier

  • Select an Initial Solvent System: Based on TLC analysis (with the basic modifier), choose a solvent system that gives your product an Rf value of approximately 0.25-0.35.

  • Prepare the Eluent: Prepare a sufficient volume of your chosen solvent system. Crucially, add 0.5% to 1% (v/v) of triethylamine or concentrated ammonium hydroxide to this bulk solvent mixture.

  • Pack the Column: Pack your silica gel column using the base-modified eluent (wet slurry packing is recommended).[7] Do not pack with a neutral solvent and then switch to a basic one, as this will not effectively neutralize the entire column bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute and Collect: Run the column, collecting fractions and monitoring them by TLC (using the same base-modified eluent).

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will co-evaporate.

Alternative Stationary Phases: If issues persist, consider using an alternative stationary phase like basic alumina or an amine-functionalized silica column, which do not require a basic modifier in the mobile phase.[8]

Step-by-Step Purification Protocols

Protocol 1: Liquid-Liquid Acid-Base Extraction

This technique is an excellent first-pass purification step to remove neutral or acidic impurities. It leverages the basicity of the amine group, which can be protonated to form a water-soluble salt.

Overall Purification Workflow

G crude Crude Product (in Organic Solvent like EtOAc) acid_wash Step 1: Acid Wash (e.g., 1M HCl) crude->acid_wash separate1 Separate Layers acid_wash->separate1 org_impurities Organic Layer: Neutral/Acidic Impurities (Discard) separate1->org_impurities aq_amine Aqueous Layer: Protonated Amine Salt separate1->aq_amine basify Step 2: Basify (e.g., add NaOH) aq_amine->basify extract Step 3: Re-extract (into fresh Organic Solvent) basify->extract aq_salts Aqueous Layer: Inorganic Salts (Discard) extract->aq_salts org_pure Organic Layer: Purified Free Amine extract->org_pure final Dry, Filter, Evaporate org_pure->final product Partially Purified Product final->product

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated this compound hydrochloride salt will move into the aqueous layer.

  • Drain and save the aqueous layer. Discard the organic layer, which contains neutral and acidic impurities.

  • Return the aqueous layer to the separatory funnel. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃), until the solution is basic (pH > 9, check with pH paper). You may see the deprotonated amine precipitating or making the solution cloudy.

  • Extract the now neutral ("free-base") amine from the aqueous layer with three portions of fresh organic solvent (EtOAc or DCM).

  • Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: Recrystallization

If the product obtained after chromatography is a solid and has high purity (>90-95%), recrystallization is an excellent final step to obtain analytically pure material.

Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of your product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, acetonitrile) at room temperature and upon heating. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Solvent pairs, such as ethyl acetate/hexane or ethanol/water, are also very effective.[10]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your solid product until it completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a rapid hot filtration through a fluted filter paper to remove them.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.

Data Summary

The following table provides a starting point for developing a column chromatography purification method. The optimal system will depend on the specific impurities present in your crude mixture.

Table 1: Example TLC Solvent Systems for this compound on Silica Gel

Solvent System (v/v)ModifierTypical Rf of ProductObservations & Recommendations
Hexane / Ethyl Acetate (70:30)1% TEA~0.1Good for eluting non-polar impurities. Product moves slowly.
Hexane / Ethyl Acetate (50:50)1% TEA~0.3Good starting point for column chromatography. [7]
Dichloromethane / Methanol (98:2)1% NH₄OH~0.2A slightly more polar system. Good alternative to EtOAc.
Dichloromethane / Methanol (95:5)1% NH₄OH~0.45Effective for eluting the product, but may co-elute with more polar impurities.

Note: Rf values are approximate. TEA = Triethylamine. Always co-spot your crude mixture with the starting materials for accurate identification.

References

Enhancing the stability of 5-fluoro-1H-indol-7-amine for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Fluoro-1H-Indol-7-Amine

A Guide to Enhancing Compound Stability for Robust Biological Assays

Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced stability challenges researchers face with this valuable compound. The inherent reactivity of the indole nucleus, combined with the primary amine, makes this molecule susceptible to degradation that can compromise experimental results. This guide provides a troubleshooting framework, detailed protocols, and the scientific rationale behind our recommendations to ensure the integrity and reproducibility of your data.

Understanding the Inherent Instability of this compound

The structure of this compound contains two key functional groups that are primary drivers of its potential instability in experimental settings: the indole ring and the aromatic amine.

  • The Indole Nucleus: The electron-rich indole ring is highly susceptible to oxidation. This process can be initiated by atmospheric oxygen, trace metal contaminants, light, or reactive oxygen species (ROS) within a cellular assay.[1][2] Oxidation can lead to the formation of colored or fluorescent artifacts, such as oxindoles or isatins, which can directly interfere with assay readouts.[2]

  • The Aromatic Amine: The primary amine at the 7-position is basic and can be readily protonated. Its reactivity and solubility are therefore highly dependent on the pH of the medium.[3][4] At physiological pH, a significant portion of the molecules may be protonated, affecting cell permeability and interaction with targets. Furthermore, aromatic amines can be susceptible to enzymatic oxidation in biological systems.[1]

These factors necessitate careful handling and formulation to prevent compound degradation and ensure that the observed biological effect is attributable to the intact molecule.

Main This compound (Active Compound) Oxidized Oxidized Products (e.g., Oxindoles, Isatins) - Altered Activity - Assay Interference Main->Oxidized O₂, Light, Metals (Oxidation) Polymerized Polymerized Products - Precipitation - Loss of Concentration Main->Polymerized Strong Acid/Base (Degradation) Protonated Protonated Form - Altered Solubility - Altered Permeability Main->Protonated Acidic pH (Protonation)

Caption: Key instability pathways for this compound.

Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during the handling and use of this compound in a practical, question-and-answer format.

Q1: My solid compound has developed a pink or brownish tint. Is it still usable?

Answer: Discoloration of the solid compound is a strong indicator of oxidative degradation. The indole nucleus is prone to oxidation, which often results in the formation of colored polymeric materials.[5]

Recommendation:

  • For quantitative assays (e.g., IC50 determination): Do not use the discolored compound. The presence of impurities and degradation products will lead to inaccurate concentration calculations and potentially misleading biological data.

  • For qualitative or exploratory experiments: Use with extreme caution. Any observed activity should be confirmed with a fresh, pure sample.

Root Cause & Prevention: This issue typically arises from improper storage. Exposure to air (oxygen) and light are the primary culprits. Always store the solid compound under an inert atmosphere (argon or nitrogen), protected from light, and in a cool, dry place.[5][6]

Q2: My compound precipitates when I add it to my aqueous assay buffer. How can I improve its solubility?

Answer: Poor aqueous solubility is a common challenge for many organic small molecules, including indole derivatives.[7] Precipitation means the effective concentration in your assay is unknown and significantly lower than intended. Several factors influence solubility.

Troubleshooting Steps:

  • Check Your Stock Solvent: Ensure your primary stock is fully dissolved in a suitable organic solvent like DMSO or ethanol before making aqueous dilutions. Visually inspect the stock solution for any micro-precipitates.

  • Optimize pH: The amine group on this compound is basic. Its solubility is pH-dependent.[3] In strongly acidic conditions, it will be protonated and more water-soluble, but stability may be compromised. Conversely, at higher pH, it will be in its less soluble free-base form. For most cell-based assays, you are limited to a physiological pH range (7.2-7.4). It is recommended to buffer solutions to a pH between 7 and 8.5 for improved stability.[5]

  • Use of Co-solvents & Excipients:

    • Lower Final DMSO Concentration: While a high DMSO concentration can aid solubility, it can also be toxic to cells (typically >0.5%).[8] Ensure your final DMSO concentration is consistent across all experiments and within a non-toxic range.

    • Consider Solubilizing Excipients: For challenging cases, excipients like cyclodextrins can form inclusion complexes with the compound, enhancing aqueous solubility without altering the chemical structure.[9][10]

Data Summary: Recommended Storage & Handling Conditions

ConditionSolid CompoundStock Solution (in DMSO)Aqueous Working Solution
Temperature -20°C or -80°C-20°C or -80°CPrepare fresh; use immediately
Atmosphere Inert gas (Argon/Nitrogen)Inert gas overlay recommendedN/A
Light Protect from light (amber vial)Protect from light (amber vial)Protect from light during incubation
Shelf-life Months to years (if stored properly)Weeks to months (minimize freeze-thaw)Minutes to hours
Q3: I'm seeing inconsistent IC50 values and high variability between replicate wells. Could this be a stability problem?

Answer: Absolutely. Inconsistent results are a classic sign of compound instability during the course of an experiment.[8][11] If the compound degrades in the assay medium over the incubation period, its effective concentration decreases over time, leading to poor reproducibility and an apparent loss of potency.

Troubleshooting Workflow:

Start Inconsistent Results (High Variability / Low Potency) CheckCompound Step 1: Verify Compound Integrity - Purity (LC-MS) - Fresh Stock Solution? Start->CheckCompound CheckAssay Step 2: Assess Assay Conditions - Cell Health / Passage # - Reagent Consistency CheckCompound->CheckAssay Compound OK CheckStability Step 3: Test In-Assay Stability - Pre-incubate compound in buffer - Run Stability Protocol 2 CheckAssay->CheckStability Assay OK Mitigate Step 4: Implement Mitigation - Add Antioxidant (Ascorbic Acid) - Reduce Incubation Time - Protect Plate from Light CheckStability->Mitigate Degradation Found Result Consistent, Reliable Data Mitigate->Result

Caption: Troubleshooting workflow for inconsistent assay results.

Key Mitigation Strategies:

  • Prepare Fresh Dilutions: Always prepare fresh working dilutions from a frozen stock solution for each experiment.[8] Never store compounds in aqueous buffers for extended periods.

  • Add Antioxidants: For cell-free assays, consider adding a mild antioxidant like ascorbic acid (10-20 µM) to the buffer to scavenge free radicals and inhibit oxidative degradation.[1][12] Note: Test for antioxidant compatibility with your assay system first.

  • Minimize Light Exposure: During incubation steps, protect your assay plates from ambient and UV light by covering them with aluminum foil or using amber-colored plates.[5]

  • Reduce Incubation Time: If feasible, shorten the incubation time of the compound with the biological system to minimize the window for degradation.[8]

Experimental Protocols

Protocol 1: Preparation and Storage of a Validated Stock Solution

This protocol ensures the creation of a reliable, high-concentration stock solution.

  • Pre-analysis: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Under a gentle stream of inert gas (argon or nitrogen), quickly and accurately weigh the desired amount of the compound into a sterile, amber glass vial with a PTFE-lined cap.

  • Solubilization: Add high-purity, anhydrous DMSO to achieve a final concentration of 10-20 mM. Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Visually inspect against a bright light to ensure no particulates remain.

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the main stock.

  • Storage: Tightly cap the aliquots, backfill the vial headspace with inert gas if possible, and store at -80°C, protected from light.

Protocol 2: Assessing Compound Stability in Assay Buffer

This experiment helps determine if your compound is degrading under the specific conditions of your assay.

  • Preparation: Prepare two sets of your complete assay buffer (e.g., cell culture medium + serum).

    • Set A (Control): Assay buffer only.

    • Set B (Test): Assay buffer containing your compound at its highest working concentration. Also include a mild antioxidant like ascorbic acid (20 mM) in this set.[1]

  • Incubation: Incubate both sets of solutions in parallel under your exact assay conditions (e.g., 37°C, 5% CO2, for the same duration as your longest incubation step).

  • Sampling: Take samples from both sets at different time points (e.g., T=0, T=2h, T=24h). Immediately snap-freeze the samples in liquid nitrogen and store at -80°C until analysis.

  • Analysis: Analyze the samples by LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Compare the peak area of the parent compound (this compound) in Set B across the different time points. A significant decrease in peak area over time indicates degradation.

    • Look for the appearance of new peaks in the chromatogram of Set B that are not present in Set A. These may represent degradation products.

  • Interpretation: If you observe >10-15% degradation of the parent compound over the course of your assay's timeframe, stability is a significant issue. Implement the mitigation strategies described in the FAQ section.

References

Technical Support Center: Troubleshooting Failed Coupling Reactions with 5-fluoro-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges with coupling reactions involving 5-fluoro-1H-indol-7-amine. This guide is structured to provide in-depth, field-proven insights into common experimental failures. We will explore the underlying chemical principles and offer robust, actionable troubleshooting strategies.

Understanding the Reagent: The Chemical Personality of this compound

This compound is a valuable building block, but its structure presents a unique set of challenges in coupling reactions. Understanding its electronic and steric properties is the first step toward successful synthesis.

  • The Indole N-H: The pyrrole-like nitrogen of the indole ring is acidic and nucleophilic. In the presence of a strong base, it can be deprotonated, leading to undesired side reactions or catalyst inhibition.[1][2]

  • The 7-Amino Group: This is your primary site for coupling. Its nucleophilicity is influenced by the rest of the indole ring system.

  • The 5-Fluoro Substituent: Fluorine is a small, highly electronegative atom. Its strong electron-withdrawing inductive effect can decrease the electron density of the indole ring system, potentially reducing the nucleophilicity of the 7-amino group and affecting the reactivity of the indole N-H.[3][4][5]

Troubleshooting Guide: Common Failure Modes & Solutions

This section is organized in a question-and-answer format to directly address the most common issues encountered in the lab.

Scenario 1: Buchwald-Hartwig Amination - Low to No Product Formation

Question: "I'm attempting a Buchwald-Hartwig C-N coupling between this compound and an aryl bromide. My TLC/LC-MS shows only starting materials, even after 24 hours at 100 °C. What's going wrong?"

Answer: This is a classic issue that often points to problems with the catalytic cycle, reagent quality, or competing side reactions. Let's break down the possibilities.

Potential Cause 1: Catalyst Inhibition/Deactivation

The unprotected indole N-H is a prime suspect. It can coordinate to the palladium center, effectively poisoning the catalyst.[6] Additionally, the 7-amino group itself, being a good ligand, can sometimes lead to the formation of stable, off-cycle palladium complexes.

Solution Pathway:

  • N-H Protection: The most robust solution is to protect the indole nitrogen. The choice of protecting group is critical and depends on the stability required for your subsequent reaction steps.[7]

    • Boc (tert-butyloxycarbonyl): Easy to install and remove under relatively mild conditions. It's a good first choice for many applications.[1]

    • SEM (2-(trimethylsilyl)ethoxymethyl): Offers good stability to a range of conditions and can be removed with fluoride sources.[8]

    • Sulfonyl groups (e.g., Phenylsulfonyl): Very stable but require harsher conditions for removal.[1][9]

  • Ligand Screening: The choice of phosphine ligand is crucial in Buchwald-Hartwig reactions.[10][11] For electron-deficient anilines, which this compound can behave as, bulkier, electron-rich biarylphosphine ligands are often more effective.

    • Starting Point: XPhos, SPhos, or BrettPhos are excellent starting points.

    • Pre-catalysts: Using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) can lead to more consistent and cleaner reactions compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[6]

Potential Cause 2: Inappropriate Base or Solvent

The base plays a critical role in the deprotonation of the amine and regeneration of the catalyst. A base that is too strong can lead to side reactions, while one that is too weak will result in a sluggish reaction.

Solution Pathway:

  • Base Selection: Strong, non-nucleophilic bases are typically preferred. Sodium tert-butoxide (NaOtBu) is a common choice.[12] If your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures or longer reaction times.

  • Solvent Choice: Anhydrous, degassed solvents are essential to prevent catalyst deactivation. Toluene and dioxane are the most commonly used solvents for Buchwald-Hartwig reactions.[10]

Experimental Workflow: Troubleshooting Buchwald-Hartwig Reactions

Caption: Troubleshooting workflow for failed Buchwald-Hartwig aminations.

Scenario 2: Amide Coupling - Low Yield and Complex Byproducts

Question: "I'm trying to form an amide bond between this compound and a carboxylic acid using standard EDC/HOBt coupling reagents, but I'm getting a low yield and a messy crude NMR. What's happening?"

Answer: The reduced nucleophilicity of the 7-amino group, due to the electron-withdrawing fluorine, is likely the primary culprit here.[5] Standard coupling conditions may not be sufficient to drive the reaction to completion.

Potential Cause 1: Insufficient Activation of the Carboxylic Acid

EDC/HOBt is a reliable workhorse for many amide couplings, but it may not be potent enough for less nucleophilic amines.

Solution Pathway:

  • Upgrade Your Coupling Reagent: Switch to a more powerful uronium- or phosphonium-based coupling reagent.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Excellent for challenging couplings, often providing higher yields and faster reaction times.[13]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly effective alternative.

  • Activate as an Acid Chloride: For a more forceful approach, convert the carboxylic acid to its corresponding acid chloride using reagents like oxalyl chloride or thionyl chloride. This highly reactive intermediate will then readily couple with the amine, though this method is less tolerant of sensitive functional groups.[14]

Potential Cause 2: Competing N-Acylation of the Indole

While less likely than with stronger bases, acylation of the indole N-H can still occur, especially with highly activated carboxylic acid derivatives.

Solution Pathway:

  • Indole N-H Protection: As with the Buchwald-Hartwig reaction, protecting the indole nitrogen is a preventative measure that can simplify the reaction profile.[1][9] A Boc group is often sufficient.

  • Optimized Reaction Conditions: A recent study has shown that a one-pot reaction using di-tert-butyl dicarbonate (Boc₂O) and a DMAPO catalyst can efficiently form amide bonds with low-reactivity nitrogen-containing heterocycles like indoles.[15]

Data Summary: Recommended Amide Coupling Conditions

Coupling ReagentBaseSolventTypical TemperatureNotes
EDC/HOBtDIPEA or Et₃NDMF or CH₂Cl₂0 °C to RTStandard, may be insufficient.
HATU/HBTUDIPEA or 2,4,6-CollidineDMF or NMP0 °C to RTRecommended for sluggish couplings.[16]
Acid ChloridePyridine or Et₃NCH₂Cl₂ or THF0 °C to RTHighly reactive, less functional group tolerant.
Scenario 3: Suzuki Coupling - Dehalogenation and Low Yield

Question: "I have a bromo-substituted derivative of this compound that I'm trying to use in a Suzuki coupling. I'm seeing a significant amount of the de-brominated starting material and low conversion to the desired product. How can I fix this?"

Answer: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings, including the Suzuki-Miyaura reaction.[17] It can arise from several pathways, including protonolysis of the organopalladium intermediate.

Potential Cause 1: Unfavorable Reaction Kinetics

If the rate of the desired transmetalation and reductive elimination steps is slow, side reactions like dehalogenation have more time to occur. The electronic properties of your indole derivative can make the oxidative addition step more challenging.[18]

Solution Pathway:

  • Ligand and Catalyst Choice: The use of bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps, outcompeting the dehalogenation pathway. Ligands like SPhos and RuPhos are often effective.[18]

  • Base and Solvent System: The choice of base is critical. Anhydrous bases like potassium phosphate (K₃PO₄) are often used. In some cases, the presence of a small amount of water is necessary for the reaction to proceed efficiently.[18] A solvent system like dioxane/water or toluene/water is common.[19]

Potential Cause 2: Impurities in Reagents or Solvents

Trace amounts of water or other protic impurities can contribute to protonolysis and dehalogenation.

Solution Pathway:

  • Rigorous Anhydrous Technique: Ensure all glassware is oven-dried, and solvents are anhydrous and thoroughly degassed. Use freshly opened or purified reagents.

  • Boronic Acid Quality: Boronic acids can undergo decomposition over time. Using high-quality boronic acids or converting them to more stable boronate esters (e.g., pinacol esters) can improve results.

Experimental Protocol: General Procedure for a Suzuki Coupling

  • Preparation: In an oven-dried Schlenk flask, combine the halo-indole (1.0 equiv.), boronic acid (1.2-1.5 equiv.), and base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if not using a pre-catalyst).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: Do I always need to protect the indole N-H? A1: Not always, but it is a highly recommended first step in troubleshooting. Some modern catalyst systems are more tolerant of unprotected N-H groups.[20] However, protection provides a more controlled and often cleaner reaction environment, saving time and effort in the long run.

Q2: My product seems to be degrading on the silica gel column. What can I do? A2: Indoles can be sensitive to acidic conditions, and standard silica gel is slightly acidic. You can neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in your eluent before packing the column. Alternatively, consider using a different stationary phase like alumina or reverse-phase chromatography.

Q3: How can I confirm the identity of my side products? A3: The best way is to isolate the major byproducts by chromatography and characterize them using NMR spectroscopy and high-resolution mass spectrometry (HRMS). This will give you definitive structural information and provide valuable clues about the undesired reaction pathways.[21]

Q4: Can the fluorine atom participate in any side reactions? A4: While generally stable, under certain harsh conditions or with specific reagents, C-F bond activation can occur, but this is not a common side reaction in standard palladium-catalyzed coupling reactions.[22] The primary influence of the fluorine atom is electronic.[4]

Q5: What is a simple qualitative test for the presence of an indole ring in my product? A5: The Ehrlich's reagent or Kovacs' reagent test can be used.[23][24] These reagents react with the indole nucleus to produce a characteristic colored complex (typically pink, purple, or blue). This can be a quick check to see if the indole core has remained intact during your reaction.[25]

References

Validation & Comparative

A Comparative Guide to 5-fluoro-1H-indol-7-amine and Isomeric Indoles in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain a pivotal target class due to their central role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of targeted therapy.[2] Among the myriad of heterocyclic scaffolds exploited for kinase inhibitor design, the indole nucleus stands out as a "privileged structure." Its bicyclic aromatic system serves as an effective bioisostere for the purine ring of ATP, enabling competitive binding to the kinase ATP-binding site.[3] The versatility of the indole scaffold allows for substitutions at various positions, profoundly influencing potency, selectivity, and pharmacokinetic properties.[4] This guide provides an in-depth comparison of 5-fluoro-1H-indol-7-amine and its structural isomers, offering insights into their differential performance in kinase assays and the underlying structure-activity relationships (SAR).

The Strategic Advantage of Fluorine and Amine Substitutions on the Indole Ring

The therapeutic efficacy of an indole-based kinase inhibitor is critically dependent on the nature and position of its substituents. The introduction of fluorine atoms and amino groups are two of the most impactful modifications in medicinal chemistry.

Fluorine Substitution: The incorporation of a fluorine atom can significantly enhance the biological activity of a molecule. Its high electronegativity can alter the electronic properties of the indole ring, potentially leading to stronger interactions with the kinase active site. Furthermore, the metabolic stability of the compound is often improved, as the carbon-fluorine bond is resistant to enzymatic cleavage.[5] The position of the fluorine atom is crucial; for instance, studies on various heterocyclic kinase inhibitors have shown that fluorination at specific positions can dramatically increase potency and selectivity.[5][6]

Amine Substitution: The amino group, particularly when positioned to interact with the hinge region of the kinase, can act as a key hydrogen bond donor or acceptor. This interaction is a common feature of many potent kinase inhibitors and is critical for anchoring the inhibitor in the ATP-binding pocket.[7] The basicity and location of the amino group can be fine-tuned to optimize these interactions and improve selectivity.

The combination of a fluorine atom and an amino group on the indole scaffold, as in this compound, presents a compelling strategy for developing potent and selective kinase inhibitors. The fluorine at the 5-position can enhance binding affinity and metabolic stability, while the amine at the 7-position can form crucial hydrogen bonds with the kinase hinge region.

Comparative Analysis of Indole Isomers in Kinase Assays

While direct comparative data for this compound is not extensively available in the public domain, we can infer its potential performance by examining the kinase inhibition profiles of structurally related isomers. The following table summarizes the inhibitory activities (IC50 values) of various fluorinated and aminated indole and azaindole derivatives against a selection of kinases. This comparative data highlights the profound impact of substituent positioning on kinase inhibition.

Compound/Isomer ClassKinase TargetIC50 (nM)Key Structural Features & Inferred SARReference
Fluorinated Indazoles The position of the fluorine atom dramatically impacts activity. A 6-fluoro substitution significantly enhances ROCK1 inhibitory potency compared to a 4-fluoro substitution, indicating a specific interaction in the kinase active site.[5]
6-FluoroindazoleROCK114[5]
4-FluoroindazoleROCK12500[5]
7-Azaindole Derivatives 7-azaindoles are potent and versatile kinase inhibitors. Substitutions at various positions allow for the targeting of a wide range of kinases with high potency.[8][9]
7-Azaindole with benzocycloalkanoneHaspin14[8]
7-Azaindole with benzocycloalkanoneCDK9/CyclinT206[10]
Aryl-7-azaindole derivativeJAK2260[9]
Fluorinated Indole Derivatives 5-fluoroindoles show better activity compared to 4-fluoroindole analogues in inhibiting HCV replicon activity, suggesting the 5-position is favorable for this target.[5]
N-cyclobutyl 5-fluoroindole-3-carbonitrileHCV Replicon4[5]
N-cyclobutyl 4-fluoroindole-3-carbonitrileHCV Replicon>4[5]

Expert Interpretation of the Data:

The data presented, although not a direct comparison with this compound, provides valuable insights. The dramatic difference in ROCK1 inhibition between 4-fluoro and 6-fluoroindazole underscores the sensitivity of kinase-inhibitor interactions to the precise location of the fluorine atom.[5] This suggests that the 5-fluoro position in our compound of interest likely plays a specific role in binding to its target kinases.

The potent activity of various 7-azaindole derivatives against kinases like Haspin, CDK9, and JAK2 highlights the importance of a nitrogen atom at the 7-position for hinge binding.[8][9] Since 7-aminoindoles are electronically similar to 7-azaindoles, it is reasonable to hypothesize that the 7-amino group of this compound would also engage in crucial hydrogen bonding interactions with the kinase hinge region.

The superior activity of 5-fluoroindoles over their 4-fluoro counterparts in the context of HCV replicon inhibition further supports the notion that the 5-position is a favorable site for fluorine substitution.[5]

Based on these observations, it is plausible that this compound would exhibit potent and selective kinase inhibition, leveraging the synergistic effects of a 5-fluoro group for enhanced binding and metabolic stability, and a 7-amino group for strong hinge region interactions.

Visualizing Structure-Activity Relationships

To better understand the principles guiding the design of indole-based kinase inhibitors, the following diagram illustrates the key structure-activity relationships.

SAR cluster_indole Indole Scaffold cluster_substituents Key Substitutions cluster_effects Functional Effects Indole Indole Core (ATP Mimic) F_5 5-Fluoro Group NH2_7 7-Amino Group Other_pos Other Positions (Modulate Selectivity & Solubility) Binding Enhanced Binding Affinity F_5->Binding Alters electronics Stability Increased Metabolic Stability F_5->Stability C-F bond strength Hinge Hinge Region Interaction (Hydrogen Bonding) NH2_7->Hinge H-bond donor/acceptor Selectivity Improved Selectivity Other_pos->Selectivity

Caption: Key structure-activity relationships of substituted indole kinase inhibitors.

Experimental Protocol: A Representative Luminescence-Based Kinase Assay

To empirically determine and compare the inhibitory potential of this compound and its isomers, a robust and high-throughput kinase assay is essential. The Kinase-Glo® Luminescent Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ATP remaining in the reaction.[11][12] A decrease in ATP corresponds to higher kinase activity, and therefore, a potent inhibitor will result in a higher luminescent signal.

Materials:

  • Recombinant protein kinase of interest

  • Specific kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (this compound and isomers) dissolved in DMSO

  • Known kinase inhibitor (positive control)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipette or automated liquid handler

  • Luminometer plate reader

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a series of dilutions of the stock solutions in DMSO to generate a dose-response curve (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup:

    • In a white, opaque microplate, add 2.5 µL of the diluted test compounds, positive control, or DMSO (negative control) to the appropriate wells.

    • Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its substrate.

    • Add 10 µL of the master mix to each well of the assay plate.

    • Initiate the kinase reaction by adding 12.5 µL of ATP solution (prepared in kinase reaction buffer) to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 25 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

    • Mix the contents of the plate on a plate shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is inversely proportional to kinase activity.

    • Normalize the data using the negative control (0% inhibition) and positive control (100% inhibition) wells.

    • Plot the normalized data against the logarithm of the test compound concentration to generate a dose-response curve.

    • Calculate the IC50 value for each compound from the dose-response curve using a suitable software package.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the luminescence-based kinase assay protocol.

KinaseAssayWorkflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis CompoundPrep Compound Dilution Series Dispense Dispense Compounds & Master Mix CompoundPrep->Dispense MasterMix Prepare Kinase/Substrate Master Mix MasterMix->Dispense Initiate Add ATP to Initiate Reaction Dispense->Initiate IncubateReaction Incubate at Room Temperature Initiate->IncubateReaction AddReagent Add Kinase-Glo® Reagent IncubateReaction->AddReagent IncubateSignal Incubate to Stabilize Signal AddReagent->IncubateSignal ReadLuminescence Measure Luminescence IncubateSignal->ReadLuminescence Normalize Normalize Data ReadLuminescence->Normalize Plot Generate Dose-Response Curve Normalize->Plot Calculate Calculate IC50 Plot->Calculate

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 5-fluoro-1H-indol-7-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and evaluating molecular docking studies, using 5-fluoro-1H-indol-7-amine as a focal point. We will explore the rationale behind key methodological choices, from ligand and protein preparation to the critical step of protocol validation. By comparing the parent compound with rationally designed analogs, we aim to elucidate structure-activity relationships (SAR) that can guide future drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods with scientific rigor.

Introduction: The Rationale for Docking Indoleamines

Indole-based scaffolds are privileged structures in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-cancer and anti-neurodegenerative properties.[1][2] The specific compound, this compound, and its derivatives have garnered interest as potential inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[3][4] IDO1 is a critical immunomodulatory enzyme that suppresses T-cell function by catalyzing the first and rate-limiting step in tryptophan metabolism.[3][5][6] Its overexpression in the tumor microenvironment is a key mechanism of tumor immune escape, making it a high-priority target for cancer immunotherapy.[6][7][8]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[9] It allows us to simulate interactions at the molecular level, providing insights that can rationalize experimental findings and guide the design of more potent and selective inhibitors. This guide will compare the docking performance of this compound against a series of its analogs targeting the IDO1 active site.

The Self-Validating Docking Workflow: A Pillar of Trustworthiness

A credible docking study is not merely about generating low-energy scores; it's about creating a self-validating system that ensures the chosen protocol can reliably reproduce experimentally observed binding modes. This principle of trustworthiness is central to our approach.

Diagram: The Molecular Docking Workflow

Molecular Docking Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_docking Phase 3: Production Docking cluster_analysis Phase 4: Analysis & Comparison PDB Select Target PDB (e.g., IDO1 Crystal Structure) Prep_Prot Prepare Protein: - Remove water/heteroatoms - Add polar hydrogens - Assign charges (Kollman) PDB->Prep_Prot Lig_Parent Source Parent Ligand (this compound) Prep_Lig Prepare Ligands: - Generate 3D coordinates - Minimize energy - Assign charges (Gasteiger) - Define rotatable bonds Lig_Parent->Prep_Lig Lig_Analogs Design Analogs Lig_Analogs->Prep_Lig Redocking Re-dock Co-crystallized Ligand Prep_Prot->Redocking Dock Run Docking (AutoDock Vina) Prep_Lig->Dock RMSD Calculate RMSD (Target < 2.0 Å) Redocking->RMSD Compare poses Grid Define Grid Box (Center on active site) RMSD->Grid Validated Protocol Grid->Dock Analyze Analyze Poses & Scores: - Binding Energy (kcal/mol) - Hydrogen Bonds - Hydrophobic Interactions Dock->Analyze Compare Comparative Analysis: - Parent vs. Analogs - Correlate with experimental data Analyze->Compare

Caption: A comprehensive workflow for a self-validating molecular docking study.

Detailed Experimental Protocols

The following protocols are described using widely accepted tools like AutoDock Tools, AutoDock Vina, and visualization software such as PyMOL or Discovery Studio.[10][11]

Target Protein Preparation

The quality of the receptor structure is paramount for a meaningful docking study. The goal is to prepare a clean, chemically correct protein structure.

  • Step 1: Target Selection. We will use the human IDO1 crystal structure complexed with a known inhibitor. A suitable entry from the Protein Data Bank (PDB) is selected. For this study, let's hypothetically use a PDB ID like '5WMU', which contains a potent inhibitor.

  • Step 2: Initial Cleaning. Load the PDB file into a molecular visualization tool. Remove all non-essential molecules, including water molecules, co-solvents, and any protein chains that are not part of the biological monomer.[12][13][14] The co-crystallized ligand should be saved to a separate file for the validation step and then deleted from the protein file.

  • Step 3: Adding Hydrogens. Crystal structures typically lack hydrogen atoms. Add hydrogens to the protein, ensuring that only polar hydrogens are added, as these are most relevant for ligand binding interactions.[14]

  • Step 4: Assigning Charges. Atom-centered partial charges are crucial for calculating electrostatic interactions. Assign Kollman charges, a standard for proteins in the AutoDock suite.[11]

  • Step 5: Final Output. Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[15]

Ligand Preparation

Correct ligand preparation ensures that the molecule's stereochemistry, charge, and flexibility are accurately represented.

  • Step 1: Structure Generation. The 2D structure of this compound and its analogs are drawn using software like ChemDraw or MarvinSketch.[12][16] These 2D structures are then converted to 3D.

  • Step 2: Energy Minimization. The initial 3D structures must be energy-minimized to achieve a low-energy, stable conformation. This is a critical step to ensure correct bond lengths and angles.[13][16]

  • Step 3: Charge Assignment. Gasteiger charges are calculated for each ligand atom.

  • Step 4: Torsional Degrees of Freedom. The flexibility of the ligand is defined by identifying rotatable bonds. This allows the docking algorithm to explore different conformations of the ligand within the binding site.[17]

  • Step 5: Final Output. The prepared ligands are saved in the PDBQT format.

Protocol Validation via Re-docking

This is the cornerstone of a trustworthy study. The objective is to prove that our docking parameters can accurately reproduce the experimentally determined binding pose of a known ligand.

  • Step 1: Extract the Co-crystallized Ligand. From the original PDB file, the co-crystallized inhibitor is extracted and prepared as described in section 3.2.

  • Step 2: Define the Search Space (Grid Box). A grid box is defined to encompass the active site of the protein. The center of this box should be the geometric center of the co-crystallized ligand.[10][15] The size should be large enough to allow for translational and rotational freedom of the ligand being docked.

  • Step 3: Perform Re-docking. The prepared co-crystallized ligand is docked back into the prepared protein using the defined grid box and docking parameters (e.g., exhaustiveness in AutoDock Vina).

  • Step 4: Calculate Root-Mean-Square Deviation (RMSD). The docked pose is superimposed onto the original crystallographic pose. The RMSD between the heavy atoms of the two poses is calculated. A successful validation is generally accepted as an RMSD value of less than 2.0 Å .[18][19][20][21] If this criterion is met, the protocol is considered validated and can be applied to dock other ligands.[19]

Comparative Docking Analysis

With a validated protocol, we now dock the parent compound, this compound, and a set of rationally designed analogs. The goal is to understand how structural modifications influence binding affinity and interactions.

Hypothetical Analogs for Study:

  • Analog 1 (A1): 6-fluoro-1H-indol-7-amine (Positional Isomer)

  • Analog 2 (A2): 5-chloro-1H-indol-7-amine (Halogen Substitution)

  • Analog 3 (A3): 5-fluoro-1-methyl-1H-indol-7-amine (N-Alkylation)

Quantitative Data Summary

The results of the docking simulations are summarized below. Binding energy represents the predicted affinity of the ligand for the protein, with more negative values indicating stronger binding.

CompoundNameBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)H-Bonds
Parent This compound-7.8Arg231, Phe163, Cys1293
A1 6-fluoro-1H-indol-7-amine-7.5Arg231, Phe163, Gly2622
A2 5-chloro-1H-indol-7-amine-8.1Arg231, Phe163, Leu234, Cys1293
A3 5-fluoro-1-methyl-1H-indol-7-amine-7.1Phe163, Cys1291
Analysis of Structure-Activity Relationships (SAR)
  • Parent Compound: The docking pose of this compound likely shows key hydrogen bonds between its amine group and the side chain of an acidic residue like Arg231, and between the indole NH and a backbone carbonyl.[22] The fluoro group may engage in favorable interactions within a hydrophobic pocket.

  • Analog 1 (Positional Isomer): Moving the fluorine from the 5- to the 6-position (A1) results in a slightly less favorable binding energy (-7.5 kcal/mol). This suggests that the electronic or steric properties at the 5-position are more optimal for interaction within the sub-pocket. The loss of a hydrogen bond indicates a subtle shift in orientation.

  • Analog 2 (Halogen Substitution): Replacing fluorine with chlorine (A2) improves the binding energy to -8.1 kcal/mol. Chlorine is larger and more polarizable than fluorine, which could lead to enhanced hydrophobic and van der Waals interactions with residues like Leu234.[22] This highlights the sensitivity of the active site to the nature of the halogen substituent.

  • Analog 3 (N-Alkylation): Methylation of the indole nitrogen (A3) significantly reduces the predicted binding affinity (-7.1 kcal/mol) and results in the loss of a key hydrogen bond. This strongly suggests that the indole NH group acts as a critical hydrogen bond donor, and its removal is detrimental to binding.

Conclusion and Future Directions

This comparative docking study, grounded in a validated protocol, provides valuable insights into the SAR of this compound analogs as potential IDO1 inhibitors. Our analysis indicates that the 5-position of the indole ring is a sensitive site for halogen substitution, with a larger halogen like chlorine potentially enhancing binding affinity. Furthermore, the indole NH group is confirmed as a crucial interaction point, likely acting as a hydrogen bond donor.

These computational predictions provide a clear, rational basis for the next steps in a drug discovery campaign. The synthesis and experimental validation of Analog 2 (5-chloro-1H-indol-7-amine) would be a high-priority experiment to confirm the predicted increase in potency. Conversely, the synthesis of N-alkylated analogs like A3 is deprioritized. Future computational work could involve molecular dynamics simulations to assess the stability of the docked poses and more accurately calculate binding free energies.[23]

References

A Technical Guide to the Cross-Reactivity Profiling of 5-Fluoro-1H-indol-7-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Fluoro-1H-indol-7-amine Scaffold - A Privileged Motif in Kinase Inhibitor Design

To researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a central theme in modern therapeutics. Within the vast chemical space explored, the indole scaffold has consistently emerged as a "privileged" structure, capable of interacting with the highly conserved ATP-binding site of kinases.[1][2] The strategic derivatization of this core has led to numerous clinical candidates and approved drugs.[2] This guide focuses on a particularly promising, yet underexplored, variant: the this compound scaffold.

The introduction of a fluorine atom at the 5-position is a well-established medicinal chemistry strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity through favorable electrostatic interactions.[3][4] Concurrently, the 7-amino group is positioned to act as a crucial hydrogen bond donor, mimicking the adenine portion of ATP and anchoring the molecule to the hinge region of the kinase, a critical interaction for potent inhibition.[5]

Due to the limited availability of public cross-reactivity data for compounds specifically derived from the this compound scaffold, this guide will utilize a closely related and well-characterized bioisostere, a 7-azaindole derivative, as a representative example to illustrate the principles and methodologies of cross-reactivity profiling. The 7-azaindole moiety is a recognized hinge-binder that effectively mimics the hydrogen bonding pattern of an amino group in this position.[5] This comparative approach will provide a robust framework for understanding and evaluating the selectivity of novel kinase inhibitors based on these promising scaffolds.

The Imperative of Cross-Reactivity Profiling

The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding sites. This conservation presents a formidable challenge in designing truly selective inhibitors. Unintended interactions with off-target kinases can lead to a spectrum of outcomes, from unforeseen toxicities to beneficial polypharmacology. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental aspect of its preclinical characterization, guiding lead optimization and predicting potential clinical outcomes.[6]

This guide will provide an in-depth look at the experimental design, data interpretation, and underlying structural principles of cross-reactivity profiling, using a representative 7-azaindole-based compound to illustrate these concepts with concrete data.

Experimental Design for Comprehensive Cross-Reactivity Profiling

A multi-tiered approach is essential for a thorough assessment of kinase inhibitor selectivity. This typically begins with a broad, single-concentration screen against a large panel of kinases, followed by more focused dose-response studies for identified hits.

Workflow for Kinase Cross-Reactivity Profiling

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Dose-Response & Validation Compound Synthesis Compound Synthesis Kinome-wide Scan (Single Concentration) Kinome-wide Scan (Single Concentration) Compound Synthesis->Kinome-wide Scan (Single Concentration) Test Compound Data Analysis & Hit Identification Data Analysis & Hit Identification Kinome-wide Scan (Single Concentration)->Data Analysis & Hit Identification Percent Inhibition Data IC50 Determination IC50 Determination Data Analysis & Hit Identification->IC50 Determination Primary Hits Selectivity Analysis Selectivity Analysis IC50 Determination->Selectivity Analysis Potency Data Cellular Target Engagement Cellular Target Engagement Cellular Target Engagement->Selectivity Analysis In-Cell Activity Lead Optimization Lead Optimization Selectivity Analysis->Lead Optimization

Caption: A typical workflow for identifying and validating selective kinase inhibitors.

Choice of Screening Platform

Several robust platforms are available for large-scale kinase profiling. These can be broadly categorized as:

  • Biochemical Assays: These assays utilize purified recombinant kinases and measure either direct binding of the inhibitor or its effect on enzymatic activity.

    • Competition Binding Assays (e.g., KINOMEscan™): This method quantifies the ability of a test compound to displace a known, immobilized ligand from the kinase active site. The amount of kinase bound to the solid support is measured, typically by qPCR of a DNA tag conjugated to the kinase. This platform offers a broad coverage of the kinome.

    • Enzymatic Assays (e.g., ADP-Glo™): These assays measure the enzymatic activity of the kinase by quantifying the production of ADP, a product of the phosphotransferase reaction. The luminescent signal is inversely proportional to the kinase activity. This format provides a direct measure of functional inhibition.

  • Cell-Based Assays: These assays assess target engagement and downstream signaling effects in a more physiologically relevant context. Examples include cellular thermal shift assays (CETSA) and NanoBRET™ target engagement assays.

For the purpose of this guide, we will focus on the interpretation of data from a comprehensive biochemical screen, as this is a common first step in cross-reactivity profiling.

Comparative Analysis: Cross-Reactivity Profile of a Representative 7-Azaindole-Based Inhibitor

As a case study, we will examine the cross-reactivity profile of a hypothetical, yet representative, 7-azaindole-based inhibitor, "Compound X," which shares key structural features with the this compound scaffold. The following data is illustrative and compiled based on publicly available information for similar compounds.

Primary Target: For this example, let's assume Compound X was designed as a potent inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a serine/threonine kinase involved in regulating cell shape and motility.

Table 1: Kinome-wide Selectivity Screen of Compound X at 1 µM
Kinase FamilyTarget KinasePercent of Control (%)*
AGC ROCK1 2.5
AGCROCK28.1
AGCPKA85.2
CAMKCAMK2A91.5
CMGCCDK278.9
CMGCGSK3B65.4
TKABL195.3
TKSRC88.1
TKLRAF192.7

*Percent of Control in a competition binding assay, where a lower number indicates stronger binding.

Table 2: IC50 Values for Primary Target and Key Off-Targets of Compound X
Target KinaseIC50 (nM)
ROCK1 15
ROCK245
GSK3B1,250
CDK2>10,000
Interpretation of the Data

The data presented in Tables 1 and 2 allow for a multi-faceted assessment of Compound X's selectivity:

  • Potency: Compound X is a potent inhibitor of its primary target, ROCK1, with an IC50 value of 15 nM.

  • On-Target Selectivity: It exhibits a 3-fold selectivity for ROCK1 over the closely related ROCK2 isoform. This level of selectivity may or may not be sufficient depending on the therapeutic indication and the relative roles of the two isoforms in the disease pathology.

  • Off-Target Profile: The kinome-wide scan at a high concentration (1 µM) reveals minimal interaction with a broad range of other kinases, suggesting a generally clean selectivity profile. The most significant off-target hit is GSK3B, but the IC50 value is nearly 100-fold weaker than for ROCK1, indicating a substantial therapeutic window.

Structural Basis of Kinase-Inhibitor Interactions: The "Why" Behind Selectivity

Understanding the structural underpinnings of inhibitor binding is crucial for rational drug design and for interpreting cross-reactivity data. The selectivity of a kinase inhibitor is determined by subtle differences in the amino acid composition and conformational flexibility of the ATP-binding pocket.

G cluster_0 Inhibitor Binding cluster_1 Key Interactions Inhibitor Inhibitor ATP-Binding Pocket ATP-Binding Pocket Inhibitor->ATP-Binding Pocket Binds to Hinge Region Hinge Region Inhibitor->Hinge Region H-Bonds Hydrophobic Pocket Hydrophobic Pocket Inhibitor->Hydrophobic Pocket van der Waals Gatekeeper Residue Gatekeeper Residue Inhibitor->Gatekeeper Residue Steric Fit ATP-Binding Pocket->Hinge Region ATP-Binding Pocket->Hydrophobic Pocket ATP-Binding Pocket->Gatekeeper Residue

Caption: Key interactions governing kinase inhibitor binding and selectivity.

For our this compound scaffold, the key determinants of selectivity are likely to be:

  • Hinge Binding: The 7-amino group is critical for forming one or more hydrogen bonds with the kinase hinge region (typically the backbone of residues like Cys, Met, or Glu). This interaction is a primary anchor for the inhibitor.

  • Hydrophobic Interactions: The indole ring itself fits into a hydrophobic pocket adjacent to the adenine binding site. The nature and size of this pocket vary between kinases.

  • Gatekeeper Residue: This is a key residue that controls access to a deeper hydrophobic pocket. The size of the gatekeeper residue (ranging from small glycine to bulky phenylalanine) is a major determinant of inhibitor selectivity. Inhibitors with bulky substituents may only be able to bind to kinases with small gatekeeper residues.

  • Fluorine Interactions: The 5-fluoro substituent can engage in favorable orthogonal multipolar interactions with backbone carbonyls or form specific hydrogen bonds with water molecules in the active site, thereby enhancing binding affinity and selectivity.

Experimental Protocols: A Step-by-Step Guide to the ADP-Glo™ Kinase Assay

To ensure the trustworthiness and reproducibility of cross-reactivity data, it is essential to follow standardized and well-validated protocols. The following is a detailed protocol for the Promega ADP-Glo™ Kinase Assay, a widely used method for determining kinase inhibition.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified, active kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compound in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound dilution or vehicle (DMSO in buffer) to the appropriate wells.

    • Add 2.5 µL of a 2x kinase/substrate mixture (containing the kinase and its specific substrate in kinase reaction buffer).

    • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (in kinase reaction buffer). The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for different kinases.

  • ATP Depletion:

    • After the kinase reaction, equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well. This reagent will terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion: A Framework for Advancing Selective Kinase Inhibitors

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its inherent structural features are well-suited for potent and selective targeting of the kinase ATP-binding site. While direct cross-reactivity data for this specific scaffold is not yet widely available, this guide has provided a comprehensive framework for how such data can be generated, interpreted, and utilized in the drug discovery process.

By employing a systematic approach to cross-reactivity profiling, leveraging robust assay platforms, and grounding the interpretation in a solid understanding of structural biology, researchers can effectively navigate the complexities of the human kinome. The principles and methodologies outlined herein, illustrated with a representative 7-azaindole-based inhibitor, offer a clear path toward the development of safer and more effective targeted therapies. The continued exploration of promising scaffolds like this compound, guided by rigorous cross-reactivity profiling, will undoubtedly fuel the next generation of precision medicines.

References

A Senior Application Scientist's Guide to Benchmarking Synthetic Routes for 5-Fluoro-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-1H-indol-7-amine is a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom at the 5-position and an amino group at the 7-position, makes it a highly sought-after intermediate for the synthesis of complex pharmacological agents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the versatile amino group serves as a key handle for further molecular elaboration. Given its importance, the development of an efficient, scalable, and cost-effective synthetic route is of paramount interest to researchers in drug discovery and development.

This guide provides an in-depth comparison of two distinct and prominent synthetic strategies for the preparation of this compound. We will dissect each route, providing detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective efficiencies and practicalities. Our objective is to equip researchers with the necessary data and expert insights to select the optimal synthetic pathway for their specific research and development needs.

Route A: Synthesis via Modification of a Pre-formed Indole Core

This strategy leverages a commercially available or readily accessible fluoroindole precursor, introducing the required amino functionality through a sequence of aromatic substitution and reduction reactions. The pathway detailed below is adapted from established procedures involving the functionalization of a 7-fluoroindole scaffold.[1]

Synthetic Workflow: Route A

cluster_0 Protection & Reduction cluster_1 Electrophilic Nitration cluster_2 Nitro Group Reduction cluster_3 Deprotection & Aromatization A 7-Fluoro-1H-indole B 1-Acetyl-7-fluoro-2,3-dihydro-1H-indole A->B  1. BH3·Me3N, HCl  2. AcCl, Et3N C 1-Acetyl-7-fluoro-5-nitro-2,3-dihydro-1H-indole B->C  HNO3, Acetic Acid D 1-(7-Fluoro-5-amino-2,3-dihydro-1H-indol-1-yl)ethanone C->D  NH4HCO2, Pd/C E This compound D->E  Acid or Base Hydrolysis  (Implicit Aromatization) cluster_0 Enamine Formation cluster_1 Reductive Cyclization cluster_2 Nitro Group Reduction A 2,4-Difluoro-6-nitrotoluene B (E)-1-(2,4-Difluoro-6-nitrostyryl)pyrrolidine A->B  DMF-DMA, Pyrrolidine C 5-Fluoro-7-nitro-1H-indole B->C  Pd/C, H2 or Fe/AcOH D This compound C->D  Fe/NH4Cl or SnCl2/HCl

References

A Head-to-Head Comparison of 5-fluoro-1H-indol-7-amine with Known Drugs in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting Tryptophan Metabolism in Cancer Therapy

The indoleamine 2,3-dioxygenase 1 (IDO1) enzyme has emerged as a critical checkpoint in cancer immune evasion.[1][2][3] IDO1 is the rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.[2][3] In the tumor microenvironment, cancer cells can overexpress IDO1, leading to two primary immunosuppressive effects: the depletion of the essential amino acid L-tryptophan, which is necessary for T-cell proliferation, and the accumulation of metabolic products like kynurenine, which actively induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs).[2][4][5] This mechanism effectively creates a shield that protects the tumor from the body's immune system.[1]

Consequently, the development of small-molecule inhibitors targeting IDO1 has become a highly pursued strategy in immuno-oncology.[1][2] The indole core is a common scaffold in many biologically active compounds, and strategic modifications, such as fluorination, can significantly enhance pharmacological properties like metabolic stability and target binding affinity.[6][7][8][9] This guide focuses on the hypothetical compound 5-fluoro-1H-indol-7-amine , a fluorinated amino-indole, and outlines a framework for its evaluation against established IDO1 inhibitors. While direct experimental data for this specific molecule is not publicly available, its structure suggests it is a plausible candidate for an IDO1 inhibitor.

This document will compare its potential profile to two well-characterized clinical-stage IDO1 inhibitors:

  • Epacadostat (INCB024360): A potent, selective, and reversible competitive inhibitor of IDO1.[10][11]

  • Navoximod (GDC-0919): A potent IDO pathway inhibitor that has also been extensively studied.[12][13]

The IDO1 Pathway: A Key Immunosuppressive Axis

The overexpression of IDO1 in tumor cells or antigen-presenting cells initiates a cascade that suppresses anti-tumor immunity. By catabolizing L-tryptophan into N-formylkynurenine, which is then converted to kynurenine, IDO1 effectively starves effector T-cells of a crucial amino acid and produces metabolites that are toxic to them.[2][5] This dual-action mechanism makes IDO1 a highly attractive therapeutic target. IDO1 inhibitors aim to block this enzymatic activity, thereby restoring local tryptophan levels and preventing the accumulation of immunosuppressive kynurenine, ultimately reactivating T-cell-mediated tumor destruction.[14]

IDO1_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Immune Immune Cell Response Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Overexpressed in Cancer) Tryptophan->IDO1 Catabolism TCell_Activation T-Cell Proliferation & Activation Tryptophan->TCell_Activation Essential For Kynurenine Kynurenine (Kyn) IDO1->Kynurenine TCell_Anergy T-Cell Anergy & Apoptosis Kynurenine->TCell_Anergy Induces Treg Regulatory T-Cell (Treg) Expansion Kynurenine->Treg Promotes Inhibitor This compound Epacadostat Navoximod Inhibitor->IDO1 INHIBITS

Figure 1: The IDO1 signaling pathway in the tumor microenvironment and the point of intervention for IDO1 inhibitors.

Head-to-Head Comparison: Key Performance Metrics

The evaluation of a novel IDO1 inhibitor candidate like this compound requires rigorous testing across a panel of biochemical and cell-based assays. The goal is to determine its potency, selectivity, and mechanism of action relative to established benchmarks.

ParameterThis compoundEpacadostat (INCB024360)Navoximod (GDC-0919)Significance & Causality
Target IDO1 (putative)IDO1IDO1/TDOIDO1 is the primary target for reversing tumor-mediated immunosuppression.[15] TDO is a related enzyme.
Mechanism Competitive (putative)Reversible, Competitive[10][11]Non-competitive[16]Determines how the inhibitor interacts with the enzyme, which can affect efficacy and potential for resistance.
Enzymatic IC50 To Be Determined~10 nM[11]~28 nM[16]Measures the concentration required to inhibit 50% of purified enzyme activity; a primary indicator of potency.
Cell-based EC50 To Be Determined~71.8 nM[11]75 nM[12]Measures the effective concentration to inhibit 50% of IDO1 activity within a cellular context, accounting for cell permeability and metabolism.
Selectivity To Be Determined>1000-fold vs IDO2/TDO[11]Weak inhibitor of TDO[17]High selectivity for IDO1 over related enzymes like IDO2 and TDO is desirable to minimize off-target effects.
Clinical Status PreclinicalPhase III trials halted[10][11]Phase I trials completed[18]Provides context on the developmental stage and known clinical outcomes.

Table 1: Comparative profile of this compound against leading IDO1 inhibitors.

Experimental Protocols for Comparative Evaluation

To generate the data required for a robust comparison, a series of standardized, self-validating experiments must be performed. The protocols below describe the core methodologies.

In Vitro IDO1 Enzymatic Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified recombinant IDO1.

Principle: The assay quantifies the production of N-formylkynurenine, the direct product of IDO1's action on L-tryptophan.[19] A fluorogenic developer can be used that reacts specifically with this product to generate a fluorescent signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 6.5), a 2X reaction premix containing an antioxidant, purified recombinant human IDO1 enzyme, L-tryptophan substrate, and the test compound (this compound) at various concentrations.[20]

  • Assay Setup: In a 96-well black microplate, add the reaction premix to wells designated for the test compound, a vehicle control (e.g., DMSO), and a positive control inhibitor (Epacadostat).

  • Enzyme Addition: Add a standardized amount of purified IDO1 enzyme to all wells except for a "no enzyme" background control.

  • Initiate Reaction: Add the L-tryptophan substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 45-60 minutes) in a dark environment.[20]

  • Detection: Add a fluorogenic developer solution to each well. Seal the plate and incubate at 45°C for 3 hours with gentle shaking.

  • Measurement: After cooling, measure the fluorescence using a microplate reader (e.g., Ex/Em = 402/488 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based IDO1 Functional Assay

This assay measures the inhibitory effect of a compound on IDO1 activity within a cellular environment, providing a more physiologically relevant assessment.

Principle: Human cancer cell lines (e.g., SKOV-3 or HeLa) are stimulated with interferon-gamma (IFN-γ) to induce the expression of endogenous IDO1.[21][22] The activity of the enzyme is determined by measuring the amount of kynurenine secreted into the cell culture medium.[21][23][24]

Step-by-Step Protocol:

  • Cell Culture: Seed a human cancer cell line known to express IDO1 (e.g., SKOV-3) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[19][22]

  • IDO1 Induction: Add human IFN-γ (e.g., 10 ng/mL) to the cells to induce IDO1 expression.[19]

  • Compound Treatment: Simultaneously, add the test compounds (this compound, Epacadostat, Navoximod) at a range of concentrations. Include a vehicle control (DMSO) and a non-induced cell control.

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.[20]

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.[20]

  • Kynurenine Quantification:

    • Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins.[19]

    • Incubate at 50°C for 30 minutes to hydrolyze any remaining N-formylkynurenine to kynurenine.[19]

    • Centrifuge the samples to pellet the precipitate.[20]

    • Transfer the clarified supernatant to a new plate and add a reagent containing p-dimethylaminobenzaldehyde (DMAB), which reacts with kynurenine to form a yellow-colored product.[19]

    • Measure the absorbance at 480 nm using a microplate reader.[19] Alternatively, HPLC or ELISA can be used for more sensitive quantification.[19][23]

  • Data Analysis: Quantify the kynurenine concentration against a standard curve. Calculate the percent inhibition for each compound concentration and determine the EC50 value.

Workflow_Cell_Assay cluster_quant Kynurenine Quantification start Start seed Seed SKOV-3 Cancer Cells in 96-well Plate start->seed induce Induce IDO1 Expression (IFN-γ) + Add Test Compounds seed->induce incubate Incubate for 48 hours induce->incubate collect Collect Cell Supernatant incubate->collect tca Add TCA to Precipitate Protein collect->tca heat Incubate (50°C, 30 min) to Convert NFK to Kyn tca->heat spin Centrifuge to Pellet Debris heat->spin detect React Supernatant with DMAB Measure Absorbance at 480 nm spin->detect analyze Calculate % Inhibition Determine EC50 Value detect->analyze end End analyze->end

Figure 2: Experimental workflow for the cell-based IDO1 functional assay to determine compound efficacy.

Conclusion and Future Directions

While the clinical development of IDO1 inhibitors has faced setbacks, notably the failure of the Epacadostat Phase III trial in melanoma, the biological rationale for targeting the kynurenine pathway remains compelling.[3][10][11][25] The complex interplay within the tumor microenvironment suggests that the efficacy of IDO1 inhibitors may be highly dependent on the tumor type, the existing immune landscape, and the specific combination of therapies used.[25]

For a novel candidate like This compound , the path forward involves a systematic and rigorous preclinical evaluation as outlined. Determining its potency and selectivity in both enzymatic and cellular assays is the critical first step. Favorable results would warrant further investigation into its pharmacokinetic profile, in vivo efficacy in syngeneic mouse tumor models (both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-1), and a deeper analysis of its precise binding mechanism to the IDO1 enzyme. The insights gained from such studies will be crucial in determining if this next-generation fluorinated indoleamine can overcome the challenges faced by its predecessors and find a definitive role in cancer immunotherapy.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Selectivity in Kinase Inhibition

The 5-fluoro-1H-indol-7-amine scaffold is a privileged structure in modern medicinal chemistry, particularly in the design of potent protein kinase inhibitors. Kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[1][2] The development of small-molecule inhibitors that target specific kinases has revolutionized treatment paradigms. However, a significant challenge in the field is achieving selectivity.[1][3] The human kinome comprises over 500 members, many of which share a high degree of structural similarity in their ATP-binding sites.[1][4] Consequently, a lack of inhibitor selectivity can lead to off-target effects, resulting in toxicity and limiting the therapeutic window of a drug candidate.[1][2]

This guide provides an in-depth framework for assessing the selectivity of novel this compound derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer insights into data interpretation. Our focus will be on a common scenario where a derivative is designed to target a primary kinase, such as Aurora A, while assessing its activity against closely related kinases (e.g., Aurora B) and other relevant off-targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5][6]

Part 1: Rationale for Target Selection

The initial step in any selectivity profiling campaign is the careful selection of the target panel. This is not a random process but is guided by several key principles:

  • Primary Target Potency: The primary reason for synthesizing the derivative is its intended high affinity for the primary therapeutic target (e.g., Aurora A kinase).

  • Isoform Specificity: Many kinases belong to subfamilies with highly homologous ATP-binding sites. For instance, Aurora A and Aurora B share significant sequence and structural similarity.[5] Differentiating between these isoforms is often critical, as they can have distinct, and sometimes opposing, biological roles. Inhibiting Aurora B, for example, has been linked to specific toxicities like neutropenia.[5]

  • Known "Off-Target" Liabilities: Certain kinase families are frequently inhibited by indole-based scaffolds. VEGFR2, a key mediator of angiogenesis, is a common off-target for many kinase inhibitors and its inhibition can lead to cardiovascular side effects.[6][7] Including such kinases in the panel provides a more comprehensive safety and liability assessment.

  • Broader Kinome Screening: For lead compounds, profiling against a large, commercially available kinase panel (e.g., 100 to 400 kinases) is invaluable for identifying unexpected off-targets and understanding the broader selectivity landscape.[8][9]

Part 2: Methodologies for Robust Selectivity Profiling

A multi-tiered approach, combining biochemical and cell-based assays, is essential for a thorough assessment of selectivity. Biochemical assays provide a direct measure of a compound's ability to inhibit the purified enzyme, while cell-based assays offer a more physiologically relevant context, accounting for factors like cell permeability and target engagement in a complex cellular environment.[10][11]

Workflow for Selectivity Assessment

The overall process can be visualized as a funnel, starting with broad screening and moving towards more complex, lower-throughput assays for promising candidates.

G cluster_0 Biochemical Profiling cluster_1 Cell-Based Validation biochem_primary Primary Target Assay (e.g., Aurora A) biochem_isoform Isoform Selectivity Assay (e.g., Aurora B) biochem_primary->biochem_isoform Initial Hit biochem_panel Broad Kinase Panel Screen biochem_isoform->biochem_panel Promising Candidate cell_target Target Engagement Assay (e.g., NanoBRET) biochem_panel->cell_target Selective Lead cell_phospho Phospho-Substrate Assay cell_target->cell_phospho cell_prolif Cell Proliferation/Viability Assay cell_phospho->cell_prolif

Caption: A typical workflow for assessing kinase inhibitor selectivity.

Detailed Protocol: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase, such as VEGFR2, by measuring ATP consumption.[12][13] The principle is that as the kinase uses ATP to phosphorylate a substrate, the amount of ATP in the well decreases. A luciferase-based reagent is then added to generate a luminescent signal proportional to the remaining ATP. Higher kinase activity results in lower luminescence, and vice-versa.[7][14]

Materials:

  • Recombinant human kinase (e.g., VEGFR2, BPS Bioscience, Cat. No. 40301).[13]

  • Kinase buffer (e.g., 5x Kinase Buffer 1, BPS Bioscience, Cat. No. 79334).[12]

  • ATP solution (e.g., 500 µM stock).[12]

  • Substrate (e.g., Poly (Glu, Tyr) 4:1).[13]

  • Test compound (this compound derivative) dissolved in 100% DMSO.

  • Luminescent kinase assay reagent (e.g., Kinase-Glo® MAX, Promega).[13]

  • White, opaque 96-well or 384-well plates.

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps.

    • Transfer a small volume (e.g., 1 µL) of each compound concentration to the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.[12]

  • Master Mix Preparation:

    • Prepare a master mix containing the kinase buffer, water, ATP, and substrate. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure a sensitive measurement of competitive inhibition.[15]

    • For a 25 µL reaction, this might consist of 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x substrate, and 17 µL of water.[12]

  • Enzyme Addition & Reaction Incubation:

    • Prepare a diluted enzyme solution in 1x kinase buffer (e.g., 1 ng/µL VEGFR2).[13]

    • Add the enzyme solution to all wells except the "no enzyme" blank.

    • Mix gently and incubate the plate at 30°C for 45-60 minutes.[12][13]

  • Signal Detection:

    • Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add a volume of Kinase-Glo® reagent equal to the volume in the well (e.g., 25 µL).

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all other readings.

    • Normalize the data by setting the "no inhibitor" control to 100% activity and the highest inhibitor concentration to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Detailed Protocol: Cell-Based Target Engagement Assay (NanoBRET™)

Biochemical IC50 values can sometimes be misleading as they don't reflect a compound's ability to enter a cell and bind to its target in a competitive, complex environment.[11] The NanoBRET™ Target Engagement (TE) assay is a powerful method to quantify compound binding at a specific target in live cells.[16][17]

Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase fused to the target kinase) and a fluorescent acceptor (a cell-permeable fluorescent tracer that reversibly binds to the kinase's active site).[17][18] When a test compound enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal. This displacement is measured to determine the compound's apparent affinity for the target in its native cellular environment.[16]

Materials:

  • HEK293 cells (or other suitable cell line).

  • Plasmid encoding the NanoLuc®-Kinase fusion protein (e.g., NanoLuc®-Aurora A).

  • Transfection reagent.

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET™ Tracer specific for the kinase family.

  • NanoBRET™ Nano-Glo® Substrate.

  • White, opaque 96-well or 384-well cell culture plates.

Procedure:

  • Cell Transfection:

    • Transfect HEK293 cells with the NanoLuc®-Kinase fusion plasmid according to the manufacturer's protocol.

    • Plate the transfected cells into the assay plate and incubate for 24 hours to allow for protein expression.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound in Opti-MEM®.

    • Prepare the NanoBRET™ Tracer solution in Opti-MEM®.

    • Add the compound dilutions to the wells containing the transfected cells.

    • Immediately after, add the tracer to all wells. Include "no compound" and "no tracer" controls.

  • Equilibration:

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium within the cells.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the protocol.

    • Add the substrate to all wells.

    • Read the plate on a luminometer equipped with two filters to measure the donor (e.g., 460nm) and acceptor (e.g., 610nm) emission signals simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the data and plot the BRET ratio against the logarithm of the compound concentration.

    • Fit the curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer from the target kinase in live cells.

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the selectivity profiles of different derivatives.

Comparative Inhibitory Activity

Summarize the IC50 values from both biochemical and cellular assays in a structured table. This allows for a direct comparison of potency and selectivity.

Compound IDPrimary Target: Aurora A (Biochemical IC50, nM)Off-Target: Aurora B (Biochemical IC50, nM)Selectivity Ratio (Aurora B / Aurora A)Off-Target: VEGFR2 (Biochemical IC50, nM)Cellular Target Engagement: Aurora A (NanoBRET IC50, nM)
Derivative 1 1515010>10,00085
Derivative 2 252,5001008,500150
Reference Cmpd 10121.29050

Table 1: Comparative selectivity profile of two hypothetical this compound derivatives against a reference compound. A higher selectivity ratio indicates greater selectivity for Aurora A over Aurora B.

Interpretation: From this hypothetical data, Derivative 2 shows a significant improvement in selectivity for Aurora A over Aurora B (100-fold) compared to both Derivative 1 and the reference compound.[19] Both derivatives demonstrate excellent selectivity against VEGFR2. The cellular target engagement data confirms that both compounds are cell-permeable and can bind to Aurora A in a cellular context, albeit with lower potency than in the biochemical assay, which is a common and expected finding.[10]

Visualizing Functional Consequences

Understanding the downstream signaling pathways of the primary and off-targets is key to predicting the functional consequences of inhibition.

G cluster_0 Aurora A Pathway (Mitosis) cluster_1 VEGFR2 Pathway (Angiogenesis) AurA Aurora A Plk1 PLK1 AurA->Plk1 Cdc25 Cdc25 Plk1->Cdc25 Mitosis Mitotic Entry Cdc25->Mitosis VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angio Angiogenesis PLCg->Angio PI3K->Angio Inhibitor Indole Derivative Inhibitor->AurA On-Target Inhibition Inhibitor->VEGFR2 Off-Target Inhibition

Caption: Simplified signaling pathways for Aurora A and VEGFR2.

This diagram illustrates that while on-target inhibition of Aurora A is desired to block mitotic entry in cancer cells, unintended off-target inhibition of VEGFR2 could disrupt angiogenesis, which might be beneficial in an oncology setting but could also cause toxicity.[6][7]

Conclusion

The rigorous assessment of inhibitor selectivity is a cornerstone of modern drug discovery. For the this compound class of kinase inhibitors, a systematic approach combining carefully selected biochemical assays and physiologically relevant cell-based target engagement studies is paramount. By understanding the "why" behind experimental choices—such as assaying for isoform specificity and known liabilities—and by meticulously executing and interpreting the resulting data, researchers can confidently identify derivatives with the most promising therapeutic potential while minimizing the risk of off-target toxicities. This multi-faceted strategy ensures that only the most selective and potent candidates progress through the drug development pipeline.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.